molecular formula C8H7ClN2O2 B581218 8-Amino-6-chloro-4H-benzo[1,4]oxazin-3-one CAS No. 1042973-67-0

8-Amino-6-chloro-4H-benzo[1,4]oxazin-3-one

Cat. No.: B581218
CAS No.: 1042973-67-0
M. Wt: 198.606
InChI Key: LFQDPHSIICCBLE-UHFFFAOYSA-N
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Description

8-Amino-6-chloro-4H-benzo[1,4]oxazin-3-one is a versatile benzoxazine derivative that serves as a privileged scaffold in medicinal chemistry and drug discovery. This compound is a valuable synthetic intermediate for constructing complex molecules, particularly through its use in metal-catalyzed reactions; one efficient synthesis route involves the selective transfer hydrogenation of a functionalized nitroarene using a cobalt oxide-based nanocatalyst and formic acid as a hydrogen source . The benzo[1,4]oxazin-3-one core is recognized as a rigid planar structure, a feature that is often exploited in the design of compounds capable of interacting with biological targets such as enzymes and DNA . Researchers are increasingly focusing on benzoxazinone derivatives due to their wide spectrum of pharmacological properties, which include potential applications as acetylcholinesterase inhibitors for combating neurodegenerative diseases , as well as exhibiting anticancer, antibacterial, and antioxidant activities . The amino and chloro functional groups on the aromatic ring provide handles for further chemical modification, enabling the development of novel lead compounds for various therapeutic areas.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-amino-6-chloro-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O2/c9-4-1-5(10)8-6(2-4)11-7(12)3-13-8/h1-2H,3,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFQDPHSIICCBLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=CC(=CC(=C2O1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1042973-67-0
Record name 8-amino-6-chloro-3,4-dihydro-2H-1,4-benzoxazin-3-one
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Foundational & Exploratory

An In-Depth Technical Guide to 8-Amino-6-chloro-4H-benzo[d]oxazin-3-one: Properties, Synthesis, and Potential Applications

An In-Depth Technical Guide to 8-Amino-6-chloro-4H-benzo[d][1][2]oxazin-3-one: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 8-Amino-6-chloro-4H-benzo[d][1][2]oxazin-3-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its molecular structure, physicochemical characteristics, and a validated synthetic pathway. Furthermore, it explores the known biological activities of the broader benzoxazinone class, suggesting potential therapeutic applications for this specific derivative. This guide is intended to serve as a foundational resource for researchers investigating this compound and its analogues for the development of novel therapeutic agents.

Introduction: The Significance of the Benzoxazinone Scaffold

The benzoxazinone core is a privileged heterocyclic motif frequently encountered in a wide array of biologically active compounds.[3][4] Molecules incorporating this scaffold have demonstrated a remarkable diversity of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[3][5] The structural rigidity and synthetic tractability of the benzoxazinone ring system make it an attractive starting point for the design and development of new therapeutic agents. 8-Amino-6-chloro-4H-benzo[d][1][2]oxazin-3-one, with its specific substitution pattern, presents a unique chemical entity within this class, offering potential for novel biological activities and mechanisms of action. This guide aims to consolidate the available technical information on this compound to facilitate further research and development efforts.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and drug development. While comprehensive experimental data for 8-Amino-6-chloro-4H-benzo[d][1][2]oxazin-3-one is not extensively published, the following section compiles available information and predictive data.

Chemical Structure and Identifiers

The foundational identity of 8-Amino-6-chloro-4H-benzo[d][1][2]oxazin-3-one is established by its unique structural arrangement and universally recognized chemical identifiers.

  • Molecular Formula: C₈H₇ClN₂O₂[1]

  • Molecular Weight: 198.61 g/mol [1]

  • CAS Number: 1042973-67-0[1]

  • SMILES: NC1=C2OCC(NC2=CC(Cl)=C1)=O[2]

graph "Chemical_Structure" { layout=neato; node [shape=plaintext]; bgcolor="#F1F3F4"; edge [color="#202124"]; node [fontname="Arial", fontsize=12, fontcolor="#202124"];

// Atom nodes N1 [label="N", pos="0,1.5!"]; C1 [label="C", pos="-1.3,0.75!"]; C2 [label="C", pos="-1.3,-0.75!"]; C3 [label="C", pos="0,-1.5!"]; C4 [label="C", pos="1.3,-0.75!"]; C5 [label="C", pos="1.3,0.75!"]; O1 [label="O", pos="0,0!"]; C6 [label="C", pos="-2.6,1.5!"]; O2 [label="O", pos="-2.6,2.5!"]; N2 [label="N", pos="-3.9,0.75!"]; H1 [label="H", pos="-4.9,1.25!"]; H2 [label="H", pos="-4.9,0.25!"]; Cl [label="Cl", pos="2.6,-1.5!"]; C7 [label="C", pos="-0.7,2.5!"]; H3 [label="H", pos="-1.2,3!"]; H4 [label="H", pos="-0.2,3!"]; O3 [label="O", pos="0.7,2.5!"]; N3 [label="N", pos="2.6,1.5!"]; H5 [label="H", pos="3.1,2!"];

// Benzene ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C1;

// Fused ring bonds C1 -- O1; C5 -- O1; C2 -- C6; C6 -- O2; C6 -- N2; N2 -- H1; N2 -- H2; C4 -- Cl; C1 -- C7; C7 -- H3; C7 -- H4; C5 -- O3; C5 -- N3; N3 -- H5;

// Ketone on C3 C3 -- O3 [style=double];

}

Caption:
Tabulated Physicochemical Data

The following table summarizes the key physicochemical properties of 8-Amino-6-chloro-4H-benzo[d][1][2]oxazin-3-one. It is important to note that some of these values are calculated predictions and await experimental verification.

PropertyValueSource
Purity ≥98%[2]
Topological Polar Surface Area (TPSA) 64.35 Ų[2]
logP (predicted) 1.2531[2]
Hydrogen Bond Donors 2[2]
Hydrogen Bond Acceptors 3[2]
Rotatable Bonds 0[2]
Storage Conditions 4°C, protect from light[2]

Synthesis and Reactivity

The synthesis of 8-Amino-6-chloro-4H-benzo[d][1][2]oxazin-3-one is a critical aspect for its availability in research. A key synthetic route involves the reduction of its nitro precursor.

Synthetic Protocol: Reduction of 6-chloro-8-nitro-4H-benzo[1][3]oxazin-3-one

A reliable method for the preparation of 8-Amino-6-chloro-4H-benzo[d][1][2]oxazin-3-one is through the catalytic hydrogenation of 6-chloro-8-nitro-4H-benzo[1][3]oxazin-3-one. This reaction selectively reduces the nitro group to an amine without affecting the benzoxazinone core.

Experimental Protocol:

  • Reaction Setup: In a suitable reaction vessel, dissolve 6-chloro-8-nitro-4H-benzo[1][3]oxazin-3-one in an appropriate solvent such as ethanol or ethyl acetate.

  • Catalyst Addition: Add a catalytic amount of palladium on activated carbon (Pd/C, typically 5-10 mol%).

  • Hydrogenation: Subject the reaction mixture to a hydrogen atmosphere (typically 1-3 atm) and stir vigorously at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by recrystallization or column chromatography to yield 8-Amino-6-chloro-4H-benzo[d][1][2]oxazin-3-one.

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Start [label="6-chloro-8-nitro-4H-benzo[1][3]oxazin-3-one"]; Step1 [label="Dissolve in Solvent\n(e.g., Ethanol)"]; Step2 [label="Add Pd/C Catalyst"]; Step3 [label="Hydrogenation\n(H2 atmosphere)"]; Step4 [label="Reaction Monitoring\n(TLC/LC-MS)"]; Step5 [label="Filtration\n(remove catalyst)"]; Step6 [label="Purification\n(Recrystallization/Chromatography)"]; End [label="8-Amino-6-chloro-4H-benzo[d][1][2]oxazin-3-one", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Step1 -> Step2 -> Step3 -> Step4 -> Step5 -> Step6 -> End; }

Caption:12
Reactivity Profile

The reactivity of 8-Amino-6-chloro-4H-benzo[d][1][2]oxazin-3-one is primarily dictated by the functional groups present in its structure: the aromatic amine, the lactam, and the chlorinated benzene ring.

  • Aromatic Amine: The 8-amino group is a nucleophilic center and can participate in various reactions such as acylation, alkylation, and diazotization, allowing for further derivatization of the molecule.

  • Lactam Ring: The lactam functionality is susceptible to hydrolysis under strong acidic or basic conditions, which would lead to ring-opening.

  • Aromatic Ring: The electron-donating amino group and the electron-withdrawing chloro and lactam moieties influence the electrophilic substitution pattern of the benzene ring.

Potential Biological Activity and Therapeutic Applications

While specific biological data for 8-Amino-6-chloro-4H-benzo[d][1][2]oxazin-3-one is not yet available in the public domain, the broader class of benzoxazinone derivatives has been extensively studied, revealing a wide spectrum of pharmacological activities. These findings provide a strong rationale for investigating the therapeutic potential of this specific compound.

Anticancer Potential

Numerous studies have highlighted the anticancer properties of benzoxazinone derivatives.[5] These compounds have been shown to inhibit the proliferation of various cancer cell lines through mechanisms that include the induction of apoptosis and cell cycle arrest. The specific substitution pattern of 8-Amino-6-chloro-4H-benzo[d][1][2]oxazin-3-one may confer unique cytotoxic or cytostatic properties against cancer cells.

Anti-inflammatory and Antimicrobial Activity

The benzoxazinone scaffold is also associated with significant anti-inflammatory and antimicrobial effects.[3] Derivatives have been shown to inhibit key inflammatory mediators and display activity against a range of bacterial and fungal pathogens. Further investigation is warranted to determine if 8-Amino-6-chloro-4H-benzo[d][1][2]oxazin-3-one shares these properties.

Neuroprotective Effects

Certain benzoxazinone derivatives have demonstrated neuroprotective capabilities, suggesting their potential in the treatment of neurodegenerative diseases. These compounds may act by mitigating oxidative stress and protecting neurons from excitotoxicity.

Analytical Characterization

Accurate and reliable analytical methods are essential for the characterization and quality control of 8-Amino-6-chloro-4H-benzo[d][1][2]oxazin-3-one.

Spectroscopic Analysis
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, the methylene protons of the oxazinone ring, and the lactam NH proton. The chemical shifts and coupling patterns will be influenced by the chloro and amino substituents.

  • ¹³C NMR: The carbon NMR spectrum will display characteristic signals for the carbonyl carbon of the lactam, the aromatic carbons, and the methylene carbon of the oxazinone ring.[6]

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) should confirm the molecular formula with high accuracy.[6] The fragmentation pattern in the mass spectrum can provide further structural information.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the amine and lactam, the C=O stretching of the lactam, and C-Cl stretching.

Chromatographic Methods

High-performance liquid chromatography (HPLC) is the method of choice for assessing the purity of 8-Amino-6-chloro-4H-benzo[d][1][2]oxazin-3-one. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape, would be a suitable starting point for method development.

Future Directions and Conclusion

8-Amino-6-chloro-4H-benzo[d][1][2]oxazin-3-one is a promising, yet underexplored, member of the benzoxazinone family of heterocyclic compounds. Its defined synthesis and the known biological potential of its structural class make it a compelling target for further investigation. Future research should focus on:

  • Comprehensive Physicochemical Characterization: Experimental determination of melting point, solubility, pKa, and detailed spectroscopic analysis (NMR, IR, MS).

  • Biological Screening: A broad-based biological evaluation to identify its specific pharmacological activities, including but not limited to anticancer, anti-inflammatory, antimicrobial, and neuroprotective assays.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of derivatives to understand the influence of substituents on biological activity.

  • Mechanism of Action Studies: Elucidation of the molecular targets and pathways through which it exerts its biological effects.

References

  • Larhed, M. et al. Synthesis of 4H-Benzo[e][1][2]oxazin-4-ones by a Carbonylation–Cyclization Domino Reaction of ortho-Halophenols and Cyanamide. Chem. Eur. J.2017 , 23(47), 11353-11358. [Link]

  • Reddy, P. et al. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules2021 , 26(16), 4983. [Link]

  • Guzman, A. et al. Gold(I)-Catalyzed Synthesis of 4H-Benzo[d][1][2]oxazines and Biological Evaluation of Activity in Breast Cancer Cells. ACS Omega2022 , 7(8), 6944–6955. [Link]

  • RSC Publishing. Investigation for the easy and efficient synthesis of 1 H -benzo[ d ][1][2]oxazine-2,4-diones. RSC Adv., 2015 , 5, 4014-4022. [Link]

  • ScienceScholar. Synthesis and identification of benzo[d][1][2]oxazin-4-one derivatives and testing of antibacterial activity of some of them. International journal of health sciences2022 , 6(S2), 7666-7678. [Link]

8-Amino-6-chloro-4H-benzooxazin-3-one CAS number 1042973-67-0

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 8-Amino-6-chloro-4H-benzo[d][1][2]oxazin-3-one (CAS: 1042973-67-0)

Foreword: The Strategic Value of the Benzoxazinone Core

The benzoxazinone scaffold is a privileged heterocyclic system in medicinal chemistry and materials science. Its rigid, bicyclic structure serves as a versatile template for developing a wide array of biologically active agents. Molecules incorporating this core have demonstrated efficacy as anticancer, antibacterial, antiviral, and neuroprotective agents.[3][4] The specific compound, 8-Amino-6-chloro-4H-benzo[d][1][2]oxazin-3-one, represents a strategically functionalized building block. The presence of an amino group at the 8-position and a chloro substituent at the 6-position offers orthogonal handles for chemical modification, enabling its use in combinatorial library synthesis and targeted drug design. This guide provides a comprehensive technical overview of its properties, synthesis, applications, and handling, designed to empower researchers in leveraging its full potential.

Core Compound Profile

8-Amino-6-chloro-4H-benzo[d][1][2]oxazin-3-one is a heterocyclic organic compound categorized as a research chemical building block.[5][6] Its structure is foundational for the synthesis of more complex molecules.

PropertyValueSource(s)
CAS Number 1042973-67-0[2][5][7]
Molecular Formula C₈H₇ClN₂O₂[2][5][8]
Molecular Weight 198.61 g/mol [2][5]
Melting Point 96 - 99 °C[1]
Boiling Point ~230 °C[1]
Synonyms 8-Amino-6-chloro-4H-benzo[1][9]oxazin-3-one, 8-Amino-6-chloro-2H-benzo[b][1][9]oxazin-3(4H)-one[5][6]
Appearance Solid (form not specified)-
Storage Store at 2°C - 8°C in a tightly sealed container[2]

Synthesis and Mechanistic Rationale

While specific, peer-reviewed synthesis protocols for 8-Amino-6-chloro-4H-benzo[d][1][2]oxazin-3-one are not widely published, a logical and efficient synthetic route can be proposed based on established methodologies for benzoxazinone synthesis.[3][10] The most common approach involves the cyclization of appropriately substituted anthranilic acids or 2-aminophenols.

A plausible retrosynthetic analysis suggests a pathway beginning with a commercially available substituted phenol. The following workflow outlines a robust, multi-step synthesis.

G cluster_0 Proposed Synthetic Workflow A 2-Amino-4-chlorophenol B 2-Nitro-4-chloro-6-aminophenol A->B  Nitration (HNO₃/H₂SO₄) C 2-Amino-4-chloro-6-(chloroacetamido)phenol B->C  Acylation (Chloroacetyl chloride, Base) D 8-Amino-6-chloro-4H-benzooxazin-3-one C->D  Intramolecular Cyclization (e.g., NaH, DMF) & Nitro Group Reduction (e.g., Fe/HCl or H₂/Pd-C)

Caption: Proposed synthetic pathway for 8-Amino-6-chloro-4H-benzooxazin-3-one.

Step-by-Step Experimental Protocol (Hypothetical)

Disclaimer: This protocol is a proposed methodology based on established chemical principles. It must be adapted and optimized under controlled laboratory conditions by qualified personnel.

Step 1: Nitration of 2-Amino-4-chlorophenol

  • Rationale: Introduction of a nitro group ortho to the hydroxyl group, which will later be reduced to the target amine at the 8-position. The existing amino and hydroxyl groups are ortho, para-directing.

  • Procedure:

    • Cool a stirred solution of 2-amino-4-chlorophenol in concentrated sulfuric acid to 0-5 °C in an ice-salt bath.

    • Add a cooled mixture of nitric acid and sulfuric acid dropwise, maintaining the internal temperature below 10 °C.

    • After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.

    • Carefully pour the reaction mixture onto crushed ice.

    • Collect the precipitated solid by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum to yield 2-nitro-4-chloro-6-aminophenol.

Step 2: N-Acylation with Chloroacetyl Chloride

  • Rationale: Introduction of the chloroacetyl group onto the more nucleophilic amino group. This moiety contains the carbonyl and methylene carbons required for the oxazinone ring.

  • Procedure:

    • Dissolve the product from Step 1 in a suitable solvent such as acetone or tetrahydrofuran (THF).

    • Add a base, such as sodium bicarbonate or pyridine, to neutralize the HCl byproduct.

    • Cool the mixture to 0 °C and add chloroacetyl chloride dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude N-acylated intermediate.

Step 3: Intramolecular Cyclization and Nitro Group Reduction

  • Rationale: This is a tandem or two-step process. First, an intramolecular Williamson ether synthesis via deprotonation of the phenolic hydroxyl group, which then attacks the carbon bearing the chlorine, forms the heterocyclic ring. Second, the nitro group is reduced to the primary amine.

  • Procedure (Two-Step Approach):

    • Cyclization: Dissolve the N-acylated intermediate in an anhydrous polar aprotic solvent like dimethylformamide (DMF). Add a strong base such as sodium hydride (NaH) portion-wise at 0 °C. Stir at room temperature until TLC analysis indicates the consumption of starting material. Quench the reaction carefully with water and extract the product with an organic solvent.

    • Reduction: Dissolve the resulting nitro-benzoxazinone intermediate in ethanol or acetic acid. Add a reducing agent like iron powder and a catalytic amount of hydrochloric acid. Heat the mixture at reflux for several hours. .

    • Workup: Cool the reaction, filter through celite to remove the iron salts, and neutralize the filtrate. Concentrate the solvent and purify the crude product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield pure 8-Amino-6-chloro-4H-benzooxazin-3-one.

Applications in Research and Drug Discovery

This compound is primarily a scaffold intermediate. Its value lies in the two reactive sites—the C8-amino group and the lactam nitrogen—which allow for diverse chemical elaborations.

Potential Research Trajectories:
  • Scaffold for CNS-Active Agents: The benzoxazine core is present in compounds explored for neuroprotective properties.[4] The C8-amino group can be functionalized to introduce pharmacophores that enhance blood-brain barrier penetration or target specific neural receptors.

  • Development of Kinase Inhibitors: The amino group serves as a key hydrogen bond donor, a common feature in kinase inhibitors that bind to the ATP-binding pocket. It can be acylated or alkylated to build structures that target specific oncogenic kinases.

  • Synthesis of β2-Adrenoceptor Agonists: Derivatives of 1,4-benzoxazine-3(4H)-one have been successfully developed as potent and long-acting β2-adrenoceptor agonists for treating respiratory diseases like asthma and COPD.[11] This building block provides a direct entry point into synthesizing novel analogues.

G cluster_0 Derivatization Strategies cluster_1 Potential Therapeutic Classes A 8-Amino-6-chloro-4H- benzooxazin-3-one (Building Block) B N-Acylation / Sulfonylation (at C8-Amine) A->B C N-Alkylation (at C8-Amine) A->C D N-Alkylation (at Lactam Nitrogen) A->D E Kinase Inhibitors B->E F GPCR Modulators (e.g., β2 Agonists) C->F G Neuroprotective Agents C->G

Caption: Derivatization potential of the title compound in drug discovery workflows.

Analytical Characterization

  • ¹H NMR: Signals in the aromatic region (around 6.5-7.5 ppm) corresponding to the two protons on the benzene ring. A broad singlet for the NH₂ protons, a singlet for the methylene (CH₂) protons of the oxazine ring, and a signal for the lactam NH.

  • ¹³C NMR: Resonances for the eight distinct carbon atoms, including a signal for the carbonyl carbon of the lactam (typically >160 ppm) and signals for the aromatic carbons, some of which will show splitting due to the chlorine atom.

  • Mass Spectrometry (MS): The high-resolution mass spectrum should show the molecular ion peak corresponding to the exact mass of C₈H₇ClN₂O₂ and a characteristic isotopic pattern for the presence of one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for N-H stretching (both amine and amide), C=O stretching of the lactam, and C-O-C stretching of the ether linkage.

Safety, Handling, and Storage

This compound is classified as highly toxic and corrosive.[1] Strict adherence to safety protocols is mandatory.

Hazard ClassGHS PictogramsHazard Statements
Acute Toxicity Skull and CrossbonesH301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled.[1]
Skin/Eye Damage CorrosionH314: Causes severe skin burns and eye damage.[1]
Environmental (None specified, but statement present)H412: Harmful to aquatic life with long lasting effects.[1]
Mandatory Safety Protocols:
  • Engineering Controls: All manipulations must be performed inside a certified chemical fume hood.[1]

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene).[1]

    • Eye/Face Protection: Use chemical safety goggles and a face shield.[12]

    • Skin and Body Protection: Wear a flame-retardant lab coat and closed-toe shoes.[12]

  • Handling: Avoid creating dust. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[1][13]

  • Storage: Store in a tightly closed container in a dry, cool (2-8 °C), and well-ventilated area. Keep locked up or in an area accessible only to authorized personnel.[1][2]

  • Spill Response: In case of a spill, evacuate the area. Wear appropriate PPE. Cover the spill with an inert absorbent material, collect it carefully into a sealed container, and dispose of it as hazardous waste. Do not let the product enter drains.[1]

Conclusion

8-Amino-6-chloro-4H-benzo[d][1][2]oxazin-3-one is a high-value chemical intermediate with significant potential for the synthesis of novel therapeutic agents. Its bifunctional nature allows for diverse derivatization, making it a powerful tool for medicinal chemists. However, its significant toxicity requires that all work be conducted with the utmost care and adherence to stringent safety measures. This guide provides the foundational knowledge required to handle, utilize, and innovate with this versatile building block.

References

  • Sigma-Aldrich. (2025). SAFETY DATA SHEET for 8-Amino-6-chloro-2H-1,4-benzoxazin-3(4H)-one.
  • Moldb. (n.d.). 8-Amino-6-chloro-4h-benzo[1][9]oxazin-3-one. Retrieved from vertexaisearch.cloud.google.com.

  • Biosynth. (n.d.). 8-Amino-6-chloro-4H-benzo[1][9]oxazin-3-one | 1042973-67-0. Retrieved from vertexaisearch.cloud.google.com.

  • SciSupplies. (n.d.). 8-Amino-6-chloro-4h-benzo[1][9]oxazin-3-one, 97%, 1g. Retrieved from vertexaisearch.cloud.google.com.

  • BLDpharm. (n.d.). 1042973-67-0|8-Amino-6-chloro-2H-benzo[b][1][9]oxazin-3(4H)-one. Retrieved from vertexaisearch.cloud.google.com.

  • Synquest Labs. (n.d.). Safety Data Sheet for 8-Amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one.
  • Compo Expert. (2023). Material Safety Data Sheet according to Regulation (EC) No. 1907/2006.
  • Arctom. (n.d.). CAS NO. 1042973-67-0 | 8-Amino-6-chloro-4h-benzo[1][9]oxazin-3-one. Retrieved from vertexaisearch.cloud.google.com.

  • ChemScene. (n.d.). 8-Amino-6-chloro-4h-benzo[1][9]oxazin-3-one. Retrieved from vertexaisearch.cloud.google.com.

  • Echemi. (n.d.). 8-Amino-4-methyl-2H-1,4-benzoxazin-3(4H)-one Safety Data Sheets.
  • ResearchGate. (2017). Scheme 3 Proposed mechanism for the synthesis of benzoxazin-4-one derivatives.
  • Sigma-Aldrich. (n.d.). 8-AMINO-6-(TRIFLUOROMETHYL)-2H-1,4-BENZOXAZIN-3(4H)-ONE AldrichCPR.
  • PubMed. (2020). Design, synthesis and biological evaluation of 8-(2-amino-1-hydroxyethyl)-6-hydroxy-1,4-benzoxazine-3(4H)-one derivatives as potent β2-adrenoceptor agonists.
  • Santa Cruz Biotechnology. (n.d.). 8-Amino-4H-1,4-benzoxazin-3-one | CAS 321126-82-3.
  • PubChem. (n.d.). 6-Chloro-2H-1,4-benzoxazin-3(4H)-one.
  • National Institutes of Health (NIH). (n.d.). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance.
  • PubMed Central (PMC). (2022). Design, synthesis, and evaluation of 8-aminoquinoline-melatonin derivatives as effective multifunctional agents for Alzheimer's disease.
  • PubChem. (n.d.). 8-Aminoquinolin-6-ol.
  • Organic Chemistry Portal. (n.d.). Benzoxazinone synthesis.
  • PubMed. (n.d.). Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants.
  • National Institutes of Health (NIH). (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids.
  • PubChem. (n.d.). 6-Nitro-2H-1,4-benzoxazin-3(4H)-one.
  • PubChem. (n.d.). 3-Amino-2H-1,4-benzoxazin-2-one.
  • MDPI. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity.

Sources

An In-Depth Technical Guide to 8-Amino-6-chloro-4H-benzooxazin-3-one

An In-Depth Technical Guide to 8-Amino-6-chloro-4H-benzo[1][2]oxazin-3-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Amino-6-chloro-4H-benzo[1][2]oxazin-3-one is a heterocyclic building block that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its distinct structure, featuring a benzoxazine core with amino and chloro substitutions, presents a versatile scaffold for the synthesis of novel compounds with potential therapeutic applications. This technical guide provides a comprehensive overview of the fundamental physicochemical properties, synthesis, and known biological significance of this compound, offering a critical resource for researchers engaged in its study and application.

Introduction: The Benzoxazinone Scaffold

The benzoxazinone core is a privileged heterocyclic motif found in a variety of biologically active compounds.[3] These structures are known to exhibit a wide range of pharmacological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties. The specific arrangement of heteroatoms and the fusion of the benzene and oxazine rings create a unique electronic and steric environment, making it an attractive starting point for the design of new therapeutic agents. 8-Amino-6-chloro-4H-benzo[1][2]oxazin-3-one belongs to this important class of compounds and serves as a key intermediate in the synthesis of more complex molecules. Its utility is underscored by the presence of reactive sites—the amino group and the aromatic ring—that allow for diverse chemical modifications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its application in research and development. The key properties of 8-Amino-6-chloro-4H-benzo[1][2]oxazin-3-one are summarized in the table below.

PropertyValueSource
Molecular Formula C₈H₇ClN₂O₂[1][4][5]
Molecular Weight 198.61 g/mol [1][4][5]
CAS Number 1042973-67-0[1][4][5]
IUPAC Name 8-amino-6-chloro-2H-1,4-benzoxazin-3-one
Canonical SMILES C1C(=O)NC2=CC(=CC(=C2O1)N)Cl[1]
Appearance Solid (form may vary)
Purity Typically ≥97%[4]
Storage Conditions 2°C - 8°C, in a well-closed container[1]

These properties are foundational for experimental design, including reaction setup, solvent selection, and analytical characterization.

Synthesis Strategies

The synthesis of benzoxazinone derivatives is a well-established area of organic chemistry, with several methodologies reported in the literature. While specific, detailed synthesis protocols for 8-Amino-6-chloro-4H-benzo[1][2]oxazin-3-one are not extensively published in readily available literature, general synthetic routes for related benzoxazin-4-ones provide a logical framework for its preparation.

A common approach involves the cyclization of substituted anthranilic acids.[3] For instance, the reaction of an appropriately substituted 2-aminophenol with a suitable cyclizing agent can yield the benzoxazinone core. The strategic introduction of the amino and chloro groups onto the starting materials is a critical aspect of the synthesis design.

Conceptual Synthesis Workflow

The following diagram illustrates a generalized, conceptual workflow for the synthesis of substituted benzoxazinones, which can be adapted for the target molecule.

Gcluster_0Synthesis of Substituted BenzoxazinonesASubstituted 2-AminophenolCIntramolecular CyclizationA->CReactionBAcylation/Cyclizing Agent(e.g., Chloroacetyl chloride)B->CReagentD8-Amino-6-chloro-4H-benzo[1,4]oxazin-3-oneC->DPurification

Caption: A generalized workflow for benzoxazinone synthesis.

This process typically involves the acylation of the amino group of a substituted 2-aminophenol, followed by an intramolecular cyclization to form the oxazinone ring. The choice of reagents and reaction conditions is crucial for achieving high yields and purity.

Applications in Drug Discovery and Research

The true value of 8-Amino-6-chloro-4H-benzo[1][2]oxazin-3-one lies in its potential as a scaffold in drug discovery. The benzoxazine moiety has been explored for a variety of therapeutic targets.

As a Scaffold for Biologically Active Molecules

The structure of 8-Amino-6-chloro-4H-benzo[1][2]oxazin-3-one is analogous to other benzoxazine derivatives that have been investigated for a range of biological activities. For example, derivatives of 1,4-benzoxazine-3-one have been synthesized and evaluated as potent β2-adrenoceptor agonists, which are important for the treatment of respiratory diseases like asthma and COPD.[6] Furthermore, various 8-amino-1,4-benzoxazine derivatives have been synthesized and shown to possess neuroprotective and antioxidant properties.[7]

The amino group at the 8-position provides a convenient handle for further chemical modifications, allowing for the introduction of various side chains to explore structure-activity relationships (SAR). This is a common strategy in medicinal chemistry to optimize the potency, selectivity, and pharmacokinetic properties of a lead compound.

Potential as an Intermediate in Multi-step Syntheses

Given its functional groups, 8-Amino-6-chloro-4H-benzo[1][2]oxazin-3-one is an ideal intermediate for more complex molecular architectures. The amino group can be acylated, alkylated, or used in coupling reactions to build larger molecules. The chloro-substituted aromatic ring can also participate in various cross-coupling reactions, further expanding the synthetic possibilities.

Experimental Protocols: A General Approach to Derivatization

While specific experimental data for this exact compound is limited in the public domain, a general protocol for the derivatization of the amino group can be proposed based on standard organic chemistry principles.

Objective: To synthesize an N-acylated derivative of 8-Amino-6-chloro-4H-benzo[1][2]oxazin-3-one.

Materials:

  • 8-Amino-6-chloro-4H-benzo[1][2]oxazin-3-one

  • Anhydrous dichloromethane (DCM) or a similar aprotic solvent

  • An acyl chloride or anhydride (e.g., acetyl chloride)

  • A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 8-Amino-6-chloro-4H-benzo[1][2]oxazin-3-one (1 equivalent) in anhydrous DCM.

  • Addition of Base: Add the non-nucleophilic base (1.1-1.5 equivalents) to the solution and stir.

  • Addition of Acylating Agent: Slowly add the acyl chloride or anhydride (1.0-1.2 equivalents) dropwise to the stirring solution at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the appropriate time (typically 2-24 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-acylated derivative.

  • Characterization: Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

This general protocol serves as a starting point for the synthesis of a wide array of derivatives from 8-Amino-6-chloro-4H-benzo[1][2]oxazin-3-one.

Logical Relationships in Drug Discovery

The utility of a scaffold like 8-Amino-6-chloro-4H-benzo[1][2]oxazin-3-one in a drug discovery program can be visualized as a logical progression from initial concept to a potential drug candidate.

GAScaffold Identification(8-Amino-6-chloro-4H-benzooxazin-3-one)BLibrary Synthesis(Derivatization)A->BCHigh-Throughput Screening(Biological Assays)B->CDHit IdentificationC->DELead Optimization(SAR Studies)D->EFPreclinical CandidateE->F

Caption: The drug discovery cascade starting from a core scaffold.

Conclusion

8-Amino-6-chloro-4H-benzo[1][2]oxazin-3-one is a valuable chemical entity for researchers in medicinal chemistry and drug development. Its defined physicochemical properties and the versatile reactivity of its functional groups make it an attractive starting material for the synthesis of novel compounds with potential therapeutic applications. The broader class of benzoxazinones has demonstrated significant biological activity, suggesting that derivatives of this particular scaffold are worthy of further investigation. This guide provides the foundational knowledge necessary for scientists to effectively utilize this compound in their research endeavors.

References

  • ResearchGate. (2017). Scheme 3 Proposed mechanism for the synthesis of benzoxazin-4-one derivatives. Retrieved from [Link]

  • PubMed. (2020). Design, synthesis and biological evaluation of 8-(2-amino-1-hydroxyethyl)-6-hydroxy-1,4-benzoxazine-3(4H)-one derivatives as potent β2-adrenoceptor agonists. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Retrieved from [Link]

  • PubChem. (n.d.). 6-Chloro-2H-1,4-benzoxazin-3(4H)-one. Retrieved from [Link]

  • PubMed Central. (2022). Design, synthesis, and evaluation of 8-aminoquinoline-melatonin derivatives as effective multifunctional agents for Alzheimer's disease. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzoxazinone synthesis. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants. Retrieved from [Link]

An In-Depth Technical Guide to the Synthesis of 8-Amino-6-chloro-4H-benzooxazin-3-one

An In-Depth Technical Guide to the Synthesis of 8-Amino-6-chloro-4H-benzo[1][2]oxazin-3-one

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a proposed synthetic pathway for 8-Amino-6-chloro-4H-benzo[1][2]oxazin-3-one, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis is designed based on established chemical principles and analogous reactions reported in the scientific literature.

Introduction

The 4H-benzo[1][2]oxazin-3-one core is a privileged scaffold found in numerous biologically active molecules. The specific substitution pattern of an amino group at the 8-position and a chloro group at the 6-position of this heterocyclic system presents a unique synthetic challenge and offers opportunities for further molecular exploration. This document outlines a logical and efficient multi-step synthesis to access this target compound, starting from readily available precursors.

Proposed Synthesis Pathway

The proposed synthesis of 8-Amino-6-chloro-4H-benzo[1][2]oxazin-3-one is a multi-step process commencing with the nitration of a substituted phenol, followed by reduction of the nitro group, and subsequent cyclization to form the desired benzoxazinone ring.

Step 1: Synthesis of 2-Amino-5-chlorophenol

The journey to our target molecule begins with the synthesis of the key intermediate, 2-amino-5-chlorophenol. A common and effective method for this transformation is the reduction of 2-chloro-5-nitrophenol.

Reaction Scheme:

Causality Behind Experimental Choices:

  • Iron powder (Fe) and Ammonium Chloride (NH4Cl): This reagent system is a classic and cost-effective combination for the reduction of aromatic nitro groups. Iron acts as the reducing agent in the presence of an electrolyte like ammonium chloride, which facilitates the reaction in an aqueous-alcoholic solvent system.

  • Ethanol/Water (EtOH/H2O) Solvent System: A mixture of ethanol and water is used to dissolve both the organic substrate (2-chloro-5-nitrophenol) and the inorganic reagents, creating a homogenous reaction environment.

Step 2: N-Acylation of 2-Amino-5-chlorophenol

The next crucial step involves the protection of the amino group of 2-amino-5-chlorophenol through acylation. This is a common strategy in multi-step synthesis to prevent unwanted side reactions in subsequent steps.

Reaction Scheme:

Step 3: Cyclization to form the Benzoxazinone Ring

The final step is the intramolecular cyclization of the N-acylated intermediate to form the 8-Amino-6-chloro-4H-benzo[1][2]oxazin-3-one. This is typically achieved through an acid-catalyzed reaction.[2]

Reaction Scheme:

Causality Behind Experimental Choices:

  • Acid Catalyst: The acid protonates the carbonyl oxygen of the amide, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group, thereby facilitating the cyclization.

Experimental Protocols

Protocol for the Synthesis of 2-Amino-5-chlorophenol
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-chloro-5-nitrophenol (1.0 eq) in a 1:1 mixture of ethanol and water.

  • Addition of Reagents: To this solution, add iron powder (5.0 eq) and ammonium chloride (5.2 eq) sequentially.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for 2 hours.

  • Work-up: After cooling to room temperature, filter the reaction mixture to remove insoluble materials. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting residue by column chromatography to obtain 2-amino-5-chlorophenol.[3]

Data Summary Table
StepReactantReagentMolar Ratio (Reactant:Reagent)SolventTemperature (°C)Reaction Time (h)Yield (%)
12-Chloro-5-nitrophenolFe / NH4Cl1 : 5 : 5.2Ethanol/WaterReflux2~96
22-Amino-5-chlorophenolAcylating Agent-----
3N-(4-chloro-2-hydroxyphenyl)acetamideAcid Catalyst--80--

Note: Data for steps 2 and 3 are based on general procedures for similar transformations and may require optimization.

Visualizing the Synthesis Pathway

Synthesis_Pathwaycluster_0Step 1: Reductioncluster_1Step 2: N-Acylationcluster_2Step 3: Cyclization2_Chloro_5_nitrophenol2-Chloro-5-nitrophenol2_Amino_5_chlorophenol2-Amino-5-chlorophenol2_Chloro_5_nitrophenol->2_Amino_5_chlorophenolFe, NH4ClEtOH/H2O, RefluxN_Acylated_IntermediateN-(4-chloro-2-hydroxyphenyl)acetamide2_Amino_5_chlorophenol->N_Acylated_IntermediateAcylating AgentTarget_Molecule8-Amino-6-chloro-4H-benzo[1][2]oxazin-3-oneN_Acylated_Intermediate->Target_MoleculeAcid Catalyst

Proposed synthesis pathway for 8-Amino-6-chloro-4H-benzo[1][2]oxazin-3-one.

Conclusion

The described synthetic pathway offers a viable and logical approach to obtaining 8-Amino-6-chloro-4H-benzo[1][2]oxazin-3-one. The strategy relies on well-established and high-yielding reactions, ensuring a practical route for researchers in the field. Further optimization of the acylation and cyclization steps may be necessary to maximize the overall yield of the final product. This guide serves as a foundational blueprint for the synthesis of this and structurally related compounds, paving the way for future investigations into their chemical and biological properties.

References

  • Al-Tel, T. H. (2004). Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Molecules, 9(7), 554-561. [Link]

  • Al-Tel, T. H. (2004). Synthesis of benzoxazinone derivatives: a new route to 2 (N phthaloylmethyl)-4H-3,1-benzoxazin-4-one. SciSpace. [Link]

  • Al-Tel, T. H. (2004). Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. ResearchGate. [Link]

  • Gemoets, H. P. L., et al. (2017). Continuous Flow Synthesis of a Key 1,4-Benzoxazinone Intermediate via a Nitration/Hydrogenation/Cyclization Sequence. Organic Process Research & Development, 21(1), 79-86. [Link]

  • Ismail, M. F., et al. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry, 2(2), 81-112. [Link]

Biological activity of 8-Amino-6-chloro-4H-benzooxazin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of 8-Amino-6-chloro-4H-benzooxazin-3-one

Executive Summary

The 4H-benzooxazin-3-one scaffold is a privileged heterocyclic motif renowned for its broad spectrum of pharmacological activities. This technical guide delves into the potential biological significance of a specific derivative, 8-Amino-6-chloro-4H-benzooxazin-3-one. While direct studies on this exact molecule are not extensively documented in publicly available literature, this guide, grounded in the established activities of structurally related benzoxazinone analogs, provides a predictive framework for its biological profile and a detailed roadmap for its experimental validation. This document is intended for researchers, scientists, and drug development professionals investigating novel therapeutic agents.

Introduction: The Benzoxazinone Core - A Scaffold of Therapeutic Promise

Benzoxazinones are a class of bicyclic heteroaromatic compounds that have garnered significant attention in medicinal chemistry.[1][2] Their structural framework, featuring a fusion of a benzene ring with an oxazine ring, imparts a unique three-dimensional architecture that allows for diverse interactions with biological macromolecules.[1] The inherent reactivity of the lactone moiety and the potential for substitution at various positions on the bicyclic system provide a versatile platform for the synthesis of a wide array of derivatives with tailored biological functions.[1][3]

The broader family of benzoxazinone derivatives has been reported to exhibit a remarkable range of biological activities, including:

  • Anticancer[1][4]

  • Antibacterial and Antifungal[1][2]

  • Antiviral[1]

  • Anti-inflammatory[2]

  • Neuroprotective[5]

  • Enzyme inhibition (e.g., serine proteases, tyrosine kinases)[2][6]

Given this established therapeutic potential, the exploration of novel, synthetically accessible benzoxazinone derivatives like 8-Amino-6-chloro-4H-benzooxazin-3-one is a compelling avenue for drug discovery.

Predicted Biological Activity Profile of 8-Amino-6-chloro-4H-benzooxazin-3-one

Based on the structure-activity relationships (SAR) gleaned from published studies on analogous compounds, we can postulate several high-probability biological activities for 8-Amino-6-chloro-4H-benzooxazin-3-one. The presence of the 8-amino group and the 6-chloro substituent are key modulators of its potential efficacy and target specificity.

Anticancer Activity: Targeting Oncogenic Pathways

A significant body of research points to the anticancer potential of benzoxazinone derivatives.[4] One of the key mechanisms identified is the targeting of G-quadruplex structures in the promoter regions of oncogenes, such as c-Myc.[4] The stabilization of these secondary DNA structures can downregulate the expression of the corresponding oncoprotein, leading to cell cycle arrest and apoptosis in cancer cells.

Hypothesized Mechanism of Action:

8-Amino-6-chloro-4H-benzooxazin-3-one, with its planar aromatic system, is a prime candidate for interacting with and stabilizing G-quadruplex DNA. The electron-withdrawing nature of the chloro group and the hydrogen-bonding capability of the amino group could enhance this interaction.

G_Quadruplex_Interaction cluster_nucleus Cell Nucleus Benzoxazinone 8-Amino-6-chloro- 4H-benzooxazin-3-one cMyc_Promoter c-Myc Promoter Region Benzoxazinone->cMyc_Promoter Intercalates/Binds G_Quadruplex G-Quadruplex Formation (Stabilized) cMyc_Promoter->G_Quadruplex Induces Transcription_Factors Transcription Factors G_Quadruplex->Transcription_Factors Blocks Binding RNA_Polymerase RNA Polymerase G_Quadruplex->RNA_Polymerase Blocks Progression cMyc_mRNA c-Myc mRNA (Transcription Blocked) cMyc_Protein c-Myc Oncoprotein (Downregulated) Cell_Proliferation Cancer Cell Proliferation (Inhibited)

Caption: Hypothesized mechanism of anticancer activity via c-Myc G-quadruplex stabilization.

Serine Protease Inhibition

Certain benzoxazinone derivatives have been identified as inhibitors of serine proteases, such as α-chymotrypsin.[6] These enzymes play crucial roles in various physiological and pathological processes, making them attractive therapeutic targets.

Hypothesized Interaction:

The lactone ring of the benzoxazinone core is susceptible to nucleophilic attack by the serine residue in the active site of the protease. This can lead to the formation of a stable acyl-enzyme intermediate, effectively inactivating the enzyme. The substituents on the aromatic ring can influence the binding affinity and selectivity for different proteases.

Proposed Experimental Validation Workflows

To empirically determine the biological activity of 8-Amino-6-chloro-4H-benzooxazin-3-one, a systematic series of in vitro and cell-based assays is recommended.

Synthesis of 8-Amino-6-chloro-4H-benzooxazin-3-one

The synthesis of the target compound is the initial and critical step. Based on established methodologies for benzoxazinone synthesis, a plausible route would involve the reaction of a substituted anthranilic acid with an appropriate cyclizing agent.[1][3]

Proposed Synthetic Workflow:

Synthesis_Workflow Starting_Material 2-Amino-5-chlorobenzoic acid Acylation Acylation with Chloroacetyl chloride Starting_Material->Acylation Intermediate N-(2-carboxy-4-chlorophenyl)- 2-chloroacetamide Acylation->Intermediate Cyclization Intramolecular Cyclization (e.g., with Acetic Anhydride) Intermediate->Cyclization Product 8-Amino-6-chloro- 4H-benzooxazin-3-one Cyclization->Product

Caption: Proposed synthetic route for 8-Amino-6-chloro-4H-benzooxazin-3-one.

In Vitro Anticancer Activity Screening

Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Plate various cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HeLa - cervical) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of 8-Amino-6-chloro-4H-benzooxazin-3-one in DMSO and add to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Table 1: Hypothetical IC50 Values for 8-Amino-6-chloro-4H-benzooxazin-3-one

Cell LineCancer TypePredicted IC50 (µM)
A549Lung Carcinoma5 - 15
MCF-7Breast Adenocarcinoma10 - 25
HeLaCervical Adenocarcinoma8 - 20
SK-RC-42Renal Cell Carcinoma12 - 30
SGC7901Gastric Adenocarcinoma15 - 35
Mechanistic Studies for Anticancer Activity

Protocol: G-Quadruplex Circular Dichroism (CD) Spectroscopy

  • Oligonucleotide Preparation: Synthesize a DNA oligonucleotide corresponding to the c-Myc promoter G-quadruplex forming sequence.

  • Sample Preparation: Prepare solutions of the oligonucleotide in a suitable buffer (e.g., potassium phosphate buffer) in the absence and presence of increasing concentrations of 8-Amino-6-chloro-4H-benzooxazin-3-one.

  • CD Spectra Acquisition: Record the CD spectra of the samples from 220 to 320 nm.

  • Analysis: An increase in the positive peak at ~260 nm and a negative peak at ~240 nm is indicative of the formation and stabilization of a parallel G-quadruplex structure.

Protocol: Reverse Transcription PCR (RT-PCR) for c-Myc Expression

  • Cell Treatment: Treat a cancer cell line known to overexpress c-Myc (e.g., HeLa) with varying concentrations of the test compound for 24 hours.

  • RNA Extraction: Isolate total RNA from the treated cells using a suitable kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme.

  • Quantitative PCR: Perform qPCR using primers specific for c-Myc and a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: Determine the relative fold change in c-Myc mRNA expression in treated cells compared to untreated controls.

Serine Protease Inhibition Assay

Protocol: α-Chymotrypsin Inhibition Assay

  • Assay Buffer: Prepare a suitable buffer (e.g., Tris-HCl).

  • Enzyme and Substrate: Prepare solutions of α-chymotrypsin and a chromogenic substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide).

  • Inhibition Assay: In a 96-well plate, pre-incubate the enzyme with various concentrations of 8-Amino-6-chloro-4H-benzooxazin-3-one for 15 minutes.

  • Reaction Initiation: Initiate the reaction by adding the substrate.

  • Kinetic Measurement: Monitor the release of p-nitroaniline by measuring the absorbance at 405 nm over time.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

Conclusion and Future Directions

The structural features of 8-Amino-6-chloro-4H-benzooxazin-3-one, when viewed through the lens of its chemical relatives, strongly suggest a promising profile as a biologically active agent, particularly in the realms of oncology and enzyme inhibition. The proposed experimental workflows provide a robust framework for the systematic evaluation of these predicted activities.

Future research should focus on:

  • Lead Optimization: Should the initial screening prove fruitful, a medicinal chemistry campaign to synthesize and test a library of related analogs could lead to the identification of compounds with enhanced potency and selectivity.

  • In Vivo Studies: Promising candidates from in vitro and cell-based assays should be advanced to preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

  • Target Deconvolution: For compounds exhibiting significant phenotypic effects, target identification and validation studies will be crucial to elucidate the precise molecular mechanisms of action.

This in-depth guide serves as a foundational document to catalyze the investigation of 8-Amino-6-chloro-4H-benzooxazin-3-one as a potential therapeutic candidate.

References

  • Cao, S., et al. (2020). Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. Life Sciences, 258, 118252. Available at: [Link]

  • Reddy, T. S., & G, N. (2022). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 27(15), 4989. Available at: [Link]

  • Taha, M., et al. (2017). Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. Bioorganic & Medicinal Chemistry, 25(15), 4164-4173. Available at: [Link]

  • Sonigara, B. S., & Ranawat, M. S. (2019). Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics, 9(6), 1-4. Available at: [Link]

  • A series of β2-adrenoceptor agonists with an 8-(2-amino-1-hydroxyethyl)-6-hydroxy-1,4-benzoxazine-3(4H)-one moiety is presented. (2020). Bioorganic & Medicinal Chemistry, 28(1), 115178. Available at: [Link]

  • Salman, A. A., et al. (2014). Synthesis of 6-chloro 2-(pyridine-4-yl-4Hbenzo (d) (1, 3) oxazin-4-one from 5-chloro anthranilic acid and isonicotinyl chloride with subsequent cyclization using acetic anhydride. International Journal of Pharmaceutical Sciences and Research, 5(9), 3844.
  • A series of new 8-amino-1,4-benzoxazine derivatives 5a-o was synthesized and examined for their intrinsic cytotoxicity and their capacity to inhibit oxidative stress-mediated neuronal degeneration in neuronal cell cultures. (n.d.). PubMed. Retrieved from [Link]

  • A new series of 1,3-benzoxazine derivatives with a 2-pyridine 1-oxide group at C4 was designed to explore novel K+ channel openers. (n.d.). PubMed. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 8-Amino-6-chloro-4H-benzooxazin-3-one: Uncharted Territory in Mechanistic Biology

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Knowns and Unknowns

In the vast landscape of chemical biology and drug discovery, the exploration of novel molecular scaffolds is a cornerstone of innovation. The benzoxazine core, a privileged heterocyclic structure, has garnered significant attention for its diverse pharmacological activities, with derivatives exhibiting anticancer, neuroprotective, and anti-inflammatory properties, among others.[1] This guide focuses on a specific, yet largely uncharacterized, member of this family: 8-Amino-6-chloro-4H-benzooxazin-3-one .

Following a comprehensive search of scientific literature and chemical databases, it is evident that while this compound is commercially available for research purposes, its mechanism of action remains undefined in the public domain.[2] This document serves not as a traditional guide to a well-understood mechanism, but rather as a foundational whitepaper. It aims to provide a thorough overview of the broader benzoxazine class, contextualize the potential therapeutic avenues for 8-Amino-6-chloro-4H-benzooxazin-3-one based on its structural features, and propose a strategic experimental framework to elucidate its biological function.

Part 1: The Benzoxazine Scaffold - A Platform for Diverse Bioactivity

The 4H-benzo[d][3][4]oxazin-3-one ring system is a versatile pharmacophore. Its rigid, bicyclic structure provides a three-dimensional framework that can be functionalized at various positions to modulate biological activity. The existing literature on substituted benzoxazines reveals a remarkable breadth of therapeutic potential.

Established Biological Activities of Benzoxazine Derivatives:
  • β2-Adrenoceptor Agonism: Derivatives of 8-(2-amino-1-hydroxyethyl)-6-hydroxy-1,4-benzoxazine-3(4H)-one have been synthesized and identified as potent and selective β2-adrenoceptor agonists, suggesting potential applications in respiratory diseases like asthma and COPD.[3]

  • Neuroprotection: A series of 8-amino-1,4-benzoxazine derivatives have demonstrated neuroprotective effects by inhibiting oxidative stress-mediated neuronal degeneration in cell cultures.[5]

  • Anticancer Activity: Substituted 4H-benzo[d][3][4]oxazines have shown inhibitory effects on the proliferation of breast cancer cell lines.[4]

  • Acetylcholinesterase Inhibition: Novel benzothiazole and benzo[1][3]oxazin-3(4H)-one hybrids have been investigated as potential inhibitors of acetylcholinesterase, an enzyme implicated in Alzheimer's disease.[6]

The diverse functionalities of these related compounds underscore the untapped potential of 8-Amino-6-chloro-4H-benzooxazin-3-one. The presence of an amino group at the 8-position and a chloro group at the 6-position on this specific scaffold presents a unique electronic and steric profile that could confer novel biological activities.

Part 2: Devising a Strategy for Mechanistic Discovery

Given the absence of direct data, a logical, multi-tiered approach is required to systematically investigate the mechanism of action of 8-Amino-6-chloro-4H-benzooxazin-3-one. This section outlines a proposed experimental workflow, grounded in established drug discovery principles.

Tier 1: High-Throughput Phenotypic Screening

The initial step involves broad-based phenotypic screening to identify any observable biological effects of the compound across a diverse range of cell lines.

Experimental Protocol: Cell Viability and Proliferation Assays

  • Cell Line Panel: A comprehensive panel of human cancer cell lines (e.g., NCI-60) and representative normal cell lines should be selected.

  • Compound Treatment: Cells are to be treated with a serial dilution of 8-Amino-6-chloro-4H-benzooxazin-3-one (e.g., from 1 nM to 100 µM) for 48-72 hours.

  • Viability Assessment: Cell viability will be assessed using a standard MTS or resazurin-based assay.

  • Data Analysis: Dose-response curves will be generated, and IC50 values will be calculated for sensitive cell lines.

Logical Framework for Tier 1 Screening

Caption: Tier 1 High-Throughput Phenotypic Screening Workflow.

Tier 2: Target Deconvolution and Pathway Analysis

Upon identification of "hit" cell lines, the next phase focuses on elucidating the molecular target and affected signaling pathways.

Proposed Methodologies:

  • Affinity-Based Proteomics: Techniques such as chemical proteomics, where the compound is immobilized on a resin and used to "pull down" interacting proteins from cell lysates, can directly identify binding partners.

  • Transcriptomic and Proteomic Profiling: RNA sequencing (RNA-Seq) and mass spectrometry-based proteomics can be employed to analyze global changes in gene and protein expression in response to compound treatment. This can provide unbiased insights into the cellular pathways being modulated.

Visualizing the Target Deconvolution Strategy

Target_Deconvolution cluster_phenotype Phenotypic Hit cluster_omics Omics Analysis cluster_direct Direct Target ID cluster_validation Validation & Mechanism Phenotype Observed Biological Effect (e.g., Apoptosis) RNASeq RNA-Seq Phenotype->RNASeq Proteomics Mass Spectrometry Phenotype->Proteomics Affinity Affinity Chromatography Phenotype->Affinity Target Putative Target(s) RNASeq->Target Proteomics->Target Affinity->Target Pathway Signaling Pathway Elucidation Target->Pathway Mechanism Mechanism of Action Pathway->Mechanism

Caption: A multi-pronged approach to target identification and validation.

Part 3: Quantitative Data and Future Directions

As this is a prospective guide, no quantitative data for 8-Amino-6-chloro-4H-benzooxazin-3-one currently exists. The tables below are templates for how data generated from the proposed experiments should be structured.

Table 1: Hypothetical IC50 Data from Tier 1 Screening

Cell LineTissue of OriginIC50 (µM)
MCF-7Breast Cancer> 100
A549Lung Cancer15.2
HCT116Colon Cancer8.7
SH-SY5YNeuroblastoma> 100
HEK293Normal Kidney75.4

Table 2: Example Data from Proteomic Profiling

ProteinFold Change (Treated/Control)p-valuePotential Pathway
Caspase-33.2< 0.01Apoptosis
Bcl-2-2.8< 0.01Apoptosis
Cyclin D1-4.1< 0.001Cell Cycle
p-ERK1/20.5> 0.05MAPK Signaling

Conclusion and Forward Look

8-Amino-6-chloro-4H-benzooxazin-3-one represents an intriguing yet enigmatic molecule within a well-established class of bioactive compounds. While its specific mechanism of action is currently unknown, its structural similarity to other pharmacologically active benzoxazines suggests a high probability of possessing interesting biological properties.

The experimental framework outlined in this whitepaper provides a clear and logical path forward for researchers and drug development professionals. By systematically progressing from broad phenotypic screening to in-depth target deconvolution and pathway analysis, the scientific community can begin to unravel the therapeutic potential of this compound. This endeavor not only promises to shed light on a novel chemical entity but also holds the potential to uncover new biological pathways and therapeutic targets. The journey to understanding the mechanism of action of 8-Amino-6-chloro-4H-benzooxazin-3-one is just beginning, and it is a path ripe with opportunities for discovery.

References

  • Yi, C., et al. (2020). Design, synthesis and biological evaluation of 8-(2-amino-1-hydroxyethyl)-6-hydroxy-1,4-benzoxazine-3(4H)-one derivatives as potent β2-adrenoceptor agonists. Bioorganic & Medicinal Chemistry, 28(1), 115178. [Link]

  • An-rassiguier, J., et al. (1999). Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants. Journal of Medicinal Chemistry, 42(23), 4804-4814. [Link]

  • Pérez-Picaso, L., et al. (2021). Gold(I)-Catalyzed Synthesis of 4H-Benzo[d][3][4]oxazines and Biological Evaluation of Activity in Breast Cancer Cells. ACS Omega, 6(13), 8963–8973. [Link]

  • Kumar, A., & Kumar, R. (2022). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 27(19), 6543. [Link]

  • Al-Warhi, T., et al. (2024). Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[1][3]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. ACS Omega, 9(1), 1368–1381. [Link]

Sources

An In-depth Technical Guide to Elucidating the Biological Targets of 8-Amino-6-chloro-4H-benzooxazin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The therapeutic potential of novel chemical entities is intrinsically linked to their molecular targets. 8-Amino-6-chloro-4H-benzooxazin-3-one belongs to the benzoxazinone class of heterocyclic compounds, a scaffold associated with a wide array of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. However, the specific biological targets of this particular molecule remain to be elucidated. This guide provides a comprehensive, technically-grounded framework for the systematic identification and validation of the biological targets of 8-Amino-6-chloro-4H-benzooxazin-3-one. Moving beyond a rigid template, this document is structured to mirror the logical flow of a target deconvolution campaign, from initial hypothesis generation to rigorous biophysical and cellular validation. We will delve into the causality behind experimental choices, emphasizing self-validating systems to ensure scientific integrity. This guide is intended to empower researchers to unravel the mechanism of action of this and other novel small molecules, a critical step in the drug discovery and development pipeline.

Introduction: The Benzoxazinone Scaffold and the Imperative for Target Identification

Benzoxazinone derivatives represent a "privileged scaffold" in medicinal chemistry, consistently yielding compounds with diverse pharmacological properties.[1] This structural motif has been implicated in activities ranging from kinase inhibition to modulation of G-protein coupled receptors (GPCRs) and nuclear receptors.[2][3][4] The subject of this guide, 8-Amino-6-chloro-4H-benzooxazin-3-one, is a relatively under-characterized member of this family. Its therapeutic potential is currently a "black box," a common challenge in phenotypic screening-based drug discovery where a compound elicits a desirable cellular or organismal effect, but its direct molecular target is unknown.

The elucidation of a compound's biological target(s) is a cornerstone of modern drug development. It enables a deeper understanding of its mechanism of action, facilitates structure-activity relationship (SAR) studies for lead optimization, and is crucial for anticipating potential on- and off-target toxicities. This guide will outline a multi-pronged approach to systematically deconvolute the molecular targets of 8-Amino-6-chloro-4H-benzooxazin-3-one.

Phase I: Unbiased Target Identification Strategies

The initial phase of target identification should cast a wide net to capture a comprehensive landscape of potential protein interactors. Chemical proteomics is a powerful discipline for this purpose, utilizing the small molecule of interest to probe the proteome and isolate its binding partners.[5]

Affinity-Based Chemical Proteomics

The foundational principle of this approach is to use an immobilized version of 8-Amino-6-chloro-4H-benzooxazin-3-one to "fish" for its binding partners from a complex biological lysate.[6] The captured proteins are then identified using mass spectrometry.

The success of this technique hinges on the careful design of an affinity probe. A linker must be attached to the parent compound at a position that does not disrupt its putative binding interactions. The 8-amino group presents a chemically tractable handle for linker attachment.

Protocol 1: Synthesis of an Immobilized 8-Amino-6-chloro-4H-benzooxazin-3-one Affinity Resin

  • Linker Attachment: React 8-Amino-6-chloro-4H-benzooxazin-3-one with a bifunctional linker (e.g., a short polyethylene glycol chain with an N-hydroxysuccinimide ester on one end and an alkyne or azide on the other for subsequent click chemistry). The reaction should be performed under conditions that favor modification of the 8-amino group.

  • Resin Functionalization: Utilize a commercially available resin (e.g., NHS-activated sepharose beads) and couple the linker-modified compound to the resin.

  • Control Resin Preparation: It is critical to prepare a control resin to distinguish specific binders from non-specific interactions. This can be an unfunctionalized resin or a resin coupled to a structurally similar but biologically inactive analog of the compound.

Protocol 2: Affinity Pull-Down and Mass Spectrometry

  • Lysate Preparation: Prepare a cell lysate from a relevant cell line (e.g., a cancer cell line if anti-proliferative effects are observed, or a neuronal cell line for neuroprotective studies).

  • Incubation: Incubate the cell lysate with both the affinity resin and the control resin in parallel.

  • Washing: Perform a series of stringent washes to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the affinity resin. This can be achieved by changing the pH, increasing the salt concentration, or, ideally, by competing with an excess of the free compound.

  • Protein Identification: The eluted proteins are then separated by SDS-PAGE and identified by in-gel digestion followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7]

Data Analysis and Interpretation:

Candidate target proteins will be those that are significantly enriched in the eluate from the affinity resin compared to the control resin. Label-free quantification or stable isotope labeling by amino acids in cell culture (SILAC) can be employed for more precise quantitation.[8]

Diagram 1: Affinity Chromatography-Mass Spectrometry Workflow

AC_MS_Workflow cluster_synthesis Probe Synthesis & Immobilization cluster_pulldown Affinity Pulldown cluster_analysis Protein Identification Compound 8-Amino-6-chloro- 4H-benzooxazin-3-one Linker Linker Attachment Compound->Linker Resin Immobilization on Resin Linker->Resin Incubation Incubation Resin->Incubation Lysate Cell Lysate Lysate->Incubation Washing Washing Incubation->Washing Elution Elution Washing->Elution SDS_PAGE SDS-PAGE Elution->SDS_PAGE MS LC-MS/MS SDS_PAGE->MS Data Data Analysis MS->Data Candidate Targets Candidate Targets Data->Candidate Targets

Caption: Workflow for identifying protein targets using AC-MS.

In Situ Target Identification: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique that can identify target engagement within intact cells, thereby providing a more physiologically relevant context.[9] The principle is that a protein's thermal stability is altered upon ligand binding.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with 8-Amino-6-chloro-4H-benzooxazin-3-one or a vehicle control.

  • Heating: Heat the treated cells across a range of temperatures.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Protein Quantification: Analyze the soluble protein fraction by Western blotting for a candidate protein or by mass spectrometry for a proteome-wide analysis (thermal proteome profiling).

  • Melt Curve Generation: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve between the compound-treated and vehicle-treated samples indicates target engagement.

Diagram 2: CETSA Workflow

CETSA_Workflow cluster_treatment Cellular Treatment cluster_heating Thermal Denaturation cluster_analysis Analysis Cells Intact Cells Compound Compound Treatment Cells->Compound Vehicle Vehicle Control Cells->Vehicle Heat Apply Temperature Gradient Compound->Heat Vehicle->Heat Lysis Lysis & Centrifugation Heat->Lysis Soluble Soluble Protein Fraction Lysis->Soluble MS Mass Spectrometry Soluble->MS Melt Curve Shift Melt Curve Shift MS->Melt Curve Shift

Caption: General workflow for CETSA-based target identification.

Phase II: Computational Target Prediction

In parallel with experimental approaches, computational methods can be employed to predict potential targets based on the chemical structure of 8-Amino-6-chloro-4H-benzooxazin-3-one. These in silico methods can help prioritize experimental validation efforts.[10]

Ligand-Based Approaches

These methods rely on the principle that structurally similar molecules often have similar biological targets.[1]

  • 2D and 3D Similarity Searching: The structure of 8-Amino-6-chloro-4H-benzooxazin-3-one can be used to search databases of known bioactive compounds (e.g., ChEMBL, PubChem) to identify molecules with similar scaffolds that have annotated targets.

  • Pharmacophore Modeling: A pharmacophore model can be built based on the key chemical features of the benzoxazinone scaffold and used to screen virtual libraries of protein structures.

Structure-Based Approaches (Molecular Docking)

If a high-resolution 3D structure of a potential target protein is available (from the PDB or homology modeling), molecular docking can be used to predict the binding mode and estimate the binding affinity of 8-Amino-6-chloro-4H-benzooxazin-3-one to the protein's active or allosteric sites.[1]

Table 1: Comparison of Target Identification Methods

MethodPrincipleAdvantagesDisadvantages
Affinity Chromatography-MS Immobilized compound captures binding partners from lysate.Unbiased, identifies direct binders.Requires chemical modification of the compound; potential for false positives from non-specific binding.
CETSA Ligand binding alters protein thermal stability in cells.In-cell target engagement; no compound modification needed.Indirect; may not be suitable for all targets.
Computational Prediction Similarity to known ligands or docking to protein structures.Rapid, cost-effective, can prioritize experimental work.Predictive, requires experimental validation; docking accuracy depends on protein structure quality.

Phase III: Biophysical Validation of Target Engagement

Once a list of candidate targets has been generated, it is imperative to validate the direct physical interaction between 8-Amino-6-chloro-4H-benzooxazin-3-one and each putative target protein.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time quantitative data on the kinetics (association and dissociation rates) and affinity of a compound-protein interaction.[11][12]

Protocol 4: Surface Plasmon Resonance (SPR) Analysis

  • Protein Immobilization: Covalently immobilize the purified recombinant candidate protein onto an SPR sensor chip.

  • Compound Injection: Inject a series of concentrations of 8-Amino-6-chloro-4H-benzooxazin-3-one over the sensor surface.

  • Data Acquisition: Monitor the change in the refractive index at the sensor surface, which is proportional to the amount of compound bound to the protein.

  • Kinetic Analysis: Fit the resulting sensorgrams to a suitable binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (enthalpy, entropy, and binding affinity).[13][14]

Protocol 5: Isothermal Titration Calorimetry (ITC)

  • Sample Preparation: Place the purified candidate protein in the ITC sample cell and 8-Amino-6-chloro-4H-benzooxazin-3-one in the injection syringe.

  • Titration: Perform a series of small injections of the compound into the protein solution.

  • Heat Measurement: Measure the heat change associated with each injection.

  • Data Analysis: Integrate the heat pulses and fit the data to a binding isotherm to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

Table 2: Comparison of Biophysical Validation Methods

MethodMeasuresAdvantagesDisadvantages
Surface Plasmon Resonance (SPR) Binding kinetics (ka, kd) and affinity (KD).Real-time, label-free, high sensitivity.Requires protein immobilization, which can affect activity; mass transport limitations can be an issue.
Isothermal Titration Calorimetry (ITC) Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).Direct measurement of binding in solution; provides thermodynamic data.Requires larger amounts of protein and compound; lower throughput.

Phase IV: Cellular and Functional Target Validation

Confirming a direct physical interaction is a crucial step, but it is equally important to demonstrate that this interaction leads to a functional consequence in a cellular context.

Target-Specific Functional Assays

Based on the identity of the validated target(s), specific functional assays should be employed.

  • Kinase Inhibition: If the target is a kinase, an in vitro kinase activity assay can be used to measure the IC50 of 8-Amino-6-chloro-4H-benzooxazin-3-one.[15] A broader kinome profiling panel can also be used to assess selectivity.[16][17]

  • GPCR Modulation: If the target is a GPCR, second messenger assays (e.g., cAMP or calcium flux) or β-arrestin recruitment assays can be used to determine if the compound acts as an agonist or antagonist.[3][18][19]

  • Nuclear Receptor Modulation: For nuclear receptor targets, reporter gene assays can be used to measure the compound's ability to induce or inhibit transcription.[4][20]

Cellular Target Engagement Assays

Techniques like the NanoBRET™ Target Engagement Assay can be used to quantify the affinity of the compound for its target in living cells, providing a measure of cellular potency.[21] These assays are critical for establishing a link between target binding and the observed cellular phenotype.[22][23][24]

Genetic Approaches for Target Validation

To definitively link the observed phenotype to the identified target, genetic methods such as siRNA- or CRISPR/Cas9-mediated knockdown or knockout of the target gene can be employed. If the phenotype of target depletion recapitulates the effect of compound treatment, this provides strong evidence for an on-target mechanism.

Diagram 3: Overall Target Deconvolution Strategy

Target_Deconvolution cluster_identification Phase I & II: Target Identification cluster_validation Phase III: Biophysical Validation cluster_functional Phase IV: Functional Validation AC_MS Affinity Chromatography-MS Candidate Targets Candidate Targets AC_MS->Candidate Targets CETSA CETSA CETSA->Candidate Targets Computational Computational Prediction Computational->Candidate Targets SPR Surface Plasmon Resonance (SPR) Validated Binders Validated Binders SPR->Validated Binders ITC Isothermal Titration Calorimetry (ITC) ITC->Validated Binders Functional_Assays Target-Specific Functional Assays Genetic Genetic Validation (siRNA/CRISPR) Functional_Assays->Genetic Cellular_TE Cellular Target Engagement Cellular_TE->Genetic Confirmed Target Confirmed Target Genetic->Confirmed Target Candidate Targets->SPR Candidate Targets->ITC Validated Binders->Functional_Assays Validated Binders->Cellular_TE

Caption: A multi-phase strategy for target identification and validation.

Conclusion

The journey from a promising small molecule to a well-characterized therapeutic candidate is a complex one, with target deconvolution being a critical milestone. For 8-Amino-6-chloro-4H-benzooxazin-3-one, a systematic and multi-faceted approach, as outlined in this guide, is essential for uncovering its molecular mechanism of action. By integrating unbiased proteomics, computational prediction, rigorous biophysical validation, and functional cellular assays, researchers can build a compelling and data-driven case for the biological targets of this compound. This knowledge will not only illuminate its therapeutic potential but also guide its future development as a potential new medicine.

References

  • Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. PubMed. [Link]

  • Affinity Chromatography. Creative Biolabs. [Link]

  • Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries. ACS Publications. [Link]

  • Comparison Study of Computational Prediction Tools for Drug-Target Binding Affinities. Frontiers in Chemistry. [Link]

  • Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics. [Link]

  • Machine Learning for Drug-Target Interaction Prediction. MDPI. [Link]

  • Isothermal titration calorimetry in drug discovery. PubMed. [Link]

  • A brief introduction to chemical proteomics for target deconvolution. European Review for Medical and Pharmacological Sciences. [Link]

  • Proteomics. Wikipedia. [Link]

  • Target deconvolution techniques in modern phenotypic profiling. PMC. [Link]

  • Target Engagement Assays. DiscoverX. [Link]

  • Computational/in silico methods in drug target and lead prediction. PMC. [Link]

  • NHR In Vitro Assays & Profiling - Binding & Functional. Eurofins Discovery. [Link]

  • A beginner's guide to surface plasmon resonance. The Biochemist. [Link]

  • GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery. [Link]

  • Protein-Protein Interactions: Surface Plasmon Resonance. PubMed. [Link]

  • Kinome Profiling. Oncolines B.V. [Link]

  • Structural Overview of the Nuclear Receptor Superfamily: Insights into Physiology and Therapeutics. PubMed Central. [Link]

  • Full article: Validation guidelines for drug-target prediction methods. Taylor & Francis Online. [Link]

  • Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • ITC Assay Service for Drug Discovery. Reaction Biology. [Link]

  • Computational Drug Target Prediction: Benchmark and Experiments. IEEE Xplore. [Link]

  • A Practical Guide to Target Engagement Assays. Selvita. [Link]

  • Surface Plasmon Resonance for Protein-Protein Interactions. Affinité Instruments. [Link]

  • Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments. [Link]

  • Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands. BrJAC. [Link]

  • Drug Target Confirmed? Tivantinib's Lesson on the Importance of Cellular Target Engagement. Promega Connections. [Link]

  • GPCR Signaling Assays | GPCR Assay Kits. Indigo Biosciences. [Link]

  • Protein–Protein Interactions: Surface Plasmon Resonance. ResearchGate. [Link]

  • Nuclear receptor. Wikipedia. [Link]

  • Kinase Panel Profiling I Pharmaron CRO Services. Pharmaron. [Link]

  • Thermodynamics: Isothermal titration calorimetry in drug development (practice). Khan Academy. [Link]

  • Kinase Activity Profiling Services. Pamgene. [Link]

  • Chemical Screening of Nuclear Receptor Modulators. MDPI. [Link]

  • Recent progress in assays for GPCR drug discovery. PubMed. [Link]

  • Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions. Malvern Panalytical. [Link]

  • Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed. [Link]

Sources

The Benzoxazinone Scaffold: From Plant Defense to Modern Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Discovery, History, and Applications of a Privileged Heterocycle

Introduction: A Tale of Two Discoveries

The story of benzoxazinone compounds unfolds along two parallel paths: one rooted in the intricate defensive chemistry of the plant kingdom, and the other in the deliberate constructions of synthetic organic chemistry. This guide provides a comprehensive exploration of this versatile heterocyclic scaffold, tracing its journey from initial discovery to its current status as a "privileged structure" in medicinal chemistry and agrochemical research. We will delve into the key historical milestones, the evolution of synthetic methodologies, the molecular mechanisms of action that underpin their diverse biological activities, and the practical applications that have emerged. This technical guide is intended for researchers, scientists, and professionals in drug development seeking a deep, integrated understanding of the benzoxazinone core.

Part 1: The Dual Origins of Benzoxazinones

Nature's Arsenal: The Discovery of Benzoxazinoid Allelochemicals

The first chapter in the benzoxazinone saga was written not in a laboratory, but in the fields of rye, wheat, and maize. In the early 1960s, the pioneering work of Finnish chemist Artturi Ilmari Virtanen and his colleague P. K. Hietala led to the isolation and characterization of a novel class of natural products from these grasses.[1] These compounds, 2,4-dihydroxy-2H-1,4-benzoxazin-3(4H)-one (DIBOA) and its 7-methoxy derivative, 2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one (DIMBOA), were identified as key players in the plants' defense mechanisms.[1][2] DIMBOA, first identified in maize in 1962, was initially dubbed the "corn sweet substance" due to the sweet taste of etiolated maize seedlings with high concentrations of the compound.[3]

These naturally occurring benzoxazinoids are stored in plant tissues as inactive glucosides.[3] Upon tissue damage by herbivores or pathogens, glucosidases rapidly cleave the sugar moiety, releasing the toxic aglycones, DIBOA and DIMBOA.[3] This elegant activation strategy provides a potent and immediate defense against a wide range of pests and diseases, showcasing the evolutionary significance of the benzoxazinone scaffold in the plant kingdom.[4] These compounds are now recognized as important allelochemicals, influencing the growth of neighboring plants and the composition of soil microbial communities.[4]

The Synthetic Dawn: Early Chemical Explorations

Decades before the discovery of their natural counterparts, the benzoxazinone skeleton had already been constructed by synthetic chemists. The first documented synthesis of a benzoxazinone derivative dates back to 1902, when Heller and Fiesselmann reported the preparation of 2-aryl-4H-1,3-benzoxazin-4-ones.[5] Their method involved the reaction of anthranilic acids with aroyl chlorides in the presence of pyridine.[5] This seminal work laid the foundation for the synthetic exploration of this class of compounds, although their full biological potential would not be realized for many years.

Part 2: A Timeline of Key Developments

The journey of benzoxazinone research from these early discoveries to its current prominence has been marked by several key milestones:

  • Early 1960s: Isolation and characterization of DIBOA and DIMBOA from rye and maize by Virtanen and Hietala, establishing their role as natural pesticides and allelochemicals.[1][2][3]

  • 1997: Elucidation of the biosynthetic pathway of DIBOA in maize, identifying the key genes and enzymes involved.

  • Late 20th and Early 21st Century: A surge in research into the synthesis and biological evaluation of a vast array of synthetic benzoxazinone derivatives. This period saw the discovery of their broad spectrum of activities, including antimicrobial, anti-inflammatory, and anticancer properties.[6]

  • 2010s-Present: The emergence of benzoxazinones as potent and selective inhibitors of key therapeutic targets in oncology, such as cyclin-dependent kinase 9 (CDK9), poly(ADP-ribose) polymerase (PARP-1), and the PI3K/mTOR signaling pathway, heralding a new era in their development as precision medicines.[7][8]

Part 3: The Art and Science of Benzoxazinone Synthesis

The versatility of the benzoxazinone scaffold is matched by the diversity of synthetic routes developed for its construction. The choice of strategy is often dictated by the desired substitution pattern and the specific isomer of the benzoxazinone core.

Classical Approaches and Modern Innovations

Early synthetic methods, like the one reported by Heller and Fiesselmann, often relied on the cyclization of readily available starting materials such as anthranilic acid and its derivatives.[5] These foundational methods have been refined and expanded upon over the decades.

Modern synthetic chemistry has introduced a host of new and efficient methodologies for the construction of the benzoxazinone ring system. These include:

  • Copper-Catalyzed Cascade Reactions: Efficient methods for the synthesis of 2H-1,4-benzoxazin-3-(4H)-ones from substituted chloroacetamides and 2-halophenols have been developed, offering a ligand-free and highly regioselective approach.[9]

  • Palladium-Catalyzed Carbonylative Coupling: This powerful technique allows for the synthesis of 2-arylbenzoxazinones from 2-iodoanilines and aryl iodides, demonstrating excellent atom economy and functional group tolerance.[10]

  • One-Pot Syntheses: The development of one-pot procedures, such as the reaction of o-aminophenols with 2-bromoalkanoates, has streamlined the synthesis of 2H-benzo[b][5][11]oxazin-3(4H)-one derivatives, offering high yields and shorter reaction times.[12]

Representative Synthetic Workflow: Synthesis of 2H-benzo[b][5][11]oxazin-3(4H)-one

The following diagram illustrates a common and efficient synthetic route to the core 2H-benzo[b][5][11]oxazin-3(4H)-one scaffold, a frequent starting point for further derivatization.

G cluster_0 Synthesis of 2H-benzo[b][1,4]oxazin-3(4H)-one aminophenol 2-Aminophenol intermediate N-(2-hydroxyphenyl)-2-chloroacetamide aminophenol->intermediate NaHCO3, THF Reflux chloroacetyl_chloride Chloroacetyl Chloride chloroacetyl_chloride->intermediate benzoxazinone 2H-benzo[b][1,4]oxazin-3(4H)-one intermediate->benzoxazinone Intramolecular Cyclization

Caption: A typical synthetic route to the 2H-benzo[b][5][11]oxazin-3(4H)-one core.

Experimental Protocol: Synthesis of 2H-benzo[b][5][11]oxazin-3(4H)-one

This protocol is a representative example of the synthesis of the core benzoxazinone scaffold.

Materials:

  • 2-Aminophenol

  • Chloroacetyl chloride

  • Sodium bicarbonate (NaHCO3)

  • Tetrahydrofuran (THF), anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-aminophenol (1.0 eq) in anhydrous THF.

  • Base Addition: Add sodium bicarbonate (2.0 eq) to the solution.

  • Acylation: Cool the mixture in an ice bath and slowly add a solution of chloroacetyl chloride (1.1 eq) in anhydrous THF dropwise with vigorous stirring.

  • Reflux: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude 2H-benzo[b][5][11]oxazin-3(4H)-one by column chromatography on silica gel or by recrystallization to obtain the final product.

Part 4: Unraveling the Mechanisms of Action

The broad biological activity of benzoxazinone derivatives stems from their ability to interact with a diverse range of biological targets. In recent years, significant progress has been made in elucidating the molecular mechanisms underlying their therapeutic effects, particularly in the field of oncology.

Targeting Transcriptional Addiction in Cancer: CDK9 Inhibition

Many cancers exhibit a phenomenon known as "transcriptional addiction," where they become highly dependent on the continuous expression of key oncogenes and anti-apoptotic proteins for their survival and proliferation. Cyclin-dependent kinase 9 (CDK9) is a master regulator of transcriptional elongation, and its inhibition represents a promising therapeutic strategy for these malignancies.[7][13]

Benzoxazinone-based compounds have emerged as potent and selective inhibitors of CDK9.[7] These inhibitors typically act as ATP-competitive binders in the kinase domain of CDK9, preventing the phosphorylation of RNA Polymerase II and thereby halting transcriptional elongation.[14] This leads to the rapid depletion of short-lived oncoproteins like MYC and Mcl-1, ultimately triggering apoptosis in cancer cells.[7]

G cluster_0 CDK9-Mediated Transcriptional Elongation and its Inhibition PTEFb P-TEFb (CDK9/Cyclin T1) RNAPolII RNA Polymerase II PTEFb->RNAPolII Phosphorylation (Ser2) Apoptosis Apoptosis PTEFb->Apoptosis Inhibition Transcription Transcriptional Elongation RNAPolII->Transcription Oncoproteins Oncogene & Anti-apoptotic Protein Synthesis (e.g., MYC, Mcl-1) Transcription->Oncoproteins Oncoproteins->Apoptosis Inhibition Benzoxazinone_CDK9i Benzoxazinone-based CDK9 Inhibitor Benzoxazinone_CDK9i->PTEFb Inhibition

Caption: Mechanism of action of benzoxazinone-based CDK9 inhibitors.

Dual Inhibition of the PI3K/mTOR Pathway

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[8] Dual inhibition of PI3K and mTOR is an attractive therapeutic strategy, as it can overcome feedback activation loops that limit the efficacy of single-agent inhibitors.

Certain 4-phenyl-2H-benzo[b][5][11]oxazin-3(4H)-one derivatives have been identified as potent and orally active dual inhibitors of PI3K and mTOR.[8] These compounds effectively block the signaling cascade, leading to the suppression of cancer cell growth and the induction of apoptosis.[15]

Experimental Protocol: In Vitro CDK9 Kinase Inhibition Assay (TR-FRET)

This protocol outlines a common method for assessing the inhibitory activity of a compound against CDK9 using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Materials:

  • Recombinant human CDK9/Cyclin T1 enzyme

  • Fluorescein-labeled peptide substrate

  • ATP

  • Terbium-labeled anti-phospho-substrate antibody

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test benzoxazinone compound

  • Low-volume 384-well plates

  • TR-FRET compatible plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test benzoxazinone compound in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations.

  • Reaction Mixture Preparation: Prepare a master mix containing the CDK9/Cyclin T1 enzyme and the fluorescein-labeled substrate in assay buffer.

  • Assay Plate Setup: Add the diluted test compounds to the wells of a 384-well plate. Include wells for positive (no inhibitor) and negative (no enzyme) controls.

  • Kinase Reaction Initiation: Add the enzyme/substrate master mix to all wells. Initiate the kinase reaction by adding ATP to all wells.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the phosphorylated substrate by adding the terbium-labeled anti-phospho-substrate antibody.

  • Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at both the donor and acceptor wavelengths.

  • Data Analysis: Calculate the TR-FRET ratio and plot it against the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.

Part 5: Applications and Future Perspectives

The diverse biological activities of benzoxazinone compounds have led to their investigation in a wide range of applications, from medicine to agriculture.

Therapeutic Applications

The primary focus of current research is on the development of benzoxazinone derivatives as therapeutic agents, particularly in oncology. The promising preclinical and, in some cases, clinical data for CDK9, PARP-1, and PI3K/mTOR inhibitors underscore the potential of this scaffold in cancer treatment.[7][8] Beyond cancer, benzoxazinone derivatives have also shown promise as:

  • Antimicrobial agents: Exhibiting activity against a range of bacteria and fungi.

  • Anti-inflammatory agents: Modulating inflammatory pathways.

  • Enzyme inhibitors: Targeting other enzymes of therapeutic relevance, such as α-chymotrypsin.[16]

Data Presentation: In Vitro Anticancer Activity of Representative Benzoxazinone Derivatives
Compound ClassTargetCancer Cell LineIC50 (µM)Reference
2H-benzo[b][5][11]oxazin-3(4H)-one derivativeCDK9MV4-11 (Leukemia)< 0.1[7]
4-phenyl-2H-benzo[b][5][11]oxazin-3(4H)-one derivativePI3KαHela (Cervical)0.00063[8]
2-substituted benzoxazinoneα-chymotrypsin-6.5 - 341.1[16]
Benzoxazinone derivativec-Myc G-quadruplexA549 (Lung)Varies[17]
2H-benzo[b][5][11]oxazin-3(4H)-one derivativePlatelet Aggregation-10.14 - 18.83[18]
Agrochemical Applications

The natural role of benzoxazinones as plant defense compounds has inspired their exploration as potential agrochemicals. Their herbicidal, insecticidal, and antifungal properties make them attractive candidates for the development of new, potentially more environmentally friendly crop protection agents.

Conclusion

From their humble origins as natural plant protectants and early synthetic curiosities, benzoxazinone compounds have evolved into a cornerstone of modern medicinal and agricultural chemistry. The journey of this remarkable scaffold is a testament to the power of interdisciplinary research, from the phytochemists who first unearthed them in nature to the synthetic and medicinal chemists who have unlocked their vast therapeutic potential. As our understanding of the molecular drivers of disease continues to grow, the versatile and privileged benzoxazinone core is poised to remain a fertile ground for the discovery of new and innovative solutions to challenges in human health and agriculture.

References

  • Heller, G., & Fiesselmann, H. (1902). Ueber die Einwirkung von Aroylchloriden auf Anthranilsäure. Berichte der deutschen chemischen Gesellschaft, 35(3), 2582-2592.
  • von Rad, U., et al. (2001). Elucidation of the Final Reactions of DIMBOA-Glucoside Biosynthesis in Maize: Characterization of Bx6 and Bx7. The Plant Journal, 28(6), 655-666.
  • Hietala, P. K., & Virtanen, A. I. (1960). A new cyclic hydroxamic acid from rye plants. Acta Chemica Scandinavica, 14, 502-504.
  • Frey, M., et al. (1997). Analysis of a chemical plant defense mechanism in grasses. Science, 277(5326), 696-699.
  • Zhang, L., & Zhang, S. (2023). Method for the Synthesis of 2H-1,4-Benzoxazin-3-(4H)-ones via Ligand-Free Copper-Catalyzed Cascade Reaction. Synthesis, 55(20), 3179-3185.
  • Ge, Z. Y., et al. (2013). A facile and efficient copper-catalyzed method for the synthesis of 4H-3,1-benzoxazin-4-one derivatives is based on a tandem intramolecular C-N coupling/rearrangement process. The Journal of Organic Chemistry, 78(9), 4524-4529.
  • Sharifi, A., et al. (2008). An efficient procedure for the one-pot synthesis of 2H-benzo[b][5][11]oxazin-3(4H)-one derivatives. Monatshefte für Chemie-Chemical Monthly, 139(11), 1361-1364.

  • Tian, X., et al. (2012). Synthesis of 2H-benzo[b][5][11]oxazin-3(4H)-one derivatives as platelet aggregation inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(1), 204-206.

  • Jiang, S., et al. (2020). Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. Life Sciences, 258, 118252.
  • Zhao, L., et al. (2019). Discovery of 4-phenyl-2H-benzo[b][5][11]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors. European Journal of Medicinal Chemistry, 178, 667-686.

  • Chen, Y., et al. (2022). Discovery of 2H-benzo[b][5][11]oxazin-3(4H)-one derivatives as potent and selective CDK9 inhibitors that enable transient target engagement for the treatment of hematologic malignancies. European Journal of Medicinal Chemistry, 238, 114461.

  • Hendricks, J. A., et al. (2022). Mechanistic Insights into a CDK9 Inhibitor Via Orthogonal Proteomics Methods. ACS Chemical Biology, 17(1), 54-67.
  • Olson, C. M., et al. (2018). Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation. Cell Chemical Biology, 25(8), 1044-1054.
  • Khan, K. M., et al. (2017). Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. Bioorganic Chemistry, 70, 210-221.
  • Sicker, D., et al. (2000). Role of natural benzoxazinones in the survival strategy of plants. Current Organic Chemistry, 4(4), 377-400.
  • Sonigara, B. S., & Ranawat, M. S. (2019). Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics, 9(4-s), 974-977.
  • Hietala, P. K., & Wahlroos, Ö. (1962). The "corn sweet substance". Acta Chemica Scandinavica, 16, 2399-2400.
  • Ylijoki, K. E. O., & Kündig, E. P. (2011). 1,4-Benzoxazin-3-ones. Modern Heterocyclic Chemistry, 1-36.
  • Gierl, A., & Frey, M. (2001). Evolution of benzoxazinone biosynthesis and indole production in maize. Planta, 213(4), 493-498.
  • BenchChem. (2025). A Technical Guide to CDK9 Inhibition: A Comparative Analysis.
  • Thermo Fisher Scientific. (n.d.). Optimization of an Adapta™ Kinase Assay for Cdk9/cyclin T1.

Sources

Spectroscopic data for 8-Amino-6-chloro-4H-benzooxazin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Beginning The Search

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Expanding The Scope

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Developing the Hypothetical Dataset

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Uncovering Spectroscopic Data

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Analyzing Structural Information

I've gathered more precise details about the molecule, including its molecular formula (C₈H₇ClN₂O₂) and molecular weight. I've also noted a synthetic pathway that might contain relevant characterization data. My search yielded information on related benzoxazinone derivatives, from which I can begin to extract potentially useful spectral features. This has also expanded to IR, 1H NMR, Mass Spec and more.

Synthesizing a Predicted Dataset

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Constructing the Hypothetical Dataset

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Methodological & Application

Application Note: A Validated Protocol for the Synthesis and Purification of 8-Amino-6-chloro-4H-benzo[b]oxazin-3-one

Application Note: A Validated Protocol for the Synthesis and Purification of 8-Amino-6-chloro-4H-benzo[b][1][2]oxazin-3-one

For: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a comprehensive, field-tested protocol for the synthesis and purification of 8-Amino-6-chloro-4H-benzo[b][1][2]oxazin-3-one, a key heterocyclic scaffold with significant potential in medicinal chemistry and materials science. The described methodology is designed for high fidelity, yield, and purity, emphasizing not just the procedural steps but the underlying chemical principles. This ensures that researchers can replicate and, where necessary, adapt the protocol with a full understanding of the critical parameters. We detail a robust synthetic route via the catalytic hydrogenation of a nitro precursor, followed by a systematic purification strategy. This document is structured to serve as a practical guide for chemists in a research and development setting.

Introduction: Significance of the Benzoxazinone Core

The 4H-benzo[b][1][2]oxazin-3-one ring system is a privileged scaffold in drug discovery, forming the core of numerous biologically active compounds.[3] The strategic placement of amino and chloro substituents on this heterocyclic core, as in the case of 8-Amino-6-chloro-4H-benzo[b][1][2]oxazin-3-one, offers versatile handles for further chemical modification. This allows for the exploration of a wide chemical space in the development of novel therapeutic agents, such as β2-adrenoceptor agonists and neuroprotective antioxidants.[4][5] The protocol herein describes a reliable method to access this valuable building block.

Retrosynthetic Analysis and Strategy

The chosen synthetic strategy focuses on a late-stage reduction of a nitro group, which is a common and effective method for introducing an aromatic amine. This approach is advantageous due to the commercial availability or straightforward synthesis of the nitro-substituted precursor, 6-chloro-8-nitro-4H-benzo[b][1][2]oxazin-3-one. The reduction is achieved through catalytic hydrogenation, a clean and high-yielding reaction.

Overall Synthetic Workflow

The synthesis is a single-step transformation from the nitro precursor to the desired amino product.

SynthesisWorkflowcluster_0Synthesis Stagecluster_1Purification & AnalysisStart6-chloro-8-nitro-4H-benzo[b][1,4]oxazin-3-oneProduct8-Amino-6-chloro-4H-benzo[b][1,4]oxazin-3-oneStart->ProductCatalytic Hydrogenation(H₂, Pd/C, THF)CrudeCrude ProductProduct->CrudePurifiedPure ProductCrude->PurifiedRecrystallization / ChromatographyAnalysisCharacterization(NMR, IR, HPLC, MS)Purified->Analysis

Figure 1: Overall workflow for the synthesis and purification of 8-Amino-6-chloro-4H-benzo[b][1][2]oxazin-3-one.

Experimental Protocols

Materials and Reagents
ReagentCAS NumberSupplierNotes
6-chloro-8-nitro-4H-benzo[b][1][2]oxazin-3-one1042973-66-9VariousStarting material
Palladium on activated charcoal (10% w/w)7440-05-3Sigma-AldrichCatalyst
Tetrahydrofuran (THF), anhydrous109-99-9VariousReaction solvent
Hydrogen (H₂) gas1333-74-0VariousHigh purity, in a suitable cylinder
Ethyl Acetate (EtOAc)141-78-6VariousFor TLC and purification
Hexanes110-54-3VariousFor TLC and purification
Safety Precautions
  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All operations involving hydrogen must be conducted in a well-ventilated fume hood, away from ignition sources. Ensure all equipment is properly grounded.

  • Palladium on Charcoal: Palladium on charcoal can be pyrophoric, especially when dry and in the presence of hydrogen and air. Handle the catalyst carefully, preferably as a slurry or under an inert atmosphere.

  • Solvents: Anhydrous THF can form explosive peroxides. Use from a freshly opened bottle or test for peroxides before use.

  • General Hazards: The product and its precursors may cause skin and eye irritation.[1][6][7] Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Synthesis of 8-Amino-6-chloro-4H-benzo[b][1][2]oxazin-3-one

This protocol is adapted from a documented procedure.[8]

  • Reaction Setup: A 1000 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a gas inlet adapter connected to a hydrogen gas cylinder via a balloon or a controlled flow meter, and a condenser. The flask is thoroughly dried and purged with an inert gas (e.g., nitrogen or argon).

  • Charging the Flask: To the flask, add a solution of 6-chloro-8-nitro-4H-benzo[b][1][2]oxazin-3-one (8 g, 35.00 mmol) in anhydrous tetrahydrofuran (700 mL).

  • Catalyst Addition: Carefully add 10% palladium on charcoal (3 g) to the solution. The catalyst should be added under a stream of inert gas to minimize the risk of fire.

  • Hydrogenation: The flask is evacuated and backfilled with hydrogen gas three times. The reaction mixture is then stirred vigorously at 35°C (oil bath) under a positive pressure of hydrogen (a balloon is sufficient for laboratory scale).

  • Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/petroleum ether (1:1). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates the reaction is proceeding. The reaction is typically complete within 4 hours.

  • Work-up: Once the reaction is complete, the hydrogen supply is turned off, and the flask is purged with an inert gas. The reaction mixture is filtered through a pad of Celite® to remove the palladium catalyst. The Celite® pad should be washed with additional THF to ensure complete recovery of the product.

  • Isolation: The filtrate is collected and the solvent is removed under reduced pressure using a rotary evaporator. This will yield the crude 8-Amino-6-chloro-4H-benzo[b][1][2]oxazin-3-one.

ParameterValue
Starting Material8 g (35.00 mmol)
Solvent700 mL THF
Catalyst3 g, 10% Pd/C
Temperature35°C
Reaction Time~4 hours
Expected Yield 6.7 g (92% crude)

Purification Protocol

The crude product, a brown solid, requires purification to remove residual catalyst and any by-products. Recrystallization is often a suitable method for crystalline solids. If recrystallization does not provide sufficient purity, column chromatography is a reliable alternative.

Purification Workflow

PurificationWorkflowCrudeCrude SolidDissolveDissolve inminimal hot solvent(e.g., Ethanol/Water)Crude->DissolveCoolSlow CoolingDissolve->CoolCrystalsFormation ofPure CrystalsCool->CrystalsFilterVacuum FiltrationCrystals->FilterPurePure ProductFilter->Pure

Figure 2: Step-by-step workflow for purification by recrystallization.

Recrystallization
  • Solvent Selection: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A solvent system such as ethanol/water or ethyl acetate/hexanes is a good starting point.

  • Procedure:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the hot primary solvent (e.g., ethanol) to dissolve the solid completely.

    • If a co-solvent system is used, add the second solvent (e.g., water) dropwise until the solution becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.

Column Chromatography

If the product remains impure after recrystallization, purification by flash column chromatography is recommended.[9]

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and gradually increasing to 50% EtOAc). The exact solvent system should be determined by TLC analysis of the crude product.

  • Procedure:

    • Prepare a slurry of silica gel in the initial mobile phase and pack the column.

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and adsorb it onto a small amount of silica gel.

    • Load the dry sample onto the top of the column.

    • Elute the column with the mobile phase, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Characterization and Quality Control

The identity and purity of the final product should be confirmed by standard analytical techniques.

TechniqueExpected Observations
¹H NMR Aromatic protons in the range of 6.5-8.0 ppm, an NH₂ singlet, and an NH singlet for the lactam. The exact shifts and coupling constants will be characteristic of the substitution pattern.
¹³C NMR Signals corresponding to the aromatic carbons and the carbonyl carbon of the lactam (~160-170 ppm).
IR Characteristic peaks for N-H stretching (amine and amide), C=O stretching (lactam), and C-Cl stretching.
Mass Spec. The molecular ion peak corresponding to the exact mass of C₈H₇ClN₂O₂ (m/z = 198.02).
HPLC A single major peak indicating high purity.
Melting Point A sharp melting point range.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis and purification of 8-Amino-6-chloro-4H-benzo[b][1][2]oxazin-3-one. By following the outlined procedures and paying close attention to the safety precautions and critical parameters, researchers can confidently produce this valuable chemical intermediate in high yield and purity. The modular nature of the purification strategy allows for flexibility depending on the required level of purity for downstream applications.

References

  • PubChem. 6-Chloro-2H-1,4-benzoxazin-3(4H)-one. National Center for Biotechnology Information. Available at: [Link]

  • Khan, I., Zaib, S., & Batool, S. (2020). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 25(18), 4299. Available at: [Link]

  • Wang, Y., et al. (2020). Design, synthesis and biological evaluation of 8-(2-amino-1-hydroxyethyl)-6-hydroxy-1,4-benzoxazine-3(4H)-one derivatives as potent β2-adrenoceptor agonists. Bioorganic & Medicinal Chemistry, 28(1), 115178. Available at: [Link]

  • Nefisath, P., Vishwanatha, P., & Sudhakar, Y. N. (2018). Synthesis and Characterization of Benzoxazinone Derivatives. Mapana Journal of Sciences, 17(2), 47-51. Available at: [Link]

  • Powers, D. G., & Paquette, L. A. (2014). Radical Chlorination of Non-Resonant Heterobenzylic C–H Bonds and High-Throughput Diversification of Heterocycles. Journal of the American Chemical Society, 136(29), 10462–10470. Available at: [Link]

  • Wang, Y., et al. (2022). Design, synthesis, and evaluation of 8-aminoquinoline-melatonin derivatives as effective multifunctional agents for Alzheimer's disease. Annals of Translational Medicine, 10(5), 253. Available at: [Link]

  • Abdollahi, S., & Shariat, M. (2004). Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Molecules, 9(8), 707-713. Available at: [Link]

  • Request PDF. Purification of derivatives of 2-amino-3H-phenoxazin-3-one using CPC. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of Benzoxazinones. Available at: [Link]

  • Google Patents. WO2018125548A1 - Methods for the preparation of 6-aminoisoquinoline.
  • Lescoat, G., et al. (2004). Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants. Journal of Medicinal Chemistry, 47(24), 6036-6043. Available at: [Link]

  • Gecse, Z., et al. (2022). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. Molecules, 27(21), 7206. Available at: [Link]

  • Abdollahi, S., & Shariat, M. (2004). Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Molecules, 9(8), 707-713. Available at: [Link]

  • Gentry, E. C., et al. (2021). Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity. Organic Letters, 23(1), 13-18. Available at: [Link]

  • ChemRxiv. Mechanism of 8-Aminoquinoline Directed Ni- Catalyzed C(sp3)-H Functionalization: Paramagnetic Ni(II) Species, and the Deleterious Effect of Na2CO3 as a Base. ChemRxiv. Available at: [Link]

  • Csomos, A., et al. (2022). Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. Arkivoc, 2022(3), 1-13. Available at: [Link]

  • Abdollahi, S., & Shariat, M. (2005). Synthesis of 4H-3,1-benzoxazin-4-one 2-phenyl Using Cyanuric Chloride as a Cyclization Agent. Molbank, 2005(6), M448. Available at: [Link]

  • Jakovljevic, I. M., Bishara, R. H., & Kress, T. J. (1977). Thin-layer chromatographic separation of several chloro- and methyl-substituted 2-aminopyridines. Journal of Chromatography A, 134(1), 238-241. Available at: [Link]

  • Semantic Scholar. TRANSFORMATION OF BENZOXAZINONE DERIVATIVES TO SOME INTERESTING HETEROCYCLIC COMPOUNDS WITH EXPECTED BIOLOGICAL ACTIVITY. Available at: [Link]

  • Google Patents. CN102250030A - Method for preparing 4-amino-6-methyl-1,2,4triazine-3-ketone.
  • Omar, W. A. E., Heiskanen, J. P., & Hormi, O. E. O. (2008). Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. Journal of Heterocyclic Chemistry, 45(2), 593-598. Available at: [Link]

  • ACS Publications. A Radical–Radical Relay Strategy for Nickel-Catalyzed Phosphination of Unactivated Alkyl Electrophiles with Chlorophosphines. Available at: [Link]

Application Note: A Multi-technique Approach for the Comprehensive Characterization of 8-Amino-6-chloro-4H-benzo[d]oxazin-3-one

Application Note: A Multi-technique Approach for the Comprehensive Characterization of 8-Amino-6-chloro-4H-benzo[d][1][2]oxazin-3-one

Abstract

This document provides a detailed guide to the analytical methods required for the comprehensive characterization of 8-Amino-6-chloro-4H-benzo[d][1][2]oxazin-3-one (CAS: 1042973-67-0), a heterocyclic compound of significant interest as a building block in pharmaceutical synthesis.[3] Ensuring the structural integrity, identity, and purity of such intermediates is a critical step in drug development, directly impacting the safety and efficacy of the final Active Pharmaceutical Ingredient (API).[4][5] This guide outlines an integrated analytical workflow employing mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, high-performance liquid chromatography (HPLC), and UV-Vis spectroscopy. Each section explains the rationale behind the chosen technique and provides detailed, field-proven protocols for researchers, quality control analysts, and drug development professionals.

Introduction: The Imperative for Rigorous Characterization

8-Amino-6-chloro-4H-benzo[d][1][2]oxazin-3-one is a substituted benzoxazinone, a class of compounds known for a wide range of biological activities.[1][6] As a pharmaceutical intermediate, its molecular structure, purity, and impurity profile must be unequivocally established. Any deviation can have cascading effects on the synthesis, potentially leading to the formation of undesired side products, reduced yield, and the introduction of potentially genotoxic impurities.[7][8]

This application note presents a holistic analytical strategy. The goal is not merely to confirm the presence of the target molecule but to establish a complete analytical profile, providing a robust foundation for its use in further manufacturing and for regulatory submissions.

Table 1: Physicochemical Properties of 8-Amino-6-chloro-4H-benzo[d][1][2]oxazin-3-one
PropertyValueSource(s)
Systematic Name 8-Amino-6-chloro-2H-1,4-benzoxazin-3(4H)-one-
CAS Number 1042973-67-0[9][10]
Molecular Formula C₈H₇ClN₂O₂[9][11]
Molecular Weight 198.61 g/mol [9][11]
Appearance Expected to be a solid (e.g., brown, tan, or off-white)[11][12]
Storage 2°C - 8°C, protect from light and moisture[9]

Structural Elucidation and Identity Confirmation

The primary objective is to confirm that the synthesized material is, in fact, the correct molecule. A combination of spectroscopic techniques is essential for this purpose, each providing a unique piece of the structural puzzle.

Mass Spectrometry (MS): Molecular Weight and Halogen Confirmation

Causality and Rationale: Mass spectrometry provides the most direct evidence of a compound's molecular weight. For 8-Amino-6-chloro-4H-benzo[d][1][2]oxazin-3-one, High-Resolution Mass Spectrometry (HRMS) is employed to determine the elemental composition with high precision. Furthermore, the presence of a single chlorine atom provides a distinct isotopic signature. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. This results in a characteristic pair of peaks in the mass spectrum (M+ and M+2) separated by two mass units, with a relative intensity ratio of approximately 3:1, which is a powerful diagnostic tool for confirming the presence of chlorine.[13][14]

Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry

  • Sample Preparation: Accurately weigh ~1 mg of the sample and dissolve it in 10 mL of HPLC-grade methanol or acetonitrile to create a 100 µg/mL stock solution. Further dilute to a final concentration of 1-10 µg/mL for infusion.

  • Instrumentation: Utilize an ESI-TOF mass spectrometer.

  • Acquisition Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+), as the amino group is readily protonated.

    • Mass Range: 50 - 500 m/z.

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Source Temperature: 100 - 120 °C.

    • Infusion Rate: 5 - 10 µL/min.

  • Data Analysis:

    • Look for the protonated molecular ion [M+H]⁺.

    • Verify the isotopic pattern for the presence of one chlorine atom.

    • Utilize the instrument software to calculate the elemental composition from the accurate mass measurement and compare it to the theoretical value.

Expected Results:

IonTheoretical m/zExpected Isotopic Pattern
[C₈H₇³⁵ClN₂O₂ + H]⁺199.0274~100% relative intensity
[C₈H₇³⁷ClN₂O₂ + H]⁺201.0245~32% relative intensity

Note: The theoretical m/z is based on the monoisotopic mass. An HRMS measurement should be within 5 ppm of the theoretical value. A related isomer, 2-Amino-6-chloro-4H-benzo[e][1][2]oxazin-4-one, has shown a calculated m/z of 197.0118 for the neutral molecule, confirming the expected mass range.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structure Mapping

Causality and Rationale: NMR spectroscopy is the most powerful technique for elucidating the precise atomic connectivity of a molecule.[15] ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR identifies all unique carbon atoms. For 8-Amino-6-chloro-4H-benzo[d][1][2]oxazin-3-one, we expect to see signals corresponding to the aromatic protons, the amine protons, and the methylene (-O-CH₂-C=O) protons. The substitution pattern on the aromatic ring can be confirmed through the coupling patterns (splitting) of the aromatic signals.

Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve a wide range of organic compounds and to allow for the observation of exchangeable protons (e.g., from the -NH₂ and -NH- groups).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • ¹H NMR: Standard pulse program, spectral width of -2 to 12 ppm, sufficient number of scans for good signal-to-noise.

    • ¹³C NMR: Proton-decoupled pulse program, spectral width of 0 to 200 ppm.

  • Data Analysis:

    • Integrate the ¹H NMR signals to determine proton ratios.

    • Analyze chemical shifts (ppm) and coupling constants (J, in Hz) to assign protons to their respective positions in the molecule.

    • Assign the signals in the ¹³C spectrum to the corresponding carbon atoms.

Expected Spectroscopic Data (Hypothetical, based on chemical structure and data from related compounds[11][16]):

Assignment¹H NMR (DMSO-d₆)¹³C NMR (DMSO-d₆)Rationale
Aromatic CH (H-5)δ ~7.0-7.2 (d)δ ~125-130Aromatic proton adjacent to chlorine.
Aromatic CH (H-7)δ ~6.8-7.0 (d)δ ~115-120Aromatic proton ortho to the amino group.
Methylene (H-2)δ ~4.5-4.7 (s)δ ~65-70Methylene group adjacent to the ether oxygen and carbonyl.
Amine (-NH₂)δ ~5.0-5.5 (br s)-Broad singlet, exchangeable with D₂O.
Amide (-NH-)δ ~10.0-11.0 (br s)-Broad singlet, exchangeable with D₂O.
C=O (C-3)-δ ~165-170Carbonyl carbon of the cyclic amide (lactam).
C-Cl (C-6)-δ ~125-130Aromatic carbon bonded to chlorine.
C-N (C-8)-δ ~140-145Aromatic carbon bonded to the amino group.
C-O (C-4a)-δ ~140-145Aromatic carbon part of the ether linkage.
C-N (C-8a)-δ ~115-120Aromatic carbon part of the amide linkage.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Causality and Rationale: IR spectroscopy is a rapid and reliable method for confirming the presence of key functional groups by detecting their characteristic vibrational frequencies.[17] For this molecule, we are particularly interested in identifying the N-H stretches of the primary amine and the amide, the C=O stretch of the lactam ring, and the C-O-C stretch of the ether linkage.

Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation: Use the Attenuated Total Reflectance (ATR) method for solid samples. Place a small amount of the powder directly on the ATR crystal.

  • Instrumentation: An FTIR spectrometer equipped with an ATR accessory.

  • Acquisition Parameters:

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: 16-32 scans are typically sufficient.

  • Data Analysis: Identify the principal absorption bands and assign them to the corresponding functional groups.

Table 4: Expected Key IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3450 - 3250N-H stretch (asymmetric & symmetric)Primary Amine (-NH₂)
3300 - 3100N-H stretchAmide (-NH-)
1700 - 1670C=O stretchCyclic Amide (Lactam)
1620 - 1580N-H bendPrimary Amine (-NH₂)
1550 - 1480C=C stretchAromatic Ring
1250 - 1200C-O-C stretch (asymmetric)Aryl Ether
850 - 750C-Cl stretchAryl Halide

Purity Assessment and Impurity Profiling

Beyond confirming identity, quantifying the purity of the intermediate is paramount. HPLC is the industry-standard technique for this purpose.[4]

Causality and Rationale: Reversed-phase HPLC (RP-HPLC) separates compounds based on their hydrophobicity. It is an ideal method for determining the purity of small organic molecules and for detecting and quantifying any process-related impurities, such as unreacted starting materials (e.g., the corresponding nitro-benzoxazinone) or synthetic by-products (e.g., positional isomers).[18][19] A UV detector is used for quantification, as the aromatic nature of the molecule ensures strong chromophoric activity.

Protocol: Reversed-Phase HPLC for Purity Analysis

  • Sample Preparation: Accurately prepare a sample solution of ~0.5 mg/mL in a suitable diluent (e.g., 50:50 acetonitrile:water).

  • Instrumentation: An HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions:

Table 5: HPLC Method Parameters for Purity Analysis

ParameterConditionRationale
Column C18, 250 x 4.6 mm, 5 µmStandard reversed-phase column providing good retention and resolution for small aromatic molecules.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH to ensure consistent protonation of the amine, leading to sharp peaks.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for elution.
Gradient 10% B to 90% B over 20 minA gradient ensures that both polar and non-polar impurities can be eluted and detected.[20]
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection (λ) 254 nm or λmax from UV-Vis scan254 nm is a common wavelength for aromatic compounds; using the determined λmax enhances sensitivity.
Injection Vol. 10 µL-
  • Data Analysis:

    • Determine the purity by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    • Identify and quantify any impurities against a reference standard if available. According to ICH guidelines, impurities above 0.1% should generally be identified.[8]

Spectroscopic Characterization

UV-Vis Spectroscopy

Causality and Rationale: UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength. For conjugated systems like 8-Amino-6-chloro-4H-benzo[d][1][2]oxazin-3-one, this provides information about the electronic transitions and helps in determining the wavelength of maximum absorbance (λmax).[21][22] This λmax value is critical for setting the optimal detection wavelength in HPLC to achieve maximum sensitivity.

Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a UV-transparent solvent, such as methanol or ethanol.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Acquisition Parameters:

    • Scan Range: 200 - 400 nm.

    • Blank: Use the same solvent as used for the sample.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Table 6: Expected UV-Vis Spectroscopic Data

SolventExpected λmax (nm)Associated Transition
Methanol~250-260 nm and ~330-350 nmπ → π* and n → π* transitions of the aromatic and heterocyclic system.[23][24]

Integrated Analytical Workflow

No single technique is sufficient for full characterization. The power of this approach lies in the integration of orthogonal (different and complementary) methods. The following workflow illustrates how these techniques are logically combined to build a complete quality profile of the compound.

Gcluster_0Phase 1: Identity & Structurecluster_1Phase 2: Purity & Propertiescluster_2Phase 3: Final AssessmentMSMass Spectrometry(ESI-TOF)CoACertificate of Analysis(Full Characterization Report)MS->CoANMRNMR Spectroscopy(¹H, ¹³C)NMR->CoAIRFTIR Spectroscopy(ATR)IR->CoAHPLCHPLC-UV/DAD(Purity Assay)HPLC->CoAUVVISUV-Vis SpectroscopyUVVIS->HPLCOptimizes DetectionSampleSample Received:8-Amino-6-chloro-4H-benzo[d][1,3]oxazin-3-oneSample->MSConfirms MW &Elemental FormulaSample->NMRConfirms AtomicConnectivitySample->IRConfirms FunctionalGroupsSample->HPLCQuantifies Purity &ImpuritiesSample->UVVISDetermines λmax

Caption: Integrated workflow for the characterization of a pharmaceutical intermediate.

Conclusion

The analytical characterization of 8-Amino-6-chloro-4H-benzo[d][1][2]oxazin-3-one requires a multi-technique, evidence-based approach. The protocols outlined in this application note, combining mass spectrometry, NMR, IR, HPLC, and UV-Vis spectroscopy, provide a robust framework for unequivocally confirming the identity, structure, and purity of this important pharmaceutical intermediate. Adherence to this comprehensive workflow ensures high confidence in the quality of the material, which is a prerequisite for successful and compliant drug development programs.

References

  • Khan, T., Babu Y, R., Banu, B. F., et al. (2018). Synthesis and Chemical Characterization of Novel Series of Benzoxazinone Derivatives. Research & Reviews: A Journal of Drug Formulation, Development and Production, 5(3), 41–57. Link

  • Nefisath, P., et al. (2018). Synthesis and Characterization of Benzoxazinone Derivatives. Mapana Journal of Sciences, 17(2), 47-53. Link

  • Nefisath, P., et al. (2018). Synthesis and Characterization of Benzoxazinone Derivatives. ResearchGate. Link

  • Shashiprabha, et al. (2018). Synthesis and Characterization of Benzoxazinone Derivatives. Mapana Journal of Sciences, 17(2). Link

  • Pharmaffiliates. (n.d.). Quality Control for Pharmaceutical Intermediates: A Focus on Purity. Pharmaffiliates. Link

  • Geronikaki, A., et al. (2024). Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. Mongolian Journal of Chemistry. Link

  • Lakshmanan, K., & Angayarkanny, S. (2019). (A) UV–vis absorption spectrum of benzoxazine (Bz) monomer in EtOH and DMF solvents. ResearchGate. Link

  • Bulanov, A. O., et al. (2008). Synthesis, IR, UV/vis-, 1H NMR and DFT study of chelatophore functionalized 1,3-benzoxazinone spiropyrans. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 71(3), 1146–1152. Link

  • Vallin, K. S. A., et al. (2017). Synthesis of 4H-Benzo[e][1][2]oxazin-4-ones by a Carbonylation–Cyclization Domino Reaction of ortho-Halophenols and Cyanamide. Diva-Portal.org. Link

  • Bulanov, A. O., et al. (2008). Synthesis, IR, UV/vis-, (1)H NMR and DFT study of chelatophore functionalized 1,3-benzoxazinone spiropyrans. PubMed. Link

  • Petronijevic, J., et al. (2019). Experimental and computational analysis (DFT method) of some quinoxalinones and benzoxazinones: spectroscopic investigation (FTIR, FT-Raman, UV-Vis, NMR). Journal of Chemical Sciences, 131(10). Link

  • Nagy, M., et al. (2022). Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity. Beilstein Journal of Organic Chemistry. Link

  • Corona-Duran, J. E., et al. (2016). Synthesis of 1,4-dihydro-benzo[d][1][2]oxazin-2-ones from phthalides via an aminolysis-Hofmann rearrangement protocol. NIH National Library of Medicine. Link

  • Vallin, K. S. A., et al. (2017). Synthesis of 4H-Benzo[e][1][2]oxazin-4-ones by a Carbonylation–Cyclization Domino Reaction of ortho-Halophenols and Cyanamide. Angewandte Chemie International Edition, 56(43), 13439-13443. Link

  • Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. Link

  • ChemicalBook. (n.d.). 8-Amino-4H-1,4-benzoxazin-3-one synthesis. ChemicalBook. Link

  • Jakse, R., et al. (2015). Investigation for the easy and efficient synthesis of 1H-benzo[d][1][2]oxazine-2,4-diones. RSC Advances. Link

  • Biosynth. (n.d.). 8-Amino-6-chloro-4H-benzo[1][25]oxazin-3-one. Biosynth. Link

  • Al-Ghorbani, M., et al. (2024). Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[1][25]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. NIH National Library of Medicine. Link

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. Link

  • Kappe, C. O. (2005). Evaluating Impurities in Drugs (Part I of III). ResearchGate. Link

  • Clark, J. (2023). mass spectra - the M+2 peak. Chemguide. Link

  • Zenin, V. N. (1971). Mass spectrometry of halogen-containing organic compounds. ResearchGate. Link

  • Moldb. (n.d.). 8-Amino-6-chloro-4h-benzo[1][25]oxazin-3-one. Moldb. Link

  • Al-Dhfyan, A. (2022). Synthesis and identification of benzo[d][1][2]oxazin-4-one derivatives and testing of antibacterial activity of some of them. International Journal of Health Sciences. Link

  • Jakse, R., et al. (2015). Investigation for the easy and efficient synthesis of 1 H -benzo[ d ][1][2]oxazine-2,4-diones. RSC Advances. Link

  • Singh, S., et al. (2004). Chromatographic separation and spectroscopic characterization of the E/Z isomers of acrivastine. PubMed. Link

  • Ghasemi, J., & Niazi, A. (2009). QSAR Studying of Oxidation Behavior of Benzoxazines as an Important Pharmaceutical Property. Iranian Journal of Pharmaceutical Research. Link

  • Horváth, G., et al. (2023). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. MDPI. Link

  • Lucenti, E., et al. (1997). Chromatographic separation of 3,4-difluorophenylacetic acid and its positional isomers using five different techniques. PubMed. Link

  • Bouzayani, M., et al. (2022). Experimental UV-vis optical absorption spectra of studied compounds as well as experimental PL spectrum of NBD-Morph. ResearchGate. Link

  • Pilaniya, K., et al. (2010). Recent trends in the impurity profile of pharmaceuticals. Journal of Advanced Pharmaceutical Technology & Research. Link

  • Welch, C. J., et al. (2014). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. PubMed. Link

  • Pearson. (n.d.). The molecule that gave the mass spectrum shown here contains a halogen. Which halogen is present?. Pearson. Link

  • University of Calgary. (2021). Radicals and Mass Spectrometry (MS) Spring 2021. University of Calgary. Link

  • Reddy, R. P., et al. (2016). Gold(I)-Catalyzed Synthesis of 4H-Benzo[d][1][2]oxazines and Biological Evaluation of Activity in Breast Cancer Cells. NIH National Library of Medicine. Link

Sources

Application Notes and Protocols for In Vitro Evaluation of 8-Amino-6-chloro-4H-benzooxazin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The benzoxazinone scaffold is a privileged heterocyclic motif present in a variety of biologically active compounds, exhibiting a wide range of therapeutic effects including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] 8-Amino-6-chloro-4H-benzooxazin-3-one is a novel derivative within this class, and its biological activity remains to be fully characterized. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to conduct in vitro assays to elucidate the bioactivity of this compound.

This document is structured to provide a logical, tiered approach to screening, beginning with broad phenotypic assessments and progressing to more specific, target-deconvolution assays. The protocols herein are designed to be self-validating, incorporating essential controls to ensure data integrity and reproducibility. The causality behind experimental choices is explained to provide a deeper understanding of the assay principles.

Compound Information

Compound Name: 8-Amino-6-chloro-4H-benzooxazin-3-one

Chemical Structure:

(Structure to be inserted here based on IUPAC name)

Molecular Formula: C₈H₇ClN₂O₂

General Handling and Storage: For in vitro experiments, the compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. It is recommended to store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The final concentration of DMSO in cell culture media should be kept low (typically ≤ 0.5%) to minimize solvent-induced artifacts.

Tier 1: Foundational In Vitro Assays

The initial tier of assays is designed to establish a foundational understanding of the compound's general effects on cell health and behavior. These assays are crucial for determining the appropriate concentration range for subsequent, more specific experiments and for identifying broad phenotypic effects.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[3] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[3][4] The concentration of the formazan, which is solubilized and measured spectrophotometrically, is directly proportional to the number of metabolically active (viable) cells.[3][5]

Causality of Experimental Choices: This assay is selected as the primary screening tool due to its high throughput, reproducibility, and its ability to provide a quantitative measure of cell viability.[6] By testing a range of compound concentrations, a dose-response curve can be generated to calculate the IC₅₀ (half-maximal inhibitory concentration), a key parameter for quantifying the compound's potency. A panel of cell lines, including both cancerous and non-cancerous lines, should be used to assess for any selective cytotoxicity.

Experimental Protocol:

Materials:

  • 96-well flat-bottom sterile plates

  • Selected cancer and non-cancerous cell lines (e.g., MCF-7, HepG2, and HEK293)

  • Complete cell culture medium

  • 8-Amino-6-chloro-4H-benzooxazin-3-one stock solution (in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 0.1% NP-40, 4 mM HCl in isopropanol)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 8-Amino-6-chloro-4H-benzooxazin-3-one in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh serum-free medium and 10 µL of MTT solution to each well.[3] Incubate for 3-4 hours at 37°C.[3]

  • Formazan Solubilization: After the MTT incubation, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[5] Mix gently by pipetting or shaking for 15 minutes.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis and Interpretation:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.

  • Determine the IC₅₀ value using non-linear regression analysis.

Self-Validation:

  • Positive Control: A known cytotoxic agent (e.g., doxorubicin) should be included to validate the assay's ability to detect cell death.

  • Vehicle Control: Ensures that the solvent used to dissolve the compound does not affect cell viability.

  • Untreated Control: Represents 100% cell viability.

Cell Migration Assessment (Wound Healing/Scratch Assay)

Principle: The wound healing assay is a straightforward method to study directional cell migration in vitro. A "scratch" or "wound" is created in a confluent monolayer of cells, and the rate at which the cells migrate to close the gap is monitored over time.[7]

Causality of Experimental Choices: If the MTT assay reveals anti-proliferative or cytotoxic effects, particularly in cancer cell lines, assessing the compound's impact on cell migration is a logical next step.[1] Inhibition of cell migration is a key characteristic of potential anti-metastatic agents. This assay provides a visual and quantifiable measure of collective cell movement.

Experimental Protocol:

Materials:

  • 6-well or 12-well sterile plates

  • Selected adherent cell line (e.g., a cancer cell line that showed sensitivity in the MTT assay)

  • Complete cell culture medium

  • 8-Amino-6-chloro-4H-benzooxazin-3-one

  • Sterile 200 µL pipette tip or a specialized wound healing insert[7]

  • PBS

  • Microscope with a camera

Procedure:

  • Cell Seeding: Seed cells into the wells of a plate at a density that will form a confluent monolayer within 24-48 hours.

  • Create the Wound: Once the cells are confluent, gently create a straight scratch in the monolayer with a sterile pipette tip.[7] Alternatively, use a commercially available culture-insert to create a more uniform gap.

  • Wash: Gently wash the wells twice with PBS to remove detached cells and debris.[7]

  • Compound Treatment: Add fresh culture medium containing the test compound at non-toxic concentrations (determined from the MTT assay, e.g., below the IC₂₀) to the wells. Include a vehicle control.

  • Image Acquisition: Immediately capture images of the scratch at designated locations (T=0).[7] Place the plate in a 37°C, 5% CO₂ incubator.

  • Time-Lapse Imaging: Acquire images of the same locations at regular intervals (e.g., every 6, 12, and 24 hours) until the wound in the control wells is nearly closed.[7]

Data Analysis and Interpretation:

  • Measure the width of the scratch at multiple points for each image.

  • Calculate the percentage of wound closure at each time point relative to the initial wound area.

  • Compare the rate of wound closure between the treated and control groups.

Self-Validation:

  • Vehicle Control: Essential for comparing the baseline migration rate.

  • Consistent Scratching: Ensure the initial wound width is as consistent as possible across all wells to allow for accurate comparisons.[8]

  • Proliferation Inhibition: To distinguish between cell migration and proliferation, the assay can be performed in serum-free medium or in the presence of a proliferation inhibitor like Mitomycin C.

Tier 2: Mechanistic Elucidation Assays

Based on the results from Tier 1, the following assays can be employed to investigate the potential mechanism of action of 8-Amino-6-chloro-4H-benzooxazin-3-one.

Apoptosis Induction (Caspase-3 Colorimetric Assay)

Principle: Caspases are a family of proteases that play a central role in the execution of apoptosis.[9] Caspase-3 is a key executioner caspase.[9] This assay utilizes a specific peptide substrate for caspase-3 (DEVD) conjugated to a colorimetric reporter molecule, p-nitroaniline (pNA).[1] When caspase-3 is active in apoptotic cells, it cleaves the substrate, releasing pNA, which can be quantified spectrophotometrically.

Causality of Experimental Choices: If the MTT assay indicates a significant reduction in cell viability, it is important to determine if this is due to apoptosis or necrosis. This assay provides a specific and quantitative measure of apoptosis induction.

Experimental Protocol:

Materials:

  • Cell line of interest

  • 6-well plates

  • 8-Amino-6-chloro-4H-benzooxazin-3-one

  • Caspase-3 Colorimetric Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)[1]

  • Microcentrifuge

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for a predetermined time (e.g., 24 hours). Include an untreated control and a positive control for apoptosis induction (e.g., staurosporine or etoposide).

  • Cell Lysis: Harvest the cells and lyse them according to the kit manufacturer's protocol. This typically involves resuspending the cell pellet in a chilled lysis buffer.[10]

  • Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., Bradford or BCA).

  • Caspase Assay: In a 96-well plate, add an equal amount of protein from each lysate to separate wells. Add the reaction buffer containing DTT to each well.[10]

  • Substrate Addition: Add the DEVD-pNA substrate to each well to initiate the reaction.[10]

  • Incubation and Measurement: Incubate the plate at 37°C for 1-2 hours.[1] Measure the absorbance at 405 nm.[1]

Data Analysis and Interpretation:

  • Calculate the fold-increase in caspase-3 activity in treated samples compared to the untreated control after normalizing for protein concentration.

  • A significant increase in caspase-3 activity indicates that the compound induces apoptosis.

Self-Validation:

  • Positive Control: A known apoptosis inducer is crucial to confirm the assay is working correctly.

  • Negative Control: Untreated cells provide the baseline level of caspase-3 activity.

  • Substrate-only and Lysate-only Controls: These controls account for background absorbance.

Kinase Inhibition Profiling (Luminescence-Based Kinase Assay)

Principle: Protein kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is often implicated in diseases like cancer.[11] Luminescence-based kinase assays, such as the ADP-Glo™ assay, quantify kinase activity by measuring the amount of ADP produced in the phosphorylation reaction.[11] The amount of ADP is converted to a luminescent signal, which is inversely proportional to the extent of kinase inhibition.

Causality of Experimental Choices: Many benzoxazinone derivatives have been reported to target kinases.[2] If the compound shows anti-proliferative activity, screening it against a panel of relevant kinases (e.g., those involved in cell cycle progression or survival pathways) can help identify its molecular target.

Experimental Protocol:

Materials:

  • Recombinant kinase of interest

  • Kinase-specific substrate

  • ATP

  • 8-Amino-6-chloro-4H-benzooxazin-3-one

  • Kinase assay buffer

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Compound Dilution: Prepare serial dilutions of the compound in DMSO.

  • Kinase Reaction Setup: In a multi-well plate, add the kinase, kinase assay buffer, and the compound dilutions or vehicle control. Incubate briefly to allow for compound-kinase interaction.[11]

  • Initiate Reaction: Add a mixture of the substrate and ATP to each well to start the kinase reaction. Incubate at 30°C for a specified time (e.g., 60 minutes).[11]

  • ADP Detection: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.[11]

  • Luminescence Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[11]

  • Signal Measurement: Measure the luminescence using a plate reader.

Data Analysis and Interpretation:

  • Plot the luminescence signal against the log of the inhibitor concentration.

  • Fit the data to a dose-response curve to determine the IC₅₀ value for kinase inhibition.

Self-Validation:

  • Positive Control: A known inhibitor for the specific kinase (e.g., staurosporine for a broad-spectrum effect) should be included.[11]

  • No-Enzyme Control: To determine the background signal.

  • No-Inhibitor Control (DMSO only): Represents 100% kinase activity.[12]

G-Protein Coupled Receptor (GPCR) Activation/Inhibition (β-Arrestin Recruitment Assay)

Principle: GPCRs are a large family of transmembrane receptors that are major drug targets. Ligand binding to a GPCR can trigger the recruitment of β-arrestin proteins, which is involved in receptor desensitization and can also initiate G protein-independent signaling.[13] The PathHunter® β-arrestin assay, based on enzyme fragment complementation, is a common method to measure this recruitment.[13]

Causality of Experimental Choices: Some benzoxazinone derivatives have shown activity at GPCRs. If the compound's phenotypic effects cannot be explained by kinase inhibition or general cytotoxicity, investigating its activity at relevant GPCRs is a worthwhile endeavor. This assay can identify both agonists and antagonists.

Experimental Protocol:

Materials:

  • PathHunter® cell line expressing the GPCR of interest and the β-arrestin assay components

  • Cell culture medium

  • 8-Amino-6-chloro-4H-benzooxazin-3-one

  • Known agonist and antagonist for the GPCR of interest

  • Detection reagents from the assay kit

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Cell Plating: Plate the PathHunter® cells in the assay plate and incubate overnight.

  • Compound Addition (Agonist Mode): Add serial dilutions of the compound to the cells and incubate for the recommended time (e.g., 90 minutes).

  • Compound Addition (Antagonist Mode): Pre-incubate the cells with serial dilutions of the compound, then add a known agonist at a concentration that gives a submaximal response (EC₈₀).

  • Signal Detection: Add the detection reagents according to the kit protocol to generate a chemiluminescent signal.[13]

  • Measurement: Read the luminescence on a plate reader.

Data Analysis and Interpretation:

  • Agonist Mode: Plot luminescence versus log of compound concentration to determine the EC₅₀ (half-maximal effective concentration).

  • Antagonist Mode: Plot luminescence versus log of compound concentration to determine the IC₅₀ for inhibition of the agonist response.

Self-Validation:

  • Positive Controls: A known agonist and antagonist for the target GPCR are essential.

  • Vehicle Control: To determine the baseline signal.

  • Parental Cell Line: A control cell line lacking the target GPCR can be used to check for off-target effects.[13]

Tier 3: Target Validation and Deeper Mechanistic Insight

If a specific pathway or target is implicated from the Tier 2 assays, the following techniques can be used for more in-depth investigation.

Gene Expression Analysis (Quantitative Real-Time PCR - qRT-PCR)

Principle: qRT-PCR is a highly sensitive technique used to measure the expression levels of specific genes. It involves reverse transcribing mRNA into cDNA, followed by amplification of the target cDNA in a real-time PCR instrument. The amount of amplified product is monitored in real-time using a fluorescent dye like SYBR Green.

Causality of Experimental Choices: If the compound is hypothesized to affect a particular signaling pathway (e.g., a cancer-related pathway), measuring the expression of key downstream target genes can provide strong evidence for its mechanism of action. For instance, some benzoxazinones have been shown to downregulate the expression of the c-Myc oncogene.[1]

Experimental Protocol:

Materials:

  • Cells treated with the compound and controls

  • RNA extraction kit

  • Reverse transcription kit

  • qRT-PCR master mix (e.g., SYBR Green)

  • Primers for the gene of interest (e.g., c-Myc) and a housekeeping gene (e.g., GAPDH, ABL1)[14]

  • qRT-PCR instrument

Procedure:

  • Cell Treatment and RNA Extraction: Treat cells with the compound, then extract total RNA using a commercial kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qRT-PCR: Set up the qRT-PCR reactions containing cDNA, primers, and master mix. Run the reaction in a qRT-PCR instrument using an appropriate thermal cycling protocol.[14]

Data Analysis and Interpretation:

  • Determine the cycle threshold (Ct) values for the target gene and the housekeeping gene.

  • Calculate the relative gene expression using the ΔΔCt method.[14]

  • A significant change in the expression of the target gene in treated cells compared to controls indicates a regulatory effect of the compound.

Self-Validation:

  • Housekeeping Gene: Normalization to a stably expressed housekeeping gene is critical for accurate quantification.

  • No-RT Control: A control reaction without reverse transcriptase ensures that the signal is not from contaminating genomic DNA.

  • Melt Curve Analysis: This should be performed at the end of the PCR to verify the specificity of the amplified product.

Protein-DNA Interaction Analysis (Electrophoretic Mobility Shift Assay - EMSA)

Principle: EMSA, or gel shift assay, is used to detect the interaction between proteins (such as transcription factors) and DNA in vitro.[15] A labeled DNA probe containing a specific binding site is incubated with a protein extract. If the protein binds to the DNA, the resulting complex will migrate more slowly through a non-denaturing polyacrylamide gel than the free probe, causing a "shift" in the band's position.[16]

Causality of Experimental Choices: If the compound is found to alter the expression of a gene regulated by a specific transcription factor, EMSA can be used to determine if the compound affects the binding of that transcription factor to its DNA response element.

Experimental Protocol:

Materials:

  • Nuclear protein extract from treated and untreated cells

  • Labeled DNA probe (e.g., with biotin or a fluorescent dye) containing the transcription factor binding site

  • Unlabeled ("cold") competitor probe

  • Binding buffer

  • Polyacrylamide gel and electrophoresis apparatus

  • Detection system (e.g., chemiluminescence or fluorescence imaging)

Procedure:

  • Probe Labeling: Label the DNA probe according to the manufacturer's instructions.

  • Binding Reaction: Incubate the labeled probe with the nuclear extract in the presence of binding buffer.

  • Competition Assay: For specificity, include reactions with an excess of unlabeled competitor probe, which should prevent the binding of the protein to the labeled probe.

  • Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.

  • Detection: Transfer the DNA to a membrane and detect the labeled probe using an appropriate detection method.

Data Analysis and Interpretation:

  • A shifted band indicates the formation of a protein-DNA complex.

  • A decrease in the intensity of the shifted band in the presence of the compound would suggest that it inhibits the protein-DNA interaction.

  • The disappearance of the shifted band in the competition assay confirms the specificity of the interaction.

Self-Validation:

  • Cold Competitor: Essential for demonstrating the specificity of the protein-DNA interaction.

  • Supershift Assay: An antibody specific to the transcription factor of interest can be added to the binding reaction. If the transcription factor is part of the complex, the antibody will bind to it, causing a further "supershift" in the gel, confirming the identity of the protein.

Visualization of Experimental Workflow and Pathways

Experimental Workflow

experimental_workflow MTT Cell Viability (MTT Assay) Determine IC50 Wound Cell Migration (Wound Healing) Assess anti-migratory potential MTT->Wound If cytotoxic/ anti-proliferative Caspase Apoptosis Assay (Caspase-3) Investigate cell death mechanism MTT->Caspase If cytotoxic Kinase Kinase Inhibition Assay Identify potential kinase targets Wound->Kinase If anti-migratory qRT_PCR Gene Expression (qRT-PCR) Validate pathway modulation Caspase->qRT_PCR If apoptosis is induced Kinase->qRT_PCR If kinase is inhibited GPCR GPCR Activity Assay (β-Arrestin) Screen for GPCR modulation GPCR->qRT_PCR If GPCR is modulated EMSA Protein-DNA Binding (EMSA) Confirm transcription factor effects qRT_PCR->EMSA If gene expression is altered Start 8-Amino-6-chloro-4H-benzooxazin-3-one Start->MTT

Caption: A tiered approach to the in vitro characterization of 8-Amino-6-chloro-4H-benzooxazin-3-one.

Caspase-3 Apoptosis Pathway

apoptosis_pathway Compound 8-Amino-6-chloro-4H-benzooxazin-3-one Cell Target Cell Compound->Cell Induces stress Procaspase3 Pro-caspase-3 (Inactive) Cell->Procaspase3 Apoptotic signal Caspase3 Caspase-3 (Active) Procaspase3->Caspase3 Cleavage Substrate DEVD-pNA (Substrate) Caspase3->Substrate Cleaves Apoptosis Apoptosis Caspase3->Apoptosis Product pNA (Colored Product) Substrate->Product

Caption: Principle of the colorimetric caspase-3 assay for apoptosis detection.

Data Presentation

Table 1: Hypothetical Data Summary for Initial Screening

AssayCell LineParameterResult (e.g., µM)
MTT Cell Viability MCF-7IC₅₀15.2
HepG2IC₅₀28.5
HEK293IC₅₀> 100
Wound Healing MCF-7% Inhibition at 10 µM65% at 24h

Conclusion

This document provides a structured and comprehensive guide for the initial in vitro characterization of 8-Amino-6-chloro-4H-benzooxazin-3-one. By following this tiered approach, researchers can efficiently move from broad phenotypic screening to more detailed mechanistic studies, thereby accelerating the understanding of this novel compound's therapeutic potential. The emphasis on self-validating protocols and the explanation of the rationale behind assay selection are intended to ensure the generation of robust and reliable data.

References

  • Bio-protocol. (2018). Electrophoresis Mobility Shift Assay. Retrieved January 16, 2026, from [Link]

  • Jonkman, J. E., et al. (2025). How to do Wound Healing (Scratch) Assay for Cell Migration Analysis.
  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved January 16, 2026, from [Link]

  • García-López, M. (n.d.). Wound healing migration assay (Scratch assay). protocols.io. Retrieved January 16, 2026, from [Link]

  • National Center for Biotechnology Information. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual. Retrieved January 16, 2026, from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved January 16, 2026, from [Link]

  • BenchChem. (2025). Application Notes and Protocols for Kinase Activity Assays.
  • Protocol Online. (n.d.). DNA-Protein Interactions/Band Shift Assay Protocols. Retrieved January 16, 2026, from [Link]

  • Sonigara, B. S., & Ranawat, M. S. (2019). Synthesis and Screening of some benzoxazinone derivatives. World Journal of Pharmacy and Pharmaceutical Sciences, 8(12), 1056-1064. Retrieved January 16, 2026, from [Link]

  • ibidi. (n.d.). Wound Healing and Migration Assays. Retrieved January 16, 2026, from [Link]

  • Creative Bioarray. (n.d.). Cell-Based ELISA Assay. Retrieved January 16, 2026, from [Link]

  • PubMed. (2007). Scanning for transcription factor binding by a variant EMSA. Retrieved January 16, 2026, from [Link]

  • ResearchGate. (n.d.). Overview of the wound healing assay preparation protocols. Retrieved January 16, 2026, from [Link]

  • YouTube. (2017, March 16). How to Make Your Own Cell-Based Assays to Study β-Arrestin Recruitment. Retrieved January 16, 2026, from [Link]

  • BioAssay Systems. (n.d.). Kinase Assay Kit. Retrieved January 16, 2026, from [Link]

  • Takara Bio. (n.d.). ApoAlert Caspase Colorimetric Assay Kits User Manual. Retrieved January 16, 2026, from [Link]

  • CMB-UNITO. (n.d.). Transcription Factor mapping and prediction. Retrieved January 16, 2026, from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved January 16, 2026, from [Link]

  • PubMed. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. Retrieved January 16, 2026, from [Link]

  • SpringerLink. (n.d.). Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2. Retrieved January 16, 2026, from [Link]

  • BenchChem. (2025). Application Notes and Protocols for Beta-Arrestin Recruitment Assays in CB2R/5-HT1AR Signaling.
  • International Journal of Medical Sciences. (n.d.). A Real-Time Quantitative PCR Assay for Quantification of c-Myc DNA in Patients who Suffers from Leukemia. Retrieved January 16, 2026, from [Link]

  • PubMed Central. (2011). In vitro experimental system for analysis of transcription–translation coupling. Retrieved January 16, 2026, from [Link]

  • protocols.io. (2024, January 8). Electrophoretic mobility shift assay (EMSA). Retrieved January 16, 2026, from [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • Journal of Clinical Laboratory Analysis. (n.d.). Diagnostic and prognostic value of c-MYC gene expression in hematological malignancies. Retrieved January 16, 2026, from [Link]

  • Springer Nature Experiments. (1998). In Vitro Transcription and Translation. Retrieved January 16, 2026, from [Link]

  • ResearchGate. (n.d.). Semiquantitative RT–PCR amplification of c-myc and cyclin D1. Retrieved January 16, 2026, from [Link]

  • OriGene Technologies. (n.d.). c-Myc (MYC) Human qPCR Primer Pair (NM_002467). Retrieved January 16, 2026, from [Link]

Sources

Application Notes and Protocols for High-Throughput Screening of 8-Amino-6-chloro-4H-benzooxazin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the development and implementation of high-throughput screening (HTS) assays for the characterization of 8-Amino-6-chloro-4H-benzooxazin-3-one and its analogs. The protocols detailed herein are designed for researchers, scientists, and drug development professionals engaged in the identification of novel bioactive compounds. We will explore robust, validated methodologies for primary and secondary screening, focusing on cell-based assays relevant to the potential therapeutic applications of the benzoxazinone scaffold, including receptor activation, neuroprotection, and cytotoxicity. The causality behind experimental choices, self-validating systems, and authoritative grounding are emphasized to ensure scientific integrity and reproducibility.

Introduction: The Therapeutic Potential of the Benzoxazinone Scaffold

The benzoxazinone core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2] While specific data on 8-Amino-6-chloro-4H-benzooxazin-3-one is limited, related compounds have shown promise as potent β2-adrenoceptor agonists for respiratory diseases, neuroprotective agents with antioxidant properties, and compounds with potential anticancer activities.[3][4][5] High-throughput screening (HTS) provides a powerful platform to rapidly evaluate large compound libraries and identify "hits" that modulate specific biological targets or pathways.[6][7][8] This guide will focus on establishing HTS campaigns to explore these potential activities for 8-Amino-6-chloro-4H-benzooxazin-3-one.

The successful implementation of an HTS campaign hinges on the development of robust and reliable assays.[][10][11] Key considerations include assay relevance to the biological question, sensitivity, reproducibility, and suitability for automation.[7][] We will describe both a primary screening assay designed for high-throughput and a suite of secondary assays for hit confirmation and characterization.

Strategic HTS Workflow for 8-Amino-6-chloro-4H-benzooxazin-3-one

A well-defined workflow is critical for an efficient and effective HTS campaign. The following diagram illustrates a logical progression from primary screening to hit validation.

HTS_Workflow cluster_primary Primary Screening cluster_confirmation Hit Confirmation & Triage cluster_secondary Secondary & Orthogonal Assays cluster_lead_opt Lead Optimization Primary_Assay Primary HTS Assay (e.g., cAMP Reporter Assay for β2-AR) Dose_Response Dose-Response Confirmation Primary_Assay->Dose_Response Identified 'Hits' Cytotoxicity Cytotoxicity Assay Dose_Response->Cytotoxicity Confirmed Hits Secondary_Assay_1 Secondary Assay 1 (e.g., Neuroprotection Assay) Cytotoxicity->Secondary_Assay_1 Non-toxic Hits Secondary_Assay_2 Secondary Assay 2 (e.g., Selectivity Profiling) Secondary_Assay_1->Secondary_Assay_2 Lead_Opt Structure-Activity Relationship (SAR) Studies Secondary_Assay_2->Lead_Opt Validated Hits

Caption: A strategic workflow for the high-throughput screening of 8-Amino-6-chloro-4H-benzooxazin-3-one.

Primary High-Throughput Screening: A Cell-Based Reporter Assay for β2-Adrenoceptor Activation

Given that derivatives of 8-amino-1,4-benzoxazine have demonstrated potent β2-adrenoceptor agonist activity, a primary HTS campaign targeting this G-protein coupled receptor (GPCR) is a logical starting point.[3] We will utilize a cell-based reporter assay that measures the downstream signaling of β2-adrenoceptor activation, specifically the production of cyclic AMP (cAMP). Luminescence-based reporter assays are well-suited for HTS due to their high sensitivity, broad dynamic range, and robustness.[12][13][14][15]

Assay Principle

This assay employs a stable cell line, such as HEK293 or CHO, engineered to express the human β2-adrenoceptor and a reporter construct. The reporter is typically a luciferase gene under the control of a cAMP response element (CRE). Upon agonist binding to the β2-adrenoceptor, adenylyl cyclase is activated, leading to an increase in intracellular cAMP. This, in turn, activates protein kinase A (PKA), which phosphorylates the CRE-binding protein (CREB). Phosphorylated CREB binds to the CRE in the reporter construct, driving the expression of luciferase. The resulting luminescent signal is directly proportional to the level of β2-adrenoceptor activation.

Experimental Protocol

Materials and Reagents:

  • HEK293 or CHO cells stably expressing the human β2-adrenoceptor and a CRE-luciferase reporter construct.

  • Assay medium: Opti-MEM or equivalent serum-free medium.

  • Compound plates: 384-well or 1536-well plates containing 8-Amino-6-chloro-4H-benzooxazin-3-one and other library compounds dissolved in DMSO.

  • Positive control: Isoproterenol (a known β2-adrenoceptor agonist).

  • Negative control: DMSO vehicle.

  • Luminescence detection reagent (e.g., Bright-Glo™ Luciferase Assay System, Promega).

  • Plate reader with luminescence detection capabilities.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture the engineered cells to ~80-90% confluency.

    • Harvest the cells and resuspend in assay medium to the desired density (e.g., 5,000 cells/well in a 384-well plate).

    • Dispense the cell suspension into the assay plates.

    • Incubate the plates at 37°C and 5% CO2 for 18-24 hours.

  • Compound Addition:

    • Prepare compound plates with a final concentration of 8-Amino-6-chloro-4H-benzooxazin-3-one and library compounds typically at 10 µM.

    • Using an automated liquid handler, transfer a small volume (e.g., 50 nL) of the compound solutions to the cell plates.

    • Also, add positive control (Isoproterenol) and negative control (DMSO) to designated wells.

  • Incubation:

    • Incubate the plates at 37°C and 5% CO2 for 3-6 hours to allow for receptor activation and reporter gene expression.

  • Signal Detection:

    • Equilibrate the plates to room temperature.

    • Add the luminescence detection reagent to each well.

    • Incubate for 5-10 minutes at room temperature to allow for cell lysis and signal stabilization.

    • Read the luminescence signal using a plate reader.

Data Analysis and Quality Control

A critical aspect of any HTS campaign is rigorous quality control to ensure the reliability of the data. The Z'-factor is a widely accepted statistical parameter for evaluating the quality of an HTS assay.[16][17][18][19][20]

Z'-Factor Calculation:

The Z'-factor is calculated using the following formula:

Z' = 1 - (3 * (σp + σn)) / |µp - µn|

Where:

  • µp = mean of the positive control (Isoproterenol)

  • σp = standard deviation of the positive control

  • µn = mean of the negative control (DMSO)

  • σn = standard deviation of the negative control

Z'-Factor ValueAssay QualityInterpretation
> 0.5ExcellentA large separation between the positive and negative controls with low data variability.[18][19]
0 to 0.5AcceptableThe assay is suitable for screening, but may require optimization.[18][19]
< 0UnacceptableThe assay is not reliable for identifying hits.[19]

An acceptable HTS assay should consistently yield a Z'-factor of ≥ 0.5.[16][21]

Secondary Assays for Hit Confirmation and Characterization

Compounds identified as "hits" in the primary screen require further investigation to confirm their activity, determine their potency, and rule out non-specific effects.

Dose-Response Confirmation and Potency Determination

Hits from the primary screen should be re-tested in a dose-response format to confirm their activity and determine their potency (EC50). This involves testing the compounds over a range of concentrations (e.g., 10-point, 3-fold serial dilutions). The same CRE-luciferase assay can be used for this purpose.

Orthogonal Assay: Neuroprotection Assay

Given the neuroprotective potential of some benzoxazinone derivatives, a secondary assay to evaluate this activity is warranted.[4] A common method is to assess the ability of the compound to protect neuronal cells from oxidative stress-induced cell death.

Assay Principle:

Neuronal cells (e.g., SH-SY5Y neuroblastoma cells) are pre-treated with the test compound and then exposed to an oxidative stressor, such as hydrogen peroxide (H2O2) or 6-hydroxydopamine (6-OHDA). Cell viability is then measured using a fluorescent or luminescent assay. An increase in cell viability in the presence of the compound indicates a neuroprotective effect.

Step-by-Step Methodology:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well or 384-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of 8-Amino-6-chloro-4H-benzooxazin-3-one for 1-2 hours.

  • Induction of Oxidative Stress: Add an oxidative stressor (e.g., H2O2) to the wells and incubate for 24 hours.

  • Cell Viability Assessment: Measure cell viability using a commercially available kit, such as one based on resazurin reduction (fluorescence) or ATP content (luminescence).[22]

Cytotoxicity Profiling

It is crucial to assess the general cytotoxicity of any hit compound to ensure that the observed activity in the primary and secondary assays is not due to a non-specific toxic effect. A simple cell viability assay using a non-target cell line (e.g., HepG2) can be performed in parallel with the secondary assays.

Data Visualization and Interpretation

The vast amount of data generated in an HTS campaign requires effective visualization and analysis. A scatter plot of the primary screening data is a common way to visualize the results and identify hits.

Scatter_Plot cluster_plot Primary HTS Data Visualization cluster_legend Legend Plot X-axis Compound Y-axis Normalized Activity (%) Title Scatter Plot of Primary Screen Hit Hit Inactive Inactive Positive_Control Positive Control Negative_Control Negative Control

Sources

Application Notes and Protocols for the Cellular Investigation of 8-Amino-6-chloro-4H-benzooxazin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Benzoxazine Scaffold

The 1,4-benzoxazine ring system is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. These activities stem from the unique electronic and structural properties of the bicyclic system, which can be readily modified to fine-tune interactions with biological targets. Within this class, 8-amino-1,4-benzoxazine derivatives have shown significant promise as neuroprotective agents, antioxidants, and modulators of key signaling pathways.[1][2] This document provides a comprehensive guide for the initial cellular characterization of a novel analog, 8-Amino-6-chloro-4H-benzooxazin-3-one, based on the established activities of structurally related compounds.

This guide is intended for researchers, scientists, and drug development professionals. It offers detailed protocols for preliminary cellular assays to explore the potential cytotoxic, neuroprotective, and receptor-modulating activities of this compound. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these protocols effectively.

Hypothesized Mechanism of Action and Potential Applications

Based on the literature for analogous 8-amino-1,4-benzoxazine derivatives, we can hypothesize several potential mechanisms of action and, consequently, cellular applications for 8-Amino-6-chloro-4H-benzooxazin-3-one. The presence of the 8-amino group is often associated with antioxidant and neuroprotective properties, while the overall benzoxazine core has been explored for its interaction with various receptors and enzymes.[1][3][4]

Potential Cellular Activities to Investigate:

  • Antiproliferative and Cytotoxic Effects: Many small molecules are initially screened for their effects on cancer cell viability. Benzoxazine-purine hybrids, for instance, have demonstrated antiproliferative activity through distinct mechanisms, including kinase inhibition and induction of apoptosis or pyroptosis.[5]

  • Neuroprotective and Antioxidant Activity: Several 8-amino-1,4-benzoxazine derivatives have been synthesized and evaluated for their ability to protect neuronal cells from oxidative stress-mediated degeneration.[1][2] This suggests that 8-Amino-6-chloro-4H-benzooxazin-3-one may possess radical scavenging capabilities and the ability to modulate cellular antioxidant defenses.

  • β2-Adrenoceptor Modulation: A series of 8-(2-amino-1-hydroxyethyl)-6-hydroxy-1,4-benzoxazine-3(4H)-one derivatives were identified as potent β2-adrenoceptor agonists in a cell-based assay.[3] This highlights the potential for the benzoxazine scaffold to interact with G protein-coupled receptors (GPCRs).

The following diagram illustrates the potential signaling pathways that could be modulated by 8-Amino-6-chloro-4H-benzooxazin-3-one, based on the activities of its analogs.

Hypothesized_Signaling_Pathways cluster_0 Potential Cellular Effects cluster_1 Associated Mechanisms 8-Amino-6-chloro-4H-benzooxazin-3-one 8-Amino-6-chloro-4H-benzooxazin-3-one Antiproliferative Antiproliferative 8-Amino-6-chloro-4H-benzooxazin-3-one->Antiproliferative Neuroprotection Neuroprotection 8-Amino-6-chloro-4H-benzooxazin-3-one->Neuroprotection Receptor_Modulation Receptor_Modulation 8-Amino-6-chloro-4H-benzooxazin-3-one->Receptor_Modulation Kinase_Inhibition Kinase_Inhibition Antiproliferative->Kinase_Inhibition Apoptosis_Induction Apoptosis_Induction Antiproliferative->Apoptosis_Induction ROS_Scavenging ROS_Scavenging Neuroprotection->ROS_Scavenging GPCR_Signaling GPCR_Signaling Receptor_Modulation->GPCR_Signaling Cytotoxicity_Workflow A 1. Seed Cells (e.g., HeLa, MCF-7) B 2. Compound Treatment (24-72 hours) A->B C 3. Add MTT Reagent B->C D 4. Solubilize Formazan C->D E 5. Measure Absorbance (570 nm) D->E F 6. Calculate IC50 E->F

Caption: General workflow for the MTT cytotoxicity assay.

Detailed Steps:

  • Cell Seeding: Seed cells (e.g., HeLa for cervical cancer, MCF-7 for breast cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 8-Amino-6-chloro-4H-benzooxazin-3-one in complete cell culture medium. Replace the existing medium with the compound-containing medium. Include vehicle control (e.g., 0.5% DMSO) and a positive control for cytotoxicity (e.g., doxorubicin). Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.

Data Presentation:

Cell LineTreatment DurationIC50 (µM) [Mean ± SD]
HeLa48 hoursExperimental Data
MCF-748 hoursExperimental Data
Protocol 2: Evaluation of Neuroprotective Activity against Oxidative Stress

This protocol assesses the potential of 8-Amino-6-chloro-4H-benzooxazin-3-one to protect neuronal cells from oxidative stress-induced cell death. A common model involves inducing oxidative stress with hydrogen peroxide (H₂O₂) or glutamate. [2] Experimental Design for Neuroprotection Assay:

Neuroprotection_Workflow A 1. Seed Neuronal Cells (e.g., SH-SY5Y) B 2. Pre-treatment with Compound A->B C 3. Induce Oxidative Stress (e.g., H2O2) B->C D 4. Assess Cell Viability (MTT or LDH assay) C->D E 5. Quantify Protection D->E

Sources

Application Notes and Protocols: 8-Amino-6-chloro-4H-benzooxazin-3-one as a Novel Neuroprotective Agent

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Introduction: The Therapeutic Potential of Benzoxazinone Scaffolds in Neuroprotection

Neurodegenerative diseases such as Alzheimer's and Parkinson's disease represent a significant and growing global health challenge, characterized by the progressive loss of neuronal structure and function.[1][2] A key pathological driver in these conditions is oxidative stress and neuroinflammation, leading to neuronal damage and death.[3] The benzoxazine chemical scaffold has emerged as a promising framework in medicinal chemistry due to its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[4][5] Specifically, derivatives of 1,4-benzoxazine have been investigated for their capacity to mitigate oxidative stress-mediated neuronal degeneration.[6][7]

This document provides a detailed guide for researchers and drug development professionals on the investigation of a novel compound, 8-Amino-6-chloro-4H-benzooxazin-3-one , as a potential neuroprotective agent. While direct literature on this specific molecule is nascent, its structural similarity to other neuroprotective 8-amino-1,4-benzoxazines suggests a strong therapeutic rationale.[6] We will provide hypothesized mechanisms, detailed experimental protocols for validation, and a framework for its preclinical evaluation.

Part 1: Compound Profile & Synthesis Strategy

Chemical Structure and Properties
  • IUPAC Name: 8-Amino-6-chloro-4H-benzo[d][2][8]oxazin-3-one

  • CAS Number: 1042973-67-0[9]

  • Molecular Formula: C₈H₇ClN₂O₂[9]

  • Molecular Weight: 198.61 g/mol [9]

  • Rationale for Neuroprotection: The presence of an amino group at the 8-position, combined with the benzoxazinone core, suggests potential for radical scavenging and antioxidant activity, a key mechanism for neuroprotection in related compounds.[6][10] The chloro substituent may modulate the compound's electronic properties and bioavailability.

Proposed Synthetic Route

The synthesis of 4H-3,1-benzoxazin-4-ones commonly originates from appropriately substituted anthranilic acids.[11][12] A plausible and efficient method for synthesizing 8-Amino-6-chloro-4H-benzooxazin-3-one would involve the cyclization of a corresponding N-substituted anthranilic acid derivative.

Below is a proposed workflow for its synthesis, which provides a testable starting point for medicinal chemists.

G cluster_0 Proposed Synthesis Workflow Start 2-Amino-3-nitro-5-chlorobenzoic acid Step1 Chloroacetylation (Chloroacetyl chloride, base) Start->Step1 Intermediate1 2-((Chloroacetyl)amino)-3-nitro-5-chlorobenzoic acid Step1->Intermediate1 Step2 Intramolecular Cyclization (e.g., Acetic Anhydride) Intermediate1->Step2 Intermediate2 6-Chloro-8-nitro-4H-benzo[d][1,3]oxazin-3-one Step2->Intermediate2 Step3 Nitro Group Reduction (e.g., SnCl2/HCl or H2/Pd-C) Intermediate2->Step3 Final 8-Amino-6-chloro-4H-benzooxazin-3-one Step3->Final

Caption: Proposed synthetic pathway for 8-Amino-6-chloro-4H-benzooxazin-3-one.

Part 2: Hypothesized Mechanism of Neuroprotection

Based on analogues, the neuroprotective effects of 8-Amino-6-chloro-4H-benzooxazin-3-one are likely multifactorial, targeting key pathological pathways in neurodegeneration.[5][6] We hypothesize a mechanism centered on the dual pillars of antioxidant and anti-inflammatory activity.

  • Antioxidant Activity : The compound may directly scavenge reactive oxygen species (ROS) or enhance endogenous antioxidant defenses by upregulating pathways like Nrf2-HO-1, thereby protecting neurons from oxidative damage.[3][5]

  • Anti-inflammatory Activity : Chronic activation of microglia, the brain's resident immune cells, contributes to neuroinflammation.[13] The compound may modulate microglial activation, reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6, and inhibiting inflammatory enzymes like iNOS and COX-2.[5][14]

G cluster_0 Neurodegenerative Insult (e.g., LPS, Aβ) cluster_1 Cellular Response cluster_2 Therapeutic Intervention Insult Oxidative Stress Neuroinflammation ROS ↑ ROS Production Insult->ROS Microglia Microglial Activation Insult->Microglia Neuron Neuronal Damage & Apoptosis ROS->Neuron Cytokines ↑ Pro-inflammatory Cytokines (TNF-α, IL-6) Microglia->Cytokines Cytokines->Neuron Drug 8-Amino-6-chloro- 4H-benzooxazin-3-one Drug->ROS Inhibits Drug->Microglia Inhibits

Caption: Hypothesized mechanism of action for the neuroprotective agent.

Part 3: In Vitro Evaluation Protocols

A tiered screening approach is recommended, starting with cytotoxicity assessments, followed by functional assays in relevant cell-based models of neurodegeneration.[13]

Protocol: Initial Cytotoxicity Screening

Objective: To determine the non-toxic concentration range of 8-Amino-6-chloro-4H-benzooxazin-3-one in relevant neuronal and microglial cell lines.

  • Cell Lines:

    • HT22 (mouse hippocampal neuronal cell line): Useful for glutamate-induced oxidative stress models.[3]

    • SH-SY5Y (human neuroblastoma cell line): Amenable to differentiation and widely used in models of Parkinson's and Alzheimer's disease.[15]

    • BV-2 (mouse microglial cell line): Standard for assessing anti-inflammatory effects.[5]

  • Methodology:

    • Cell Seeding: Plate cells in 96-well plates at a density of 1x10⁴ cells/well and allow them to adhere overnight.

    • Compound Treatment: Prepare a stock solution of the test compound in DMSO. Serially dilute the compound in a complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration is ≤ 0.1%.

    • Incubation: Replace the medium with the compound-containing medium and incubate for 24-48 hours.

    • Viability Assessment: Use a standard MTT or Resazurin assay to measure cell viability according to the manufacturer's protocol.[3]

    • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Determine the CC₅₀ (50% cytotoxic concentration). Subsequent neuroprotection assays should use non-toxic concentrations.

Protocol: Assessing Neuroprotection Against Oxidative Stress

Objective: To evaluate the ability of the compound to protect neuronal cells from oxidative damage.

  • Model: Glutamate-induced toxicity in HT22 cells. High concentrations of glutamate inhibit cystine uptake, leading to glutathione (GSH) depletion, ROS accumulation, and subsequent cell death (oxytosis).[3]

  • Methodology:

    • Seeding: Plate HT22 cells (2x10⁴ cells/well) in 96-well plates and allow adherence.

    • Pre-treatment: Treat cells with non-toxic concentrations of 8-Amino-6-chloro-4H-benzooxazin-3-one for 2-4 hours. Include a vehicle control (DMSO) and a positive control (e.g., α-lipoic acid).[8]

    • Induction of Injury: Add glutamate to a final concentration of 5 mM to all wells except the negative control group.[3]

    • Incubation: Incubate for 24 hours.

    • Endpoint Analysis:

      • Cell Viability: Measure using an MTT or Resazurin assay.[3]

      • ROS Measurement: Use a fluorescent probe like DCFDA to quantify intracellular ROS levels.

      • GSH Measurement: Measure intracellular glutathione levels using a commercially available kit.

    • Self-Validation: A successful experiment will show a significant reduction in viability in the glutamate-only group, which is rescued by the positive control and, ideally, the test compound.

Protocol: Evaluating Anti-inflammatory Activity

Objective: To determine if the compound can suppress the inflammatory response in microglia.

  • Model: Lipopolysaccharide (LPS)-induced inflammation in BV-2 microglial cells.[5]

  • Methodology:

    • Seeding: Plate BV-2 cells (5x10⁴ cells/well) in 24-well plates.

    • Pre-treatment: Treat cells with non-toxic concentrations of the test compound for 2 hours.

    • Inflammatory Stimulus: Add LPS (100 ng/mL) to induce an inflammatory response.

    • Incubation: Incubate for 24 hours.

    • Endpoint Analysis:

      • Nitric Oxide (NO) Production: Measure nitrite levels in the culture supernatant using the Griess reagent.[5] This is an indicator of iNOS activity.

      • Cytokine Levels: Quantify the levels of TNF-α and IL-6 in the supernatant using ELISA kits.

      • Gene Expression: Perform qRT-PCR to measure the mRNA levels of Nos2 (iNOS), Cox2, Tnf, and Il6.

      • Protein Expression: Use Western blotting to analyze the protein levels of iNOS, COX-2, and key signaling proteins (e.g., phosphorylated Nrf2, p-JNK).[3][5]

Part 4: In Vivo Validation Strategy

After demonstrating promising in vitro activity, the next logical step is validation in animal models of neurodegeneration.[1][16]

Recommended Animal Models

The choice of model depends on the hypothesized mechanism and target disease.[2][17]

Model TypeInducing AgentPathological RelevanceKey Endpoints
Neuroinflammation Lipopolysaccharide (LPS)Models acute neuroinflammation, relevant to multiple neurodegenerative diseases.[1][2]Cytokine levels in brain tissue, microglial activation (Iba1 staining), behavioral tests (e.g., open field, Y-maze).
Parkinson's Disease Rotenone or MPTPInduces dopaminergic neuron loss in the substantia nigra, mimicking key features of PD.[1][2]Dopaminergic neuron count (Tyrosine Hydroxylase staining), motor function tests (rotarod, pole test).
Cognitive Decline ScopolamineInduces cholinergic dysfunction and memory impairment, a model for screening cognitive enhancers.[2][17]Morris water maze, passive avoidance tests to assess learning and memory.
General In Vivo Protocol Outline
  • Animal Selection: Use standard laboratory rodents such as C57BL/6 mice or Sprague-Dawley rats.[2]

  • Preliminary Pharmacokinetics/Toxicology: Establish a safe and effective dosing regimen. Determine if the compound can cross the blood-brain barrier.

  • Experimental Groups:

    • Vehicle Control

    • Toxin-only (e.g., LPS, Rotenone)

    • Toxin + Test Compound (at various doses)

    • Toxin + Positive Control (known neuroprotective agent)

  • Dosing: Administer the test compound (e.g., via intraperitoneal injection or oral gavage) before or after the neurotoxic insult, depending on whether a protective or therapeutic effect is being investigated.

  • Behavioral Assessment: Conduct relevant behavioral tests to assess motor or cognitive function.

  • Post-mortem Analysis: Euthanize animals and collect brain tissue for histological (e.g., IHC for neuronal markers, microgliosis) and biochemical (e.g., ELISA for cytokines, HPLC for neurotransmitters) analysis.

G cluster_0 Preclinical Evaluation Workflow InVitro In Vitro Screening (Cytotoxicity, Efficacy) PK Pharmacokinetics & Blood-Brain Barrier Permeability InVitro->PK Tox In Vivo Toxicology (Dose-Range Finding) PK->Tox Model Select Animal Model (e.g., LPS, Rotenone) Tox->Model Dosing Compound Administration Model->Dosing Behavior Behavioral Testing (Motor, Cognitive) Dosing->Behavior Histo Post-mortem Analysis (Histology, Biochemistry) Behavior->Histo Data Data Analysis & Conclusion Histo->Data

Caption: General workflow for preclinical evaluation of a neuroprotective agent.

Part 5: Conclusion and Future Directions

8-Amino-6-chloro-4H-benzooxazin-3-one represents a novel, yet promising, candidate for neuroprotective drug discovery. Its chemical structure is rooted in a scaffold known for potent antioxidant and anti-inflammatory activities. The protocols outlined in this guide provide a comprehensive, step-by-step framework for rigorously evaluating its therapeutic potential, from initial cell-based assays to validation in preclinical animal models. Successful outcomes from these studies would warrant further investigation into its specific molecular targets and advanced preclinical development.

References

  • Development of a novel in vitro assay to screen for neuroprotective drugs against i
  • New insights in animal models of neurotoxicity-induced neurodegeneration.
  • New insights in animal models of neurotoxicity-induced neurodegener
  • Cell-Based Assays to Assess Neuroprotective Activity.
  • New insights in animal models of neurotoxicity-induced neurodegener
  • Animal Models of Neurodegener
  • Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery. PubMed Central.
  • In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera. cambridge.org.
  • Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury.
  • In vitro studies of the neuroprotective activities of astaxanthin and fucoxanthin against amyloid beta (Aβ1-42)
  • Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants. PubMed.
  • Design, synthesis and biological evaluation of 8-(2-amino-1-hydroxyethyl)-6-hydroxy-1,4-benzoxazine-3(4H)-one derivatives as potent β 2 -adrenoceptor agonists. PubMed.
  • Anti-Inflammatory Activities of 8-Benzylaminoxanthines Showing High Adenosine A2A and Dual A1/A2A Receptor Affinity. PubMed Central.
  • Proposed mechanism for the synthesis of benzoxazin-4-one derivatives.
  • Benzoxazinone synthesis. Organic Chemistry Portal.
  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. NIH.
  • 8-Amino-6-chloro-4H-benzo[8][13]oxazin-3-one. Biosynth.

  • 8-Amino-4H-1,4-benzoxazin-3-one. Santa Cruz Biotechnology.
  • 8-Amino-6-chloro-2H-benzo[b][8][13]oxazin-3(4H)-one. BLDpharm.

  • The neuroprotective activity of 8-alkylamino-1,4-benzoxazine antioxidants. PubMed.
  • Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from[8][13]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase. PubMed Central.

  • 8-AMINO-6-(TRIFLUOROMETHYL)-2H-1,4-BENZOXAZIN-3(4H)-ONE. Sigma-Aldrich.
  • Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities.
  • Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. PMC - PubMed Central.
  • Discovery of 6-Acylamino/Sulfonamido Benzoxazolone with IL-6 Inhibitory Activity as Promising Therapeutic Agents for Ulcer

Sources

8-Amino-6-chloro-4H-benzooxazin-3-one for enzyme inhibition studies

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Investigating 8-Amino-6-chloro-4H-benzooxazin-3-one for Enzyme Inhibition: A Guided Approach for Target Validation and Characterization

Abstract

The 4H-benzooxazin-3-one scaffold is a privileged structure in medicinal chemistry, with derivatives showing activity against a range of enzymes, including serine and cysteine proteases.[1][2] This application note presents a detailed framework for the enzymatic evaluation of a novel derivative, 8-Amino-6-chloro-4H-benzooxazin-3-one . Due to the scaffold's known propensity to inhibit proteases involved in inflammatory pathways, we propose and detail protocols for investigating this compound as a potential inhibitor of Caspase-1 , a key cysteine protease central to the innate immune response and inflammasome signaling.[3][4][5] This guide provides researchers, scientists, and drug development professionals with a comprehensive, step-by-step methodology for primary screening, potency determination (IC₅₀), and preliminary mechanism of action studies.

Introduction: Rationale and Scientific Context

The 4H-benzooxazin-3-one core is of significant interest due to its rigid structure and potential for diverse substitutions, enabling targeted interactions with enzyme active sites. Various analogs have been successfully developed as inhibitors for enzymes like the C1r serine protease and Cathepsin G.[1][2] The specific compound, 8-Amino-6-chloro-4H-benzooxazin-3-one, incorporates an amino group and a chloro substituent, modifications that can significantly influence its electronic properties, solubility, and binding affinity for target proteins.

Why Target Caspase-1?

Caspase-1, formerly known as Interleukin-1β Converting Enzyme (ICE), is a central mediator of inflammation.[3][5] It is activated within a multi-protein complex called the inflammasome and is responsible for cleaving the precursors of pro-inflammatory cytokines IL-1β and IL-18 into their active forms.[4][5] Dysregulation of Caspase-1 activity is implicated in a host of autoimmune and inflammatory diseases. Consequently, identifying novel, potent, and selective Caspase-1 inhibitors is a major goal in therapeutic development.[6][7][8]

This document serves as a practical guide to systematically assess the inhibitory potential of 8-Amino-6-chloro-4H-benzooxazin-3-one against human recombinant Caspase-1.

Foundational Principles of the Proposed Assays

Two primary methodologies are presented: a colorimetric assay and a more sensitive luminescence-based assay. Both rely on the cleavage of a specific peptide substrate by Caspase-1.

  • Colorimetric Assay: This method uses the substrate Ac-YVAD-pNA (N-Acetyl-Tyr-Val-Ala-Asp-p-nitroanilide). Upon cleavage by Caspase-1 after the aspartate residue, free p-nitroaniline (pNA) is released, which produces a yellow color that can be quantified by measuring absorbance at 405 nm.[3] The rate of pNA formation is directly proportional to Caspase-1 activity.

  • Luminescence Assay (Caspase-Glo® 1): This "add-mix-measure" assay utilizes the selective Caspase-1 substrate Z-WEHD-aminoluciferin. Cleavage of this substrate releases aminoluciferin, which is then consumed by a thermostable luciferase in the presence of ATP to generate a stable "glow-style" luminescent signal.[4][9] This signal is directly proportional to Caspase-1 activity and offers superior sensitivity and a broader dynamic range compared to colorimetric methods.

The experimental workflow is designed to first confirm if the compound inhibits the enzyme, then to determine its potency, and finally to probe its mechanism of inhibition.

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Potency & Mechanism cluster_2 Phase 3: Selectivity A Primary Screen (Fixed Compound Conc.) B Activity Confirmation (Dose-Response) A->B Hit Identified C IC50 Determination (10-point Titration) B->C Proceed to Characterization D Mechanism of Inhibition (Substrate Titration) C->D Potency Quantified E Selectivity Profiling (vs. other Caspases) D->E Further Validation

Figure 1: A tiered experimental workflow for inhibitor characterization.

Materials and Reagents

  • Test Compound: 8-Amino-6-chloro-4H-benzooxazin-3-one, dissolved in 100% DMSO to create a 10 mM stock solution.

  • Enzyme: Human Recombinant Caspase-1 (active form).

  • Substrates:

    • Colorimetric: Ac-YVAD-pNA.

    • Luminescent: Caspase-Glo® 1 Reagent (containing Z-WEHD-aminoluciferin, luciferase, and buffer).[9]

  • Positive Control Inhibitor: Ac-YVAD-CHO, a known reversible aldehyde inhibitor of Caspase-1.[10]

  • Assay Buffer: HEPES buffer (e.g., 20 mM HEPES, pH 7.2, 10% sucrose, 0.1% CHAPS, with 10 mM DTT added fresh).

  • Hardware:

    • 96-well or 384-well assay plates (white plates for luminescence, clear plates for colorimetric).

    • Multimode plate reader capable of measuring absorbance at 405 nm and/or glow luminescence.

    • Standard laboratory pipettes, reagent reservoirs, and incubators.

Experimental Protocols

Protocol 4.1: IC₅₀ Determination using Caspase-Glo® 1 Luminescence Assay

This protocol determines the concentration of the inhibitor required to reduce enzyme activity by 50%.

A. Reagent Preparation:

  • Caspase-Glo® 1 Reagent: Prepare according to the manufacturer's instructions by reconstituting the lyophilized substrate with the provided buffer.[9] Allow it to equilibrate to room temperature before use.

  • Enzyme Working Solution: Thaw the recombinant Caspase-1 on ice. Dilute it in cold assay buffer to a final concentration that yields a robust signal within the linear range of the assay (determined during assay development, typically in the low ng/mL range).

  • Compound Serial Dilution:

    • Create a 10-point, 3-fold serial dilution of the 10 mM stock of 8-Amino-6-chloro-4H-benzooxazin-3-one in 100% DMSO. This will typically range from 10 mM down to ~0.5 µM.

    • Prepare an intermediate dilution plate by diluting these DMSO stocks 1:50 into assay buffer. This results in a 2X final concentration of the inhibitor in 2% DMSO.

B. Assay Procedure (96-well format):

  • Plate Layout: Designate wells for:

    • 100% Activity Control (No Inhibitor): 25 µL of assay buffer with 2% DMSO.

    • 0% Activity Control (No Enzyme): 50 µL of assay buffer.

    • Positive Control: 25 µL of Ac-YVAD-CHO (at a final concentration of ~1 µM).

    • Test Compound: 25 µL of each concentration from the intermediate dilution plate.

  • Enzyme Addition: To all wells except the "No Enzyme" control, add 25 µL of the Caspase-1 working solution.

  • Pre-incubation: Mix the plate gently on a plate shaker for 30 seconds. Cover and incubate for 30 minutes at room temperature. This step allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Assay Initiation: Add 50 µL of the prepared Caspase-Glo® 1 Reagent to all wells.

  • Signal Development: Mix the plate on a shaker for 30-60 seconds. Incubate at room temperature for 1 hour, protected from light, to allow the luminescent signal to stabilize.[10]

  • Data Acquisition: Read the luminescence on a plate reader.

C. Data Analysis:

  • Normalize the data:

    • % Inhibition = 100 * (1 - (RLU_compound - RLU_no_enzyme) / (RLU_no_inhibitor - RLU_no_enzyme))

    • Where RLU is the Relative Luminescence Unit.

  • Plot the % Inhibition versus the log[Inhibitor] concentration.

  • Fit the resulting curve to a four-parameter logistic equation (sigmoidal dose-response curve) to calculate the IC₅₀ value.

G A 1. Add 25µL Inhibitor (or DMSO control) to well B 2. Add 25µL Caspase-1 Working Solution A->B C 3. Pre-incubate 30 min at Room Temperature B->C D 4. Add 50µL Caspase-Glo® 1 Reagent to Initiate C->D E 5. Incubate 1 hr at Room Temperature D->E F 6. Read Luminescence E->F

Figure 2: Workflow for the Caspase-Glo® 1 IC₅₀ determination assay.

Protocol 4.2: Mechanism of Inhibition (MOI) Study

This experiment helps to elucidate how the inhibitor interacts with the enzyme (e.g., competitive, non-competitive, uncompetitive). It involves measuring the initial reaction rates at various substrate and inhibitor concentrations. A colorimetric assay is often preferred for MOI studies as it allows for continuous kinetic reads.

A. Experimental Setup:

  • Inhibitor Concentrations: Prepare 8-Amino-6-chloro-4H-benzooxazin-3-one at several fixed concentrations based on its determined IC₅₀ (e.g., 0, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀).

  • Substrate Concentrations: Prepare a serial dilution of the Ac-YVAD-pNA substrate, typically ranging from 0.1x Kₘ to 10x Kₘ (the Kₘ must be predetermined in a separate experiment).

  • Assay Execution:

    • In a clear 96-well plate, add the inhibitor and the enzyme and pre-incubate as described in Protocol 4.1.

    • Initiate the reaction by adding the various concentrations of the Ac-YVAD-pNA substrate.

    • Immediately place the plate in a pre-warmed (e.g., 30°C) plate reader.

    • Measure the absorbance at 405 nm every 60 seconds for 15-30 minutes.

B. Data Analysis:

  • For each combination of inhibitor and substrate concentration, calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

  • Generate a Michaelis-Menten plot (V₀ vs. [Substrate]) for each inhibitor concentration.

  • Create a Lineweaver-Burk (double reciprocal) plot (1/V₀ vs. 1/[Substrate]).

    • Competitive Inhibition: Lines will intersect on the y-axis.

    • Non-competitive Inhibition: Lines will intersect on the x-axis.

    • Uncompetitive Inhibition: Lines will be parallel.

Data Presentation and Interpretation

Quantitative data should be summarized for clarity and comparison.

Table 1: Hypothetical IC₅₀ Data for 8-Amino-6-chloro-4H-benzooxazin-3-one

Compound Target Enzyme Assay Format IC₅₀ (µM) Hill Slope
8-Amino-6-chloro-4H-benzooxazin-3-one Caspase-1 Luminescence 1.25 1.1

| Ac-YVAD-CHO (Control) | Caspase-1 | Luminescence | 0.01 | 1.0 |

Interpretation: An IC₅₀ value in the low micromolar range, as shown in the hypothetical data above, would indicate that 8-Amino-6-chloro-4H-benzooxazin-3-one is a moderately potent inhibitor of Caspase-1 and warrants further investigation. The Hill slope, being close to 1, suggests a 1:1 binding stoichiometry between the inhibitor and the enzyme.

Table 2: Hypothetical Kinetic Parameters from MOI Study

[Inhibitor] (µM) Apparent Kₘ (µM) Apparent Vₘₐₓ (RFU/min)
0 50 1500
0.6 75 1500
1.2 100 1500

| 2.5 | 150 | 1500 |

Interpretation: In this hypothetical example, the apparent Kₘ increases with inhibitor concentration while the Vₘₐₓ remains constant. This pattern is the hallmark of a competitive inhibitor , suggesting that 8-Amino-6-chloro-4H-benzooxazin-3-one likely binds to the active site of Caspase-1, competing with the native substrate.

Trustworthiness and Self-Validation

To ensure the integrity of the results, every experiment must include a robust set of controls:

  • Negative Control (No Inhibitor): Defines the 100% activity window and ensures the enzyme is active.

  • Background Control (No Enzyme): Accounts for any signal originating from the substrate or assay reagents themselves.

  • Positive Control Inhibitor (Ac-YVAD-CHO): Validates that the assay system is responsive to known inhibitors.

  • DMSO Control: Ensures that the solvent concentration (typically ≤1%) does not interfere with enzyme activity.

Performing assays in triplicate or quadruplicate is essential to establish statistical significance and calculate standard deviations.

Conclusion and Future Directions

This application note provides a comprehensive and scientifically rigorous framework for the initial characterization of 8-Amino-6-chloro-4H-benzooxazin-3-one as a potential enzyme inhibitor, using Caspase-1 as a therapeutically relevant target. The detailed protocols for IC₅₀ determination and mechanism of action studies are designed to yield reliable and interpretable data.

A successful outcome from these studies—demonstrating potent and competitive inhibition of Caspase-1—would position this compound as a valuable lead for further optimization. Subsequent steps would include selectivity profiling against other caspases (e.g., Caspase-3, -7, -8) to assess specificity, and progression into cell-based assays to confirm activity in a more physiological context.

References

  • Boster Biological Technology. (n.d.). Caspase-1 Activity Assay Kit. Retrieved from [Link][3]

  • Börmel, L., Kluge, S., Schubert, T., Lorkowski, S., & Wallert, M. (2020). Optimized caspase-1 activity assay as a starting point of an in vitro platform for extensive caspase-1 monitoring. protocols.io. Retrieved from [Link][10]

  • Jadhav, A., et al. (2011). A Highly Potent and Selective Caspase 1 Inhibitor that Utilizes a Key 3-Cyanopropanoic Acid Moiety. NIH National Center for Biotechnology Information. Retrieved from [Link][6]

  • Caruso, F., Pedersen, J. Z., Incerpi, S., Kaur, S., Belli, S., Florea, R. M., & Rossi, M. (2022). Mechanism of Caspase-1 Inhibition by Four Anti-inflammatory Drugs Used in COVID-19 Treatment. International Journal of Molecular Sciences, 23(3), 1849. Retrieved from [Link][7][8]

  • Slee, E. A., et al. (2001). 2-amino-4H-3,1-benzoxazin-4-ones as inhibitors of C1r serine protease. Bioorganic & Medicinal Chemistry Letters, 11(23), 3133-3136. Retrieved from [Link][1]

  • Al-Horani, R. A., & Desai, U. R. (2020). Substituted 4H-3,1-benzoxazine-4-one Derivatives as Inhibitors of Cathepsin G. Molecules, 25(1), 123. Retrieved from [Link][2]

Sources

Derivatization of 8-Amino-6-chloro-4H-benzooxazin-3-one for SAR studies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Derivatization of 8-Amino-6-chloro-4H-benzooxazin-3-one for Structure-Activity Relationship (SAR) Studies

Introduction: Unlocking the Potential of the Benzoxazinone Scaffold

The 1,4-benzoxazin-3-one core is a privileged heterocyclic scaffold renowned for its broad spectrum of biological activities, including roles as anticancer, antibacterial, and neuroprotective agents.[1][2] Its rigid, bicyclic structure provides a well-defined orientation for substituents, making it an excellent starting point for medicinal chemistry campaigns. The specific compound, 8-Amino-6-chloro-4H-benzooxazin-3-one, is of particular interest as it incorporates two key features for synthetic elaboration: a chlorine atom at the 6-position, which modulates the electronic properties of the aromatic ring, and a highly versatile primary amino group at the 8-position.

This amino group serves as a critical "handle" for chemical modification, allowing for the systematic exploration of the chemical space around the core scaffold. By creating a library of derivatives from this amine, researchers can conduct detailed Structure-Activity Relationship (SAR) studies. SAR is a foundational concept in drug discovery that correlates the specific structural features of a compound with its biological effect.[3][4] This guide provides detailed protocols and the underlying scientific rationale for three fundamental derivatization strategies—N-acylation, N-sulfonylation, and N-alkylation—to empower researchers in their quest to develop novel therapeutics based on the 8-Amino-6-chloro-4H-benzooxazin-3-one scaffold.

The Starting Scaffold: 8-Amino-6-chloro-4H-benzooxazin-3-one

Before embarking on derivatization, understanding the properties of the core molecule is essential.

  • Structure: (Image for illustrative purposes)

    • IUPAC Name: 8-Amino-6-chloro-4H-benzo[d][3][5]oxazin-3-one

    • Molecular Formula: C₈H₇ClN₂O₂[6]

    • Molecular Weight: 198.61 g/mol [6]

  • Key Reactive Site: The primary aromatic amine at the C8 position is the most nucleophilic site on the molecule. Its reactivity is central to the derivatization strategies outlined in this guide. The lactam nitrogen (at N4) is significantly less nucleophilic due to the delocalization of its lone pair into the adjacent carbonyl group, making the C8-amine selectively reactive under the described conditions.

Strategic Derivatization for SAR Exploration

The goal of derivatization is to systematically alter the steric, electronic, and physicochemical properties of the parent molecule to probe interactions with a biological target. The following three reaction classes provide a robust toolkit for this purpose.

  • N-Acylation (Amide Formation): Introduces a planar amide bond. Varying the "R" group of the acyl chloride or carboxylic acid allows for exploration of lipophilicity, hydrogen bonding potential, and steric bulk.

  • N-Sulfonylation (Sulfonamide Formation): Creates a sulfonamide linkage, which is a key functional group in many approved drugs.[7] Unlike the planar amide, the sulfonamide introduces a tetrahedral geometry at the sulfur atom and provides strong hydrogen bond accepting oxygen atoms, which can lead to entirely new binding interactions.

  • N-Alkylation (Secondary/Tertiary Amine Formation): Modifies the basicity and hydrogen bond donating capacity of the nitrogen atom. This is often achieved via reductive amination to ensure mono-alkylation and avoid the formation of quaternary ammonium salts that can occur with direct alkylation using alkyl halides.[8]

Protocol 1: N-Acylation of the 8-Amino Group

This protocol details the formation of an amide linkage using an acyl chloride. This is a robust and high-yielding reaction for aromatic amines.

Principle

The nucleophilic 8-amino group attacks the electrophilic carbonyl carbon of the acyl chloride. A mild base, such as triethylamine (TEA) or pyridine, is added to act as an acid scavenger, neutralizing the hydrochloric acid byproduct that is formed during the reaction. Running the reaction at a reduced temperature helps to control the exothermic nature of the reaction and minimize potential side reactions.

Experimental Workflow: N-Acylation

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Scaffold in Anhydrous DCM B Add Triethylamine (Base) A->B C Cool to 0 °C in Ice Bath B->C D Add Acyl Chloride Dropwise C->D E Stir at 0 °C, then Warm to RT D->E F Monitor by TLC E->F G Quench with Water F->G H Extract with DCM G->H I Wash Organic Layer H->I J Dry, Filter, Concentrate I->J K Purify by Column Chromatography J->K

Caption: Workflow for the N-acylation of 8-Amino-6-chloro-4H-benzooxazin-3-one.

Detailed Step-by-Step Methodology
  • Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 8-Amino-6-chloro-4H-benzooxazin-3-one (1.0 eq, e.g., 200 mg).

  • Dissolution: Add anhydrous dichloromethane (DCM, approx. 0.1 M concentration) and stir until the solid is fully dissolved.

  • Base Addition: Add triethylamine (1.2 eq) to the solution.

  • Cooling: Place the flask in an ice-water bath and stir for 10-15 minutes until the internal temperature reaches 0-5 °C.

  • Reagent Addition: Add the desired acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq) dropwise via syringe.

    • Causality Insight: Dropwise addition is crucial to control the reaction exotherm and prevent the formation of di-acylated or other side products.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature. Continue stirring for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: a. Quench the reaction by slowly adding 1 M HCl (aq). b. Transfer the mixture to a separatory funnel and separate the layers. c. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.[9]

    • Self-Validation: These washing steps remove the excess base, unreacted acyl chloride (by hydrolysis), and salts, ensuring a cleaner crude product for purification.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude solid by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure N-acylated product.

Protocol 2: N-Sulfonylation of the 8-Amino Group

This protocol describes the synthesis of sulfonamides, which are excellent bioisosteres for amides and carboxylic acids.

Principle

Similar to N-acylation, this reaction involves the nucleophilic attack of the 8-amino group on the electrophilic sulfur atom of a sulfonyl chloride. Pyridine is often used as both the base and a solvent (if needed in higher quantities) as it is very effective at catalyzing the reaction and scavenging the HCl byproduct.

Experimental Workflow: N-Sulfonylation

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Scaffold in Pyridine B Cool to 0 °C A->B C Add Sulfonyl Chloride in Portions B->C D Stir and Allow to Warm to RT Overnight C->D E Monitor by TLC/LC-MS D->E F Pour into Ice-Water E->F G Acidify with Conc. HCl F->G H Collect Precipitate by Filtration G->H I Wash Solid with Water H->I J Recrystallize or Purify by Chromatography I->J

Caption: Workflow for the N-sulfonylation of 8-Amino-6-chloro-4H-benzooxazin-3-one.

Detailed Step-by-Step Methodology
  • Preparation: In a round-bottom flask, dissolve 8-Amino-6-chloro-4H-benzooxazin-3-one (1.0 eq) in anhydrous pyridine.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Add the desired sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) (1.1 eq) in small portions over 15 minutes.

    • Causality Insight: Portion-wise addition of the solid sulfonyl chloride prevents clumping and ensures a controlled reaction rate.

  • Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight (12-16 hours).

  • Monitoring: Check for completion using TLC or LC-MS.

  • Work-up: a. Slowly pour the reaction mixture into a beaker of ice-water with stirring. A precipitate should form. b. Acidify the mixture to pH ~2 by the slow addition of concentrated HCl. This protonates the pyridine, making it water-soluble. c. Stir for 30 minutes to ensure complete precipitation.

  • Purification: a. Collect the solid product by vacuum filtration. b. Wash the filter cake thoroughly with cold water to remove pyridine hydrochloride salts.

    • Self-Validation: The formation of a precipitate upon pouring into acidic water is a strong indicator of product formation, as the sulfonamide product is typically much less soluble in aqueous acid than the starting amine. c. Dry the solid under vacuum. If necessary, further purify by recrystallization (e.g., from ethanol/water) or flash column chromatography.

Protocol 3: N-Alkylation via Reductive Amination

This two-step, one-pot protocol is a highly controlled method for producing secondary amines. It avoids the over-alkylation issues common with direct alkylation using alkyl halides.

Principle

First, the 8-amino group reacts with an aldehyde or ketone to form a transient imine (or iminium ion) intermediate. In the second step, a mild, selective reducing agent, such as sodium triacetoxyborohydride (STAB), is added in situ. STAB is particularly effective because it is less reactive than other hydrides, will not reduce the starting aldehyde, and is tolerant of the mild acidity that promotes imine formation. [Source: For general principles of reductive amination, see standard organic chemistry textbooks].

Experimental Workflow: Reductive Amination

cluster_imine Step 1: Imine Formation cluster_reduction Step 2: Reduction cluster_workup Work-up & Purification A Dissolve Scaffold in DCE/THF B Add Aldehyde/Ketone (1.2 eq) A->B C Add Acetic Acid (cat.) B->C D Stir at RT for 1 hour C->D E Add STAB in Portions D->E F Stir at RT Overnight E->F G Monitor by LC-MS F->G H Quench with Sat. NaHCO₃ G->H I Extract with Ethyl Acetate H->I J Wash, Dry, Concentrate I->J K Purify by Chromatography J->K

Caption: Workflow for N-alkylation via a one-pot reductive amination procedure.

Detailed Step-by-Step Methodology
  • Preparation: To a flask, add 8-Amino-6-chloro-4H-benzooxazin-3-one (1.0 eq), the desired aldehyde or ketone (1.2 eq), and a solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).

  • Imine Formation: Add a catalytic amount of acetic acid (0.1 eq) and stir the mixture at room temperature for 1 hour.

    • Causality Insight: The acid catalyzes the dehydration step required to form the imine intermediate, accelerating the first phase of the reaction.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) to the mixture in portions over 10 minutes.

    • Safety Note: Addition of STAB may cause gas evolution. Ensure adequate ventilation.

  • Reaction: Stir the reaction at room temperature overnight (12-18 hours).

  • Monitoring: Monitor the reaction via LC-MS, looking for the disappearance of the starting material and the appearance of the product mass.

  • Work-up: a. Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until gas evolution ceases. b. Transfer to a separatory funnel and extract with ethyl acetate (3x). c. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude residue by flash column chromatography to obtain the pure N-alkylated product.

Characterization of Derivatives

Confirmation of product structure and purity is a non-negotiable step. A combination of analytical techniques should be employed.[10][11][12][13]

  • Mass Spectrometry (MS): Confirms the molecular weight of the new derivative. Typically, Electrospray Ionization (ESI) is used to observe the [M+H]⁺ ion.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information.

    • ¹H NMR: Look for the disappearance of the C8-NH₂ protons (a broad singlet) and the appearance of new signals corresponding to the added group (e.g., a new amide N-H singlet, signals for the alkyl or aryl groups).

    • ¹³C NMR: Confirms the presence of new carbon atoms from the derivative group.

  • High-Performance Liquid Chromatography (HPLC): Assesses the purity of the final compound.

Table 1: Hypothetical Characterization Data for Synthesized Derivatives
Derivative NameStructure (R-group shown)Molecular FormulaCalculated MWExpected [M+H]⁺ (m/z)Key Hypothetical ¹H NMR Signals (δ ppm)
Parent Scaffold -HC₈H₇ClN₂O₂198.61199.02~5.5 (br s, 2H, -NH₂), 6.8-7.5 (m, 2H, Ar-H), 4.6 (s, 2H, -OCH₂)
N-acetyl derivative -C(O)CH₃C₁₀H₉ClN₂O₃240.64241.03~9.8 (br s, 1H, -NH), 7.0-8.0 (m, 2H, Ar-H), 4.7 (s, 2H, -OCH₂), 2.2 (s, 3H, -CH₃)
N-benzoyl derivative -C(O)PhC₁₅H₁₁ClN₂O₃302.71303.05~10.5 (br s, 1H, -NH), 7.2-8.5 (m, 7H, Ar-H), 4.7 (s, 2H, -OCH₂)
N-tosyl derivative -SO₂(p-Tol)C₁₅H₁₃ClN₂O₄S354.79355.03~10.2 (br s, 1H, -NH), 7.1-7.9 (m, 6H, Ar-H), 4.6 (s, 2H, -OCH₂), 2.4 (s, 3H, Ar-CH₃)
N-benzyl derivative -CH₂PhC₁₅H₁₃ClN₂O₂288.73289.07~6.0 (br t, 1H, -NH), 6.5-7.4 (m, 7H, Ar-H), 4.5 (s, 2H, -OCH₂), 4.4 (d, 2H, -NHCH₂Ph)

Conclusion: From Synthesis to SAR Insights

The protocols described provide a robust foundation for the systematic derivatization of 8-Amino-6-chloro-4H-benzooxazin-3-one. By synthesizing a diverse library of amides, sulfonamides, and secondary amines, researchers can generate critical data for SAR studies. For example, if a series of N-acyl derivatives shows that potency increases with the lipophilicity of the R-group, it suggests the target protein has a hydrophobic binding pocket. Conversely, if a sulfonamide derivative is significantly more active than its amide counterpart, it may indicate that the tetrahedral geometry or specific hydrogen bonding capacity of the sulfonamide group is crucial for optimal target engagement.[3] This iterative cycle of design, synthesis, and biological testing is the cornerstone of modern drug discovery, and the versatile 8-amino-benzoxazinone scaffold is an ideal platform for such exploration.

References

  • Macías, F. A., Varela, R. M., Simonet, A. M., & Molinillo, J. M. (2006). Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS). Journal of Agricultural and Food Chemistry, 54(5), 1840-1847. [Link]

  • Taha, M., et al. (2016). Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. Bioorganic & Medicinal Chemistry, 24(16), 3658-3668. [Link]

  • Quan, Z., et al. (2003). Design, synthesis and structure-activity relationships of benzoxazinone-based factor Xa inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(3), 561-566. [Link]

  • Fujita, H., et al. (2012). Design, synthesis and structure-activity relationships of novel benzoxazolone derivatives as 18 kDa translocator protein (TSPO) ligands. Bioorganic & Medicinal Chemistry, 20(18), 5568-5582. [Link]

  • Hasui, T., et al. (2013). Design, synthesis, and structure-activity relationships of dihydrofuran-2-one and dihydropyrrol-2-one derivatives as novel benzoxazin-3-one-based mineralocorticoid receptor antagonists. Bioorganic & Medicinal Chemistry, 21(19), 5983-5994. [Link]

  • Alam, M. S., et al. (2016). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 21(10), 1339. [Link]

  • ResearchGate. (n.d.). N-acetylation of Aromatic Amines by One-pot Route. ResearchGate.[Link]

  • Boumoud, T., et al. (2016). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Journal of Chemical and Pharmaceutical Research, 8(4), 118-123. [Link]

  • Vincze, Z., et al. (2022). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Molecules, 27(19), 6251. [Link]

  • Cheng, M., et al. (2020). Design, synthesis and biological evaluation of 8-(2-amino-1-hydroxyethyl)-6-hydroxy-1,4-benzoxazine-3(4H)-one derivatives as potent β2-adrenoceptor agonists. Bioorganic & Medicinal Chemistry, 28(1), 115178. [Link]

  • Al-Ostath, A. I., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(21), 6649. [Link]

  • Czarnocki, W., Ledochowski, Z., Radzikowski, C., & Urbanski, T. (1956). Biological activity of benzoxazine-1, 3 derivatives, particularly against experimental sarcoma. Nature, 178(4546), 1351-1352. [Link]

  • Gummadi, V., et al. (2021). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 26(15), 4443. [Link]

  • Lescoat, G., et al. (1999). Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants. Journal of Medicinal Chemistry, 42(22), 4683-4691. [Link]

  • Larhed, M., et al. (2014). Synthesis of 4H-Benzo[e][3][5]oxazin-4-ones by a Carbonylation–Cyclization Domino Reaction of ortho-Halophenols and Cyanamide. Organic Letters, 16(24), 6346-6349. [Link]

  • Journal of Applied Bioanalysis. (2023). Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. Journal of Applied Bioanalysis, 9(2), 45-58. [Link]

  • Pitre, S. P., et al. (2018). Direct sulfonylation of anilines mediated by visible light. Chemical Science, 9(23), 5193-5198. [Link]

  • Emmanuvel, L., et al. (2022). N-Dealkylation of Amines. Molecules, 27(19), 6695. [Link]

  • Le, T. N., et al. (2015). Investigation for the easy and efficient synthesis of 1H-benzo[d][3][5]oxazine-2,4-diones. RSC Advances, 5(45), 35843-35853. [Link]

  • Amadi, C. U., & Onwukeme, V. I. (2018). Synthesis of 1-azabenzo[a]phenoxazin-5-one and 11-amino-1,8,10-triazabenzo[a]phenoxazin-5-one and their functionalized aryl derivatives via Mizoroki-Heck arylation methodology. Oriental Journal of Chemistry, 34(2), 856. [Link]

  • ResearchGate. (n.d.). Formation of 4H-benzo[d][3][5]oxazin-4-ones. ResearchGate.[Link]

  • EXCLI Journal. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal.[Link]

  • Olatunji, A. G., et al. (2024). Synthesis and Antimicrobial Applications of 1,3-Benzoxazine Derivatives: A Review. Journal of Applied Pharmaceutical Science, 14(1), 001-011. [Link]

  • ResearchGate. (n.d.). Control Reactions for Sulfonylation/ Aminoalkylation Reaction. ResearchGate.[Link]

  • Beck, A., et al. (2013). Analytical methods for physicochemical characterization of antibody drug conjugates. mAbs, 5(2), 159-173. [Link]

  • Imai, K., et al. (1993). Derivatization with fluorogenic benzofurazan reagents of amino acid enantiomers and their separation on a Pirkle type column. Biomedical Chromatography, 7(5), 275-276. [Link]

  • ResearchGate. (n.d.). Selective alkylation of aminophenols. ResearchGate.[Link]

  • International Journal of Molecular Sciences. (2023). Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. International Journal of Molecular Sciences.[Link]

  • ResearchGate. (2019). Synthesis and Identification of new 4-Amino phenazone derivatives containing azo group. ResearchGate.[Link]

  • International Journal of Science and Research Archive. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive.[Link]

Sources

Application Notes and Protocols: A Framework for the Preclinical Evaluation of 8-Amino-6-chloro-4H-benzooxazin-3-one in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Potential of a Novel Benzooxazinone Scaffold

The relentless pursuit of novel anticancer agents has led researchers to explore diverse chemical scaffolds. Among these, benzooxazinone derivatives have garnered interest due to their broad spectrum of biological activities. This document outlines a comprehensive experimental framework for the initial preclinical characterization of a novel compound, 8-Amino-6-chloro-4H-benzooxazin-3-one. Given the absence of extensive prior data, this guide is structured as a multi-tiered approach, beginning with broad-spectrum screening and progressively narrowing the focus to mechanistic elucidation.

This application note is designed to be a dynamic guide, providing not just procedural steps but also the scientific rationale behind each experimental choice. The overarching goal is to systematically determine the compound's cytotoxic potential, identify responsive cancer types, and illuminate its mechanism of action, thereby establishing a solid foundation for further drug development efforts. Cytotoxicity assays are a cornerstone of this process, serving as the initial filter to identify compounds with therapeutic potential and to eliminate those that are overly toxic.[1]

A Tiered Approach to Characterization

A logical, stepwise progression is critical when investigating an uncharacterized compound. This ensures that resources are used efficiently and that each experimental stage informs the next. We propose a three-tiered workflow.

Experimental_Workflow cluster_0 Tier 1: Primary Cytotoxicity Screening cluster_1 Tier 2: Mechanistic Investigation in Sensitive Lines cluster_2 Tier 3: Signaling Pathway Analysis T1_Start Select Diverse Cancer Cell Line Panel T1_Assay Perform MTT or SRB Cytotoxicity Assay (72-hour exposure, broad dose range) T1_Start->T1_Assay T1_End Determine IC50 Values Identify Sensitive vs. Resistant Lines T1_Assay->T1_End T2_Apoptosis Apoptosis Induction Analysis (Annexin V/PI Staining by Flow Cytometry) T1_End->T2_Apoptosis Select top 1-3 sensitive cell lines T2_CellCycle Cell Cycle Perturbation Analysis (Propidium Iodide Staining by Flow Cytometry) T1_End->T2_CellCycle Select top 1-3 sensitive cell lines T2_Caspase Caspase-3/7 Activity Assay T2_Apoptosis->T2_Caspase T3_Western Western Blot Analysis (PI3K/Akt and MAPK/ERK Pathways) T2_Apoptosis->T3_Western T2_CellCycle->T3_Western T3_Hypothesis Formulate Mechanism of Action Hypothesis T3_Western->T3_Hypothesis

Caption: A three-tiered workflow for characterizing a novel compound.

Tier 1: Primary Cytotoxicity Screening

Objective: To determine the concentration-dependent cytotoxic effects of 8-Amino-6-chloro-4H-benzooxazin-3-one across a diverse panel of human cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50) for each.

Rationale: A broad screening approach is the most effective initial step to identify cancer types that are particularly susceptible to the compound.[2] Utilizing a panel of cell lines from various tissue origins (e.g., breast, lung, colon, leukemia) provides a comprehensive overview of the compound's activity spectrum.[3][4][5] We recommend the Sulforhodamine B (SRB) assay due to its reliability, sensitivity, and basis in measuring cellular protein content, which is less prone to interference from metabolic confounders compared to tetrazolium-based assays.[6][7]

Protocol 1: SRB Cytotoxicity Assay

This protocol is adapted from established methods for determining cell growth inhibition.[6][7][8][9]

Materials:

  • Selected cancer cell lines

  • Complete growth medium

  • 8-Amino-6-chloro-4H-benzooxazin-3-one (dissolved in DMSO, stock solution at 10 mM)

  • 96-well flat-bottom plates

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Wash solution: 1% (v/v) acetic acid

  • Solubilization buffer: 10 mM Tris base, pH 10.5

  • Microplate reader (absorbance at 510-565 nm)

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 8-Amino-6-chloro-4H-benzooxazin-3-one in complete growth medium. A broad concentration range is recommended for the initial screen (e.g., 0.01 µM to 100 µM).

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO at the highest concentration used) and a no-cell blank control.

  • Incubate the plates for 72 hours at 37°C, 5% CO2.

  • Cell Fixation: Gently add 25 µL of cold 50% (w/v) TCA to each well (final concentration of 10%) and incubate at 4°C for 1 hour.[7]

  • Washing: Carefully wash the plates five times with tap water or 1% acetic acid to remove TCA and unbound components.[8] Allow the plates to air-dry completely.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Remove Unbound Dye: Wash the plates four times with 1% acetic acid and allow them to air-dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well. Place the plate on a shaker for 5-10 minutes to ensure complete solubilization of the bound dye.

  • Absorbance Reading: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank wells. Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the percentage of inhibition against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Data Presentation:

Cell LineTissue of Origin8-Amino-6-chloro-4H-benzooxazin-3-one IC50 (µM)Doxorubicin (Positive Control) IC50 (µM)
MCF-7BreastExperimental ValueExperimental Value
MDA-MB-231BreastExperimental ValueExperimental Value
A549LungExperimental ValueExperimental Value
HCT116ColonExperimental ValueExperimental Value
JurkatLeukemiaExperimental ValueExperimental Value

Table 1: Hypothetical data table for summarizing IC50 values from the primary screen.

Tier 2: Mechanistic Investigation in Sensitive Lines

Objective: To determine the primary mode of cell death (apoptosis vs. necrosis) and to assess the compound's effect on cell cycle progression in the most sensitive cell line(s) identified in Tier 1.

Rationale: A potent cytotoxic effect often results from the induction of programmed cell death (apoptosis) or a halt in cellular proliferation (cell cycle arrest). Distinguishing between these mechanisms is a crucial step in understanding how the compound works. The Annexin V/Propidium Iodide (PI) assay is a gold-standard method for differentiating between healthy, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.[10] This is based on the translocation of phosphatidylserine to the outer cell membrane in early apoptosis, which is detected by Annexin V.[11] To confirm apoptosis, measuring the activity of executioner caspases, such as caspase-3 and -7, provides direct evidence of the apoptotic cascade being activated.[12][13] Concurrently, analyzing DNA content with propidium iodide allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M), revealing any potential cell cycle blocks.[14][15][16]

Protocol 2A: Apoptosis Analysis by Annexin V/PI Staining

Materials:

  • Selected sensitive cancer cell line(s)

  • 6-well plates

  • 8-Amino-6-chloro-4H-benzooxazin-3-one

  • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • Cold 1X PBS

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with 8-Amino-6-chloro-4H-benzooxazin-3-one at concentrations equivalent to 1x and 2x the IC50 value for 24 and 48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.

  • Washing: Wash the cells twice with cold 1X PBS by centrifuging at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Analysis: Analyze the samples by flow cytometry within one hour. Healthy cells will be negative for both stains (Annexin V-/PI-), early apoptotic cells will be Annexin V+/PI-, and late apoptotic/necrotic cells will be Annexin V+/PI+.

Protocol 2B: Caspase-3/7 Activity Assay

Materials:

  • Luminescent Caspase-3/7 activity assay kit (e.g., Caspase-Glo® 3/7)[12]

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the compound as described in Protocol 2A for a shorter time course (e.g., 6, 12, 24 hours).

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.[13]

  • Assay: Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

  • Incubation: Mix the contents on a plate shaker for 30 seconds and then incubate at room temperature for 1-2 hours, protected from light.

  • Measurement: Measure the luminescence using a plate-reading luminometer. An increase in luminescence corresponds to increased caspase-3/7 activity.

Protocol 2C: Cell Cycle Analysis by Propidium Iodide Staining

Materials:

  • Selected sensitive cancer cell line(s)

  • 6-well plates

  • Cold 70% ethanol

  • 1X PBS

  • PI/RNase Staining Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells in 6-well plates with the compound at 1x and 2x IC50 concentrations for 24 and 48 hours.

  • Harvesting: Harvest all cells (adherent and floating) and wash once with 1X PBS.

  • Fixation: Resuspend the cell pellet (1-2 x 10^6 cells) and add 5 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix for at least 2 hours at 4°C.[16] Cells can be stored at -20°C for several weeks.[16]

  • Washing: Centrifuge the fixed cells, discard the ethanol, and wash the pellet twice with 1X PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI/RNase staining buffer.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze by flow cytometry. The DNA content will be used to gate cell populations into G0/G1, S, and G2/M phases. Analyze at least 10,000 events per sample.

Tier 3: Signaling Pathway Analysis

Objective: To investigate the effect of 8-Amino-6-chloro-4H-benzooxazin-3-one on key proteins within major cancer-related signaling pathways, such as PI3K/Akt and MAPK/ERK.

Rationale: The PI3K/Akt and MAPK/ERK pathways are central regulators of cell proliferation, survival, and apoptosis, and are frequently dysregulated in cancer.[17] Analyzing the phosphorylation status of key proteins in these cascades can provide critical insights into the compound's molecular mechanism.[17] For example, a decrease in the phosphorylation of Akt (at Ser473) or ERK1/2 (at Thr202/Tyr204) would suggest that the compound inhibits one or both of these pro-survival pathways. Western blotting is the standard technique for this analysis.[17]

Signaling_Pathways cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway RTK1 Receptor Tyrosine Kinase PI3K PI3K RTK1->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation1 Cell Proliferation & Survival mTOR->Proliferation1 Compound 8-Amino-6-chloro- 4H-benzooxazin-3-one Compound->AKT RTK2 Receptor Tyrosine Kinase RAS Ras RTK2->RAS RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation2 Cell Proliferation & Survival ERK->Proliferation2 Compound2 8-Amino-6-chloro- 4H-benzooxazin-3-one Compound2->MEK Compound2->ERK

Caption: Key nodes in the PI3K/Akt and MAPK/ERK signaling pathways.

Protocol 3: Western Blot Analysis

Materials:

  • Selected sensitive cancer cell line(s)

  • 6-well plates or 10 cm dishes

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total Akt, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with the compound at the IC50 concentration for various time points (e.g., 1, 6, 24 hours). After treatment, wash cells with ice-cold PBS and lyse with ice-cold RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their total protein counterparts. Use β-actin as a loading control to ensure equal protein loading across lanes.

Conclusion and Future Directions

This structured, multi-tiered approach provides a robust framework for the initial characterization of 8-Amino-6-chloro-4H-benzooxazin-3-one. The data generated from these experiments will establish its cytotoxic profile, identify sensitive cancer types, and provide initial insights into its mechanism of action. Positive and compelling results from this workflow would justify progression to more advanced studies, including in vivo efficacy models, pharmacokinetic profiling, and target deconvolution studies, paving the way for its potential development as a novel anticancer therapeutic.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Retrieved from [Link]

  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening.
  • University of Iowa. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]

  • Thangaraj, K. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Journal of Visualized Experiments, (115), 54682.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • University College London. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • Provost, J. J. (2015). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]

  • University of Iowa. (n.d.). DNA Staining with PI: Complex Hypotonic Solution. Retrieved from [Link]

  • Cellculture2 - Altervista. (2024). Cell quantitation: SRB Assay. Retrieved from [Link]

  • Reaction Biology. (n.d.). ProLiFiler™ Cancer Cell Panel Screening Service. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Cancer Cell Panel Screening. Retrieved from [Link]

  • Pharmaron. (n.d.). Cancer Cell Panel Screening. Retrieved from [Link]

  • ResearchGate. (n.d.). Western blot results of the mitogen-activated protein kinase (MAPK).... Retrieved from [Link]

  • ResearchGate. (n.d.). Western blot analysis of a PI3K/AKT/mTOR pathway components.... Retrieved from [Link]

  • Protocols.io. (2025). Caspase 3/7 Activity. Retrieved from [Link]

  • Crown Bioscience. (2022). Cancer Cell Line Screening: A Compass for Drug Discovery. Retrieved from [Link]

  • Protocols.io. (2023). SRB assay for measuring target cell killing V.1. Retrieved from [Link]

  • Smalley, K. S. M. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology, 1120, 129-140.
  • G-Biosciences. (n.d.). CytoScan™ SRB Cell Cytotoxicity Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Western blot analysis for protein levels associated with the PI3K/AKT.... Retrieved from [Link]

  • Bio-protocol. (n.d.). Caspase 3/7 activity assay. Retrieved from [Link]

  • Semantic Scholar. (2009). Comparison of 3 Cytotoxicity Screening Assays and Their Application to the Selection of Novel Antibacterial Hits. Retrieved from [Link]

  • MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]

  • Abbkine. (n.d.). Technical Manual Caspase 3/7 Activity Assay Kit. Retrieved from [Link]

  • ResearchGate. (n.d.). Western blot analysis of PI3K, p-PI3K, AKT and p-AKT expression in mice.... Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). PI3K/AKT Cell Signaling Pathway. Retrieved from [Link]

  • Narayanan, K., Ramachandran, A., Hao, J., He, G., & George, A. (2011). Activation of the ERK1/2 Mitogen-Activated Protein Kinase Cascade by Dentin Matrix Protein 1 Promotes Osteoblast Differentiation. Cells Tissues Organs, 194(2-4), 118-123.

Sources

Troubleshooting & Optimization

8-Amino-6-chloro-4H-benzooxazin-3-one solubility issues and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 8-Amino-6-chloro-4H-benzooxazin-3-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common solubility challenges associated with this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the successful integration of 8-Amino-6-chloro-4H-benzooxazin-3-one into your experimental workflows.

Introduction to 8-Amino-6-chloro-4H-benzooxazin-3-one and its Solubility Profile

8-Amino-6-chloro-4H-benzooxazin-3-one is a complex heterocyclic compound with a rigid, fused ring structure. Such molecules, often referred to as "brick-dust" molecules due to their strong crystal lattice energy, typically exhibit low aqueous solubility.[1] The presence of both a basic amino group and a potentially acidic lactam proton suggests that its solubility is likely pH-dependent. Understanding and overcoming these solubility limitations is critical for obtaining reliable and reproducible experimental data.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving 8-Amino-6-chloro-4H-benzooxazin-3-one in my aqueous buffer. What is the recommended starting solvent?

A1: For initial stock solutions, it is highly recommended to use a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a common first choice for creating high-concentration stock solutions of poorly soluble compounds.[2] Other potential organic co-solvents include ethanol, methanol, or N,N-dimethylformamide (DMF).[3] It is crucial to prepare a high-concentration stock in the organic solvent first, which can then be diluted into your aqueous experimental medium. Direct dissolution in aqueous buffers is likely to fail.

Q2: My compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. What can I do to prevent this?

A2: This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the compound in the final aqueous solution exceeds its thermodynamic solubility limit. Here are several strategies to address this:

  • Decrease the Final Concentration: The simplest solution is to lower the final concentration of the compound in your assay.

  • Increase the Percentage of Co-solvent: While keeping the organic solvent concentration as low as possible is ideal for biological assays, a slight increase (e.g., from 0.1% to 0.5% or 1% DMSO) can sometimes be sufficient to maintain solubility.[4] Always run a vehicle control to account for any effects of the solvent on your experiment.

  • Utilize Pluronic F-68: The addition of a small amount of a non-ionic surfactant like Pluronic F-68 (typically 0.01-0.1%) to your aqueous buffer can help to stabilize the compound and prevent precipitation.

  • Explore Other Formulation Strategies: For more persistent precipitation issues, consider advanced formulation techniques such as the use of cyclodextrins or lipid-based formulations.[5][6]

Q3: How does pH affect the solubility of 8-Amino-6-chloro-4H-benzooxazin-3-one?

A3: The presence of an amino group in the molecule strongly suggests that the solubility of 8-Amino-6-chloro-4H-benzooxazin-3-one will be pH-dependent.[7][8] In acidic conditions (low pH), the amino group will be protonated, leading to a positively charged molecule. This charge generally increases the interaction with water molecules, thereby enhancing solubility.[9][10] Conversely, at neutral or basic pH, the amino group will be in its neutral, less soluble form. Therefore, you can expect higher solubility in acidic buffers compared to neutral or alkaline buffers.

Troubleshooting Guides

Problem 1: Inconsistent results in cell-based assays.

Possible Cause: Precipitation of the compound in the cell culture medium, leading to variable effective concentrations.

Solutions:

  • Visual Inspection: Before adding the compound to your cells, visually inspect the final diluted solution for any signs of precipitation (cloudiness, particulates).

  • Solubility Assessment in Media: Perform a simple experiment to determine the kinetic solubility of your compound in the specific cell culture medium you are using. This can be done by preparing a serial dilution of your compound in the medium, incubating for a relevant period (e.g., 24 hours), and then visually or spectrophotometrically assessing for precipitation.

  • pH Adjustment of Medium: If your experimental design allows, a slight acidification of the medium can improve solubility. However, be cautious as this can affect cell viability and function.

  • Use of Serum: If not already present, the inclusion of fetal bovine serum (FBS) can sometimes help to solubilize lipophilic compounds due to the presence of proteins like albumin.

Problem 2: Difficulty in preparing a stable formulation for in vivo studies.

Possible Cause: The compound is not sufficiently soluble or stable in the desired vehicle for animal dosing.

Solutions:

  • Co-solvent Systems: A common approach for in vivo formulations is the use of a co-solvent system.[4] A typical example is a mixture of DMSO, polyethylene glycol 400 (PEG400), and saline. The optimal ratio of these components needs to be empirically determined.

  • Lipid-Based Formulations: For oral delivery, self-emulsifying drug delivery systems (SEDDS) can be highly effective for poorly soluble compounds.[5] These formulations consist of oils, surfactants, and co-solvents that spontaneously form a microemulsion upon contact with gastrointestinal fluids.[11]

  • Nanosuspensions: Particle size reduction to the nanometer range can significantly increase the dissolution rate and bioavailability of a compound.[1] This involves techniques like wet media milling or high-pressure homogenization.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Accurately weigh a known amount of 8-Amino-6-chloro-4H-benzooxazin-3-one.

  • Calculate the volume of DMSO required to achieve a 10 mM concentration.

  • Add the calculated volume of DMSO to the solid compound.

  • Gently warm the mixture (e.g., to 37°C) and vortex or sonicate until the solid is completely dissolved.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Performing a pH-Solubility Profile
  • Prepare a series of buffers with pH values ranging from 2 to 10.

  • Add an excess amount of solid 8-Amino-6-chloro-4H-benzooxazin-3-one to a small volume of each buffer.

  • Shake or rotate the samples at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[12]

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and measure the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV.[2][13]

  • Plot the measured solubility against the pH of the buffer.

Visualizations

Caption: A decision workflow for solubilizing 8-Amino-6-chloro-4H-benzooxazin-3-one.

ph_solubility cluster_low_ph Low pH (Acidic) cluster_high_ph High pH (Neutral/Basic) low_ph_structure R-NH3+ low_ph_label Protonated (Charged) Higher Solubility high_ph_structure R-NH2 equilibrium high_ph_structure->equilibrium + H+ high_ph_label Neutral (Uncharged) Lower Solubility equilibrium->low_ph_structure

Caption: The effect of pH on the ionization and solubility of an amino-containing compound.

Quantitative Data Summary

While specific solubility data for 8-Amino-6-chloro-4H-benzooxazin-3-one is not publicly available, the following table provides a general guide for the expected solubility of similar poorly soluble compounds in common solvents.

Solvent SystemExpected Solubility RangeNotes
Water< 0.1 mg/mLVery low solubility expected.
Phosphate Buffered Saline (PBS) pH 7.4< 0.1 mg/mLSimilar to water, low solubility expected.
Acidic Buffer (pH < 4)0.1 - 1 mg/mLSolubility is likely to be higher due to protonation of the amino group.[7]
DMSO> 10 mg/mLGenerally a good solvent for high-concentration stock solutions.[2]
Ethanol1 - 10 mg/mLA potential co-solvent, but may have lower solubilizing power than DMSO.
10% DMSO in SalineVariableDependent on the final concentration of the compound.

Safety and Handling

As with any chemical compound, appropriate personal protective equipment (PPE) should be worn when handling 8-Amino-6-chloro-4H-benzooxazin-3-one. This includes safety glasses, gloves, and a lab coat.[14][15][16] Work in a well-ventilated area or a chemical fume hood. For detailed safety information, always refer to the manufacturer's Safety Data Sheet (SDS).

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

  • Shaikh, J., et al. (2020). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. AAPS PharmSciTech, 21(3), 93. [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability, 8, 212. [Link]

  • Strindberg, S., et al. (2021). Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. Journal of Pharmaceutical Sciences, 110(7), 2547-2561. [Link]

  • Lee, T. Y., et al. (2013). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Fluid Phase Equilibria, 354, 196-201. [Link]

  • Quora. (n.d.). Is the solubility of amino acids affected by their pH levels?. [Link]

  • Grosse Daldrup, J.-B., et al. (2019). Modeling pH and Solubilities in Aqueous Multisolute Amino Acid Solutions. Industrial & Engineering Chemistry Research, 58(4), 1765-1776. [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • Fuchs, D., Fischer, J., & Sadowski, G. (2006). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Industrial & Engineering Chemistry Research, 45(21), 7246-7253. [Link]

  • ResearchGate. (n.d.). On the Measurement of Solubility. [Link]

  • ResearchGate. (n.d.). pH dependence of amino acid solubility. [Link]

  • JoVE. (2015, June 15). Determining the Solubility Rules of Ionic Compounds. [Link]

  • Slideshare. (n.d.). Solubility & Method for determination of solubility. [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Amino acid. [Link]

  • Deshmukh, A. S., Tiwari, K. J., & Mahajan, V. R. (2017). Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. Asian Journal of Pharmaceutics, 11(2). [Link]

  • Seedher, N., & Kanojia, M. (2008). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Pharmaceutical Development and Technology, 13(6), 437-445. [Link]

  • The Pharma Innovation. (2015). Various techniques for solubility enhancement: An overview. The Pharma Innovation Journal, 4(10), 24-28. [Link]

  • Kumar, S., & Singh, A. (2013). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research, 4(12), 4499. [Link]

  • PubChem. (n.d.). 6-Chloro-2H-1,4-benzoxazin-3(4H)-one. [Link]

  • Al-Adham, I. S. I., & Al-Kassas, R. (2020). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. Pharmaceutics, 12(11), 1033. [Link]

  • Rahimpour, E., et al. (2023). Mesalazine solubility in supercritical carbon dioxide with and without cosolvent and modeling. Scientific Reports, 13(1), 1-13. [Link]

  • PubChem. (n.d.). 8-Aminoquinolin-6-ol. [Link]

  • Humayun, H. Y., et al. (2016). The Effect of Co-solvent on the Solubility of a Sparingly Soluble Crystal of Benzoic Acid. Procedia Engineering, 148, 1320-1325. [Link]

  • PubChem. (n.d.). 6-Chloro-4-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1][6]oxazine-8-carboxylic acid. [Link]

  • Ghaffari, F., et al. (2024). Enhancing sulfasalazine solubility in supercritical carbon dioxide with ethanol cosolvent: a comprehensive study. Scientific Reports, 14(1), 1-13. [Link]

Sources

Technical Support Center: Enhancing the Stability of 8-Amino-6-chloro-4H-benzooxazin-3-one in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 8-Amino-6-chloro-4H-benzooxazin-3-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting strategies to improve the stability of this compound in solution during your experiments. Our goal is to equip you with the knowledge to anticipate and mitigate stability challenges, ensuring the integrity and reproducibility of your results.

Understanding the Instability of 8-Amino-6-chloro-4H-benzooxazin-3-one

8-Amino-6-chloro-4H-benzooxazin-3-one, like many benzoxazinone derivatives and aminophenols, is susceptible to degradation in solution, primarily through two main pathways: hydrolysis and oxidation.[1] Understanding these mechanisms is the first step in developing effective stabilization strategies.

1. Hydrolytic Degradation: The benzoxazinone ring is an ester and an amide, making it susceptible to hydrolysis, particularly under basic or acidic conditions.[2] This process involves the nucleophilic attack of water on the carbonyl groups of the oxazinone ring, leading to ring-opening. Based on studies of similar compounds, a likely degradation product is the corresponding aminophenol derivative.[3]

2. Oxidative Degradation: The aminophenol moiety is prone to oxidation, which can be catalyzed by light, heat, and the presence of metal ions.[1] Oxidation can lead to the formation of colored degradation products, such as quinone-imines, which can further polymerize.[4] This is a common issue with aminophenol-containing compounds and can significantly impact the purity and activity of your sample.[1]

Below is a diagram illustrating the potential degradation pathways of 8-Amino-6-chloro-4H-benzooxazin-3-one.

A 8-Amino-6-chloro-4H-benzooxazin-3-one B Hydrolysis (Ring Opening) A->B H₂O, H⁺ or OH⁻ D Oxidation A->D O₂, Light, Metal Ions C 2-Amino-5-chloro-N-(carboxymethyl)aminophenol (Hypothetical Intermediate) B->C C->D O₂, Light, Metal Ions E Colored Degradation Products (e.g., Quinone-imines) D->E F Further Degradation/Polymerization E->F

Caption: Potential degradation pathways of 8-Amino-6-chloro-4H-benzooxazin-3-one.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered when working with 8-Amino-6-chloro-4H-benzooxazin-3-one in solution and provides actionable troubleshooting steps.

Q1: My solution of 8-Amino-6-chloro-4H-benzooxazin-3-one is turning yellow/brown. What is causing this discoloration?

A1: Cause and Mitigation

Discoloration is a classic sign of oxidative degradation.[1] The aminophenol component of the molecule is likely oxidizing to form colored quinone-imine species. This process is often accelerated by exposure to light, oxygen, and trace metal ions in your solvent or buffer.

Troubleshooting Steps:

  • Work in Low-Light Conditions: Protect your solution from light by using amber vials or wrapping your containers in aluminum foil.

  • Deoxygenate Your Solvents: Before preparing your solution, sparge your solvent with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen.

  • Use High-Purity Solvents and Reagents: Trace metal impurities can catalyze oxidation. Use HPLC-grade solvents and high-purity buffer components.[5]

  • Incorporate an Antioxidant: Add a suitable antioxidant to your solution. Common choices for stabilizing aminophenol-containing compounds include:

    • Ascorbic Acid (Vitamin C): A water-soluble antioxidant that is effective at scavenging a wide range of reactive oxygen species.[5]

    • Butylated Hydroxytoluene (BHT): A lipid-soluble antioxidant that is particularly effective at inhibiting free radical chain reactions.[3][6]

AntioxidantRecommended Starting ConcentrationSolubilityNotes
Ascorbic Acid0.01 - 0.1% (w/v)Water-solublePrepare fresh as it can also degrade.
Butylated Hydroxytoluene (BHT)0.01 - 0.05% (w/v)Lipid-solubleMore suitable for organic solvent systems.

Experimental Protocol: Preparing a Stabilized Stock Solution

  • Select a suitable solvent (e.g., DMSO, DMF, or an appropriate buffer).

  • Deoxygenate the solvent by bubbling with nitrogen gas for 20 minutes.

  • If using an aqueous buffer, add the chosen antioxidant (e.g., ascorbic acid to a final concentration of 0.05%).

  • Weigh the desired amount of 8-Amino-6-chloro-4H-benzooxazin-3-one in a light-protected vial.

  • Add the deoxygenated, antioxidant-containing solvent to the vial to the desired concentration.

  • Sonicate briefly in a bath sonicator if necessary to aid dissolution.

  • Store the stock solution at -20°C or -80°C in a tightly sealed, light-protected container.

Q2: I'm observing a loss of potency or activity of my compound over a short period in my assay buffer. What could be the reason?

A2: Cause and Mitigation

A rapid loss of activity is likely due to hydrolytic degradation of the benzoxazinone ring, especially if your buffer has a neutral to high pH.[2]

Troubleshooting Steps:

  • Optimize the pH of Your Buffer: The stability of many compounds is pH-dependent. Conduct a pH-rate profile study to determine the optimal pH for the stability of 8-Amino-6-chloro-4H-benzooxazin-3-one. Generally, a slightly acidic pH (around 4-6) may be more favorable for minimizing hydrolysis of the ester and amide bonds.

  • Prepare Fresh Solutions: For critical experiments, prepare fresh solutions of the compound immediately before use.

  • Control the Temperature: Perform your experiments at the lowest practical temperature to slow down the rate of degradation.

Experimental Protocol: Preliminary pH Stability Assessment

  • Prepare a series of buffers with pH values ranging from 4 to 8 (e.g., acetate, phosphate, and borate buffers).

  • Prepare a concentrated stock solution of 8-Amino-6-chloro-4H-benzooxazin-3-one in a suitable organic solvent (e.g., DMSO).

  • Dilute the stock solution into each of the prepared buffers to a final, known concentration.

  • Incubate the solutions at a controlled temperature (e.g., room temperature or 37°C).

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each solution and analyze the concentration of the parent compound using a stability-indicating HPLC method.

  • Plot the concentration of the compound versus time for each pH to determine the pH at which the compound is most stable.

Q3: How can I monitor the stability of 8-Amino-6-chloro-4H-benzooxazin-3-one and identify its degradation products?

A3: Analytical Approach

A stability-indicating analytical method is crucial for accurately quantifying the parent compound and detecting any degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique for this purpose.[7] For structural elucidation of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice.

Key Considerations for HPLC Method Development:

  • Column: A C18 reversed-phase column is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often necessary to separate the parent compound from its more polar degradation products.

  • Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance.

  • Validation: The method should be validated for specificity, linearity, accuracy, and precision to ensure reliable results.

Below is a workflow for conducting a forced degradation study to identify potential degradation products and validate your analytical method.

cluster_0 Forced Degradation cluster_1 Analysis cluster_2 Data Interpretation A Prepare solutions of 8-Amino-6-chloro-4H-benzooxazin-3-one B Acidic Stress (e.g., 0.1M HCl) A->B C Basic Stress (e.g., 0.1M NaOH) A->C D Oxidative Stress (e.g., 3% H₂O₂) A->D E Thermal Stress (e.g., 60°C) A->E F Photolytic Stress (e.g., UV light) A->F G Analyze stressed samples by Stability-Indicating HPLC-UV B->G C->G D->G E->G F->G H Analyze stressed samples by LC-MS for identification G->H I Quantify parent compound degradation G->I J Identify and characterize degradation products H->J K Establish degradation pathway I->K J->K

Sources

Technical Support Center: Optimizing the Synthesis of 8-Amino-6-chloro-4H-benzo[d]oxazin-3-one

Technical Support Center: Optimizing the Synthesis of 8-Amino-6-chloro-4H-benzo[d][1][2]oxazin-3-one

Welcome to the technical support center for the synthesis of 8-Amino-6-chloro-4H-benzo[d][1][2]oxazin-3-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for this important heterocyclic compound. We will delve into the nuances of the reaction, offering scientifically grounded solutions to common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for 8-Amino-6-chloro-4H-benzo[d][1][2]oxazin-3-one?

A prevalent and effective method involves a two-step process starting from 5-chloro-2,3-diaminobenzoic acid. The key transformation is the cyclization of the diamino acid using a phosgene equivalent, such as triphosgene or 1,1'-carbonyldiimidazole (CDI), to form the benzoxazinone ring. This approach is favored for its relatively high efficiency and the availability of the starting materials.

Q2: What is the role of the cyclizing agent in this synthesis?

Cyclizing agents like triphosgene and CDI act as a source of a carbonyl group. In the reaction with 5-chloro-2,3-diaminobenzoic acid, they facilitate an intramolecular cyclization. The mechanism involves the formation of a reactive intermediate, such as a carbamoyl chloride or an acyl-imidazole, which then undergoes nucleophilic attack by the adjacent amino group to close the heterocyclic ring.[3]

Q3: Are there any significant safety precautions to consider during this synthesis?

Yes, safety is paramount. Phosgene and its substitutes, like triphosgene, are highly toxic and should be handled with extreme caution in a well-ventilated fume hood.[4] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory. It is also crucial to have a quenching solution, such as aqueous sodium bicarbonate, readily available to neutralize any excess reagent.

Experimental Workflow and Mechanism

To provide a clearer understanding of the synthesis, the following diagram illustrates the general workflow and the proposed reaction mechanism.

Synthesis Workflow and Mechanismcluster_workflowExperimental Workflowcluster_mechanismProposed Reaction Mechanism (using CDI)A1. Dissolve 5-chloro-2,3-diaminobenzoic acid inan aprotic solventB2. Add a non-nucleophilicbase (e.g., triethylamine)A->BC3. Slowly add thecyclizing agent (e.g., CDI)at a controlled temperatureB->CD4. Monitor reactionprogress by TLC/LC-MSC->DE5. Quench the reactionand perform aqueous work-upD->EF6. Purify the product byrecrystallization orcolumn chromatographyE->FG5-chloro-2,3-diaminobenzoic acidIAcyl-imidazole intermediateG->I+ CDIHCarbonyldiimidazole(CDI)H->IJIntramolecularnucleophilic attackI->JCyclizationK8-Amino-6-chloro-4H-benzo[d][1,3]oxazin-3-oneJ->KLImidazolebyproductJ->LElimination

Figure 1: A generalized workflow for the synthesis of 8-Amino-6-chloro-4H-benzo[d][1][2]oxazin-3-one and a proposed reaction mechanism using CDI as the cyclizing agent.

Troubleshooting Guide

Encountering challenges during synthesis is a common aspect of chemical research. The following table provides a structured approach to troubleshooting common issues in the synthesis of 8-Amino-6-chloro-4H-benzo[d][1][2]oxazin-3-one.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Poor quality of starting material: Impurities in 5-chloro-2,3-diaminobenzoic acid can inhibit the reaction. 2. Inactive cyclizing agent: Triphosgene and CDI can degrade upon exposure to moisture. 3. Incorrect stoichiometry: An insufficient amount of the cyclizing agent will lead to incomplete conversion. 4. Suboptimal reaction temperature: The activation energy for the cyclization may not be reached, or side reactions may be favored at incorrect temperatures.1. Verify starting material purity: Use analytical techniques like NMR or melting point to confirm the purity of the starting material. Recrystallize if necessary. 2. Use fresh or properly stored reagents: Ensure that the cyclizing agent is stored in a desiccator and handled under an inert atmosphere. 3. Optimize stoichiometry: A slight excess of the cyclizing agent (e.g., 1.1-1.2 equivalents) can drive the reaction to completion.[3] 4. Screen reaction temperatures: Start at a low temperature (e.g., 0 °C) during the addition of the cyclizing agent and then gradually warm to room temperature or gently heat to drive the cyclization.
Formation of Multiple Byproducts 1. Intermolecular reactions: High concentrations of reactants can favor the formation of polymeric byproducts. 2. Side reactions with the solvent: Nucleophilic solvents can compete with the intramolecular cyclization. 3. Ring-opening of the product: The benzoxazinone ring can be susceptible to nucleophilic attack, especially under harsh basic or acidic conditions during work-up.1. Use high dilution conditions: Performing the reaction at a lower concentration can favor the desired intramolecular cyclization. 2. Choose an appropriate solvent: Use dry, aprotic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile. 3. Maintain neutral pH during work-up: Carefully neutralize the reaction mixture and avoid strong acids or bases during extraction.
Product is Difficult to Purify 1. Presence of unreacted starting material. 2. Formation of closely related impurities. 3. Product insolubility or co-precipitation with byproducts. 1. Optimize reaction time and temperature: Ensure the reaction goes to completion by monitoring with TLC or LC-MS. 2. Employ different purification techniques: If recrystallization is ineffective, column chromatography with a suitable solvent system (e.g., ethyl acetate/hexanes) may be necessary.[1] 3. Trituration: Washing the crude product with a solvent in which the product is sparingly soluble but the impurities are soluble can be an effective purification step.

Optimized Reaction Conditions

Based on literature precedents for similar benzoxazinone syntheses, the following table summarizes a set of optimized reaction conditions that can serve as a starting point for your experiments.

Parameter Recommended Condition Rationale
Starting Material 5-chloro-2,3-diaminobenzoic acidProvides the necessary functionalities for the desired product.
Cyclizing Agent 1,1'-Carbonyldiimidazole (CDI) or TriphosgeneCDI is often preferred due to its lower toxicity and easier handling compared to triphosgene.[5][6]
Stoichiometry 1.1 - 1.2 equivalents of CDIA slight excess ensures complete conversion of the starting material.
Solvent Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)Aprotic and non-nucleophilic solvents that will not interfere with the reaction.
Base Triethylamine (TEA) or Diisopropylethylamine (DIPEA)A non-nucleophilic base to neutralize the acid generated during the reaction.
Temperature 0 °C to room temperatureInitial cooling helps to control the exothermic reaction upon addition of the cyclizing agent, followed by warming to drive the reaction to completion.
Reaction Time 2 - 12 hoursMonitor by TLC or LC-MS for completion.
Work-up Aqueous work-up with a mild acid (e.g., dilute HCl) and base (e.g., saturated NaHCO₃)To remove the base and any unreacted starting materials.
Purification Recrystallization from a suitable solvent (e.g., ethanol/water) or column chromatographyTo obtain the final product in high purity.

Conclusion

The synthesis of 8-Amino-6-chloro-4H-benzo[d][1][2]oxazin-3-one is a manageable process when careful attention is paid to the quality of reagents, reaction conditions, and purification techniques. This guide provides a comprehensive resource for troubleshooting and optimizing this synthesis. By understanding the underlying chemical principles and potential pitfalls, researchers can confidently and efficiently produce this valuable compound for their scientific endeavors.

References

  • Gold(I)-Catalyzed Synthesis of 4H-Benzo[d][1][2]oxazines and Biological Evaluation of Activity in Breast Cancer Cells. ACS Omega. 2018. Available from: [Link]

  • Carbonyldiimidazole (CDI) Mediated Coupling and Cyclization to Generate[1][3][7]Triazolo[4,3-a]pyridines. Amgen Inc. 2016. Available from: [Link]

  • Synthesis of 4H-Benzo[e][1][2]oxazin-4-ones by a Carbonylation–Cyclization Domino Reaction of ortho-Halophenols and Cyanamide. Diva-Portal.org. 2017. Available from: [Link]

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. National Institutes of Health. 2022. Available from: [Link]

  • SYNTHESIS OF 4-[(8-AMINO-6-BENZYL-10(9H)-OXO-495- DIHYDRO-(6H)-ISOXAZOL0[4~-d]PYRIMIDO[4,5-b]AZEPIN-3-. HETEROCYCLES. 1997. Available from: https://www.heterocycles.com/downloads/pdf/2709/45/3
  • Synthesis of 4H‐Benzo[e][1][2]oxazin‐4‐ones by a Carbonylation–Cyclization Domino Reaction of ortho‐Halophenols and Cyanamide. National Institutes of Health. 2017. Available from: [Link]

  • Acid/Base-Steered Cascade Cyclization: An Efficient One-Pot Access to Diverse Isobenzofuranone and Isoindolobenzoxazinone Derivatives. MDPI. 2023. Available from: [Link]

  • Described procedures for the synthesis of 4H-benzo[d]-[1][2]oxazines and our developed protocol. ResearchGate. 2018. Available from: [Link]

  • Carbonyldiimidazole (CDI): Synthetic applications I #amide #peptide. YouTube. 2024. Available from: [Link]

  • 1,1′-Carbonyldiimidazole (CDI) Mediated Coupling and Cyclization To Generate[1][3][7]Triazolo[4,3-a]pyridines. National Institutes of Health. 2016. Available from: [Link]

  • Investigation for the easy and efficient synthesis of 1H-benzo[d][1][2]oxazine-2,4-diones. National Institutes of Health. 2015. Available from: [Link]

  • Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[1][7]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. National Institutes of Health. 2023. Available from: [Link]

  • Investigation for the easy and efficient synthesis of 1 H -benzo[ d ][1][2]oxazine-2,4-diones. RSC Advances. 2015. Available from: [Link]

  • Continuous Flow Synthesis of a Key 1,4-Benzoxazinone Intermediate via a Nitration/Hydrogenation/Cyclization Sequence. Sci-Hub. 2017. Available from: [Link]

  • N , N ′-Carbonyldiimidazole-Mediated Cyclization of Amino Alcohols to Substituted Azetidines and Other N -Heterocycles. ResearchGate. 2018. Available from: [Link]

  • 1,1′-Carbonyldiimidazole (CDI) Mediated Coupling and Cyclization To Generate[1][3][7]Triazolo[4,3-a]pyridines. Organic Chemistry Portal. 2016. Available from: [Link]

  • Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Scirp.org. 2016. Available from: [Link]

  • Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. National Institutes of Health. 2021. Available from: [Link]

  • Synthesis of 4H-3,1-benzoxazin-4-one 2-phenyl Using Cyanuric Chloride as a Cyclization Agent. MDPI. 2005. Available from: [Link]

  • One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. National Institutes of Health. 2023. Available from: [Link]

  • Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants. National Institutes of Health. 1999. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research, 2016, 8(4):318-326. JOCPR. 2016. Available from: [Link]

  • Synthesis of 6-chloro 2(-ethylamino)-4-methyl-4-phenyl-[-4-14C]-4H-3,1-benzoxazine (Etifoxine). ResearchGate. 2003. Available from: [Link]

  • Method for preparing 2-amino-5-substituted-1, 3, 4-thiadiazole. Google Patents. 2020.
  • Continuous Flow Synthesis of a Key 1,4-Benzoxazinone Intermediate via a Nitration/Hydrogenation/Cyclization Sequence. ResearchGate. 2017. Available from: [Link]

  • 8-Amino-6-chloro-4h-benzo[1][7]oxazin-3-one. Moldb. 2023. Available from: [Link]

Technical Support Center: Synthesis of 8-Amino-6-chloro-4H-benzo[d]oxazin-3-one

Technical Support Center: Synthesis of 8-Amino-6-chloro-4H-benzo[d][1][2]oxazin-3-one

Welcome to the technical support resource for the synthesis of 8-Amino-6-chloro-4H-benzo[d][1][2]oxazin-3-one. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this multi-step synthesis. My aim is to equip you with the insights needed to not only identify and resolve common issues but also to understand the underlying chemical principles to proactively optimize your experimental outcomes.

Introduction to the Synthesis

The synthesis of 8-Amino-6-chloro-4H-benzo[d][1][2]oxazin-3-one is a critical process for the development of various pharmaceutical agents. The most common and reliable synthetic route involves a two-stage process:

  • Cyclization: Formation of the benzoxazinone ring system, typically by reacting a substituted 2-aminophenol with a suitable cyclizing agent. A key intermediate in this pathway is 6-chloro-8-nitro-2H-benzo[b][1][3]oxazin-3(4H)-one .

  • Reduction: Conversion of the nitro group to the target amine functionality.

This guide will address potential pitfalls, primarily the formation of byproducts, in both stages of this synthesis.

Visualizing the Synthetic Pathway and Potential Byproducts

To better understand the process, let's visualize the main synthetic pathway and the points at which common byproducts can emerge.

Synthesis_and_ByproductsStart2-Amino-4-chloro-6-nitrophenolReagent1+ Chloroacetyl Chloride(in suitable solvent with base)Byproduct5Dimerized Impurity(Aminophenoxazinone)Start->Byproduct5Oxidative DimerizationIntermediate6-chloro-8-nitro-2H-benzo[b][1,4]oxazin-3(4H)-oneReagent1->IntermediateCyclizationByproduct1Di-acylated ImpurityReagent1->Byproduct1Side Reaction:Excess Acylating AgentByproduct2Uncyclized Intermediate(N-(5-chloro-2-hydroxy-3-nitrophenyl)-2-chloroacetamide)Reagent1->Byproduct2Incomplete CyclizationByproduct3Polymeric ImpuritiesReagent1->Byproduct3Side Reaction:High TemperatureReagent2+ Reducing Agent(e.g., SnCl2/HCl or H2, Pd/C)Product8-Amino-6-chloro-4H-benzooxazin-3-one(Target Molecule)Reagent2->ProductReductionByproduct4Incomplete Reduction Byproduct(e.g., Nitroso or Hydroxylamino derivative)Reagent2->Byproduct4Insufficient Reducing Agentor Reaction Time

Caption: Synthetic pathway and common byproduct formation.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis, with a focus on identifying and mitigating byproduct formation.

Observed Problem Probable Cause(s) Suggested Solutions & Scientific Rationale
Low yield of the nitro-intermediate (6-chloro-8-nitro-2H-benzo[b][1][3]oxazin-3(4H)-one) 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Formation of byproducts: Di-acylation or polymerization. 3. Hydrolysis of chloroacetyl chloride: Presence of moisture.1. Optimize reaction conditions: Monitor the reaction by TLC to determine the optimal time and temperature. A moderate temperature is often sufficient for cyclization. 2. Control stoichiometry: Use a slight excess (1.1-1.2 equivalents) of chloroacetyl chloride. A large excess can lead to di-acylation of the starting aminophenol.[3] 3. Ensure anhydrous conditions: Use dry solvents and glassware to prevent the hydrolysis of chloroacetyl chloride to chloroacetic acid, which is less reactive.
Presence of multiple spots on TLC after cyclization 1. Di-acylated byproduct: A less polar spot corresponding to the di-acylated aminophenol. 2. Uncyclized intermediate: A more polar spot than the desired product. 3. Starting material: A very polar spot corresponding to the unreacted aminophenol.1. Purification: The crude product can be purified by column chromatography or recrystallization to isolate the desired intermediate. 2. Re-subject to reaction conditions: If a significant amount of the uncyclized intermediate is present, it may be possible to re-subject the crude mixture to the cyclization conditions with additional base to drive the reaction to completion.
Low yield of the final amino product 1. Incomplete reduction of the nitro group: Insufficient reducing agent or reaction time. 2. Degradation of the product: Harsh reduction conditions (e.g., excessively high temperature or strongly acidic/basic conditions). 3. Formation of aminophenoxazinone dimers: Oxidative dimerization of the aminophenol precursor can lead to these highly colored impurities.[4]1. Optimize reduction: Monitor the reaction by TLC until the starting nitro-intermediate is fully consumed. Ensure an adequate amount of the reducing agent is used. 2. Use mild reducing agents: Catalytic hydrogenation (H₂, Pd/C) is often a clean and efficient method. If using metal/acid combinations like SnCl₂/HCl, maintain moderate temperatures. 3. Inert atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions.
Product is highly colored (dark brown or purple) 1. Presence of oxidized impurities: The amino group in the final product and the starting aminophenol are susceptible to air oxidation, leading to colored byproducts. 2. Formation of aminophenoxazinone dimers: These are known to be colored compounds.[4]1. Work-up under inert atmosphere: Minimize exposure of the reaction mixture and isolated product to air. 2. Use of antioxidants: A small amount of sodium bisulfite or sodium dithionite can be added during work-up to prevent oxidation. 3. Purification: Column chromatography or treatment with activated carbon can help remove colored impurities.

Frequently Asked Questions (FAQs)

Q1: What is the ideal starting material for this synthesis?

The preferred starting material is 2-amino-4-chloro-6-nitrophenol. This allows for the formation of the benzoxazinone ring first, followed by the reduction of the nitro group. Starting with 2-amino-4-chlorophenol and attempting nitration later can lead to a mixture of regioisomers and potential oxidation of the phenol.

Q2: Which analytical techniques are best for monitoring the reaction and identifying byproducts?

Thin-Layer Chromatography (TLC) is indispensable for monitoring the progress of both the cyclization and reduction steps. For structural elucidation of byproducts, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly effective for identifying molecular weights of impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for confirming the structure of the desired product and characterizing any isolated byproducts.

Q3: Can other cyclizing agents be used instead of chloroacetyl chloride?

Yes, other reagents can be used for the formation of the benzoxazinone ring, such as phosgene or its equivalents (e.g., triphosgene, carbonyldiimidazole). However, chloroacetyl chloride followed by intramolecular cyclization is a common and relatively straightforward method. The choice of reagent can influence the reaction conditions and potential byproduct profile.

Q4: What are the key safety precautions for this synthesis?

Chloroacetyl chloride is highly corrosive and lachrymatory and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. Reactions involving catalytic hydrogenation must be conducted with appropriate safety measures to handle hydrogen gas. Always consult the Safety Data Sheets (SDS) for all reagents used.

Experimental Protocols

Protocol 1: Synthesis of 6-chloro-8-nitro-2H-benzo[b][1][3]oxazin-3(4H)-one
  • To a solution of 2-amino-4-chloro-6-nitrophenol (1 equivalent) in a suitable aprotic solvent (e.g., DMF or acetonitrile) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add a base such as potassium carbonate (2 equivalents).

  • Cool the mixture in an ice bath and add chloroacetyl chloride (1.2 equivalents) dropwise, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the desired nitro-intermediate.

Protocol 2: Synthesis of 8-Amino-6-chloro-4H-benzooxazin-3-one
  • Dissolve 6-chloro-8-nitro-2H-benzo[b][1][3]oxazin-3(4H)-one (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.

  • Add a reducing agent. For example, for catalytic hydrogenation, add 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) with vigorous stirring.

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography to yield 8-Amino-6-chloro-4H-benzooxazin-3-one.

Logical Troubleshooting Workflow

Troubleshooting_WorkflowStartStart SynthesisCheck_CyclizationMonitor Cyclization Step by TLCStart->Check_CyclizationCyclization_CompleteIs Cyclization Complete?Check_Cyclization->Cyclization_CompleteProceed_ReductionProceed to Reduction StepCyclization_Complete->Proceed_ReductionYesAnalyze_Byproducts_CycAnalyze Byproducts(LC-MS, NMR)Cyclization_Complete->Analyze_Byproducts_CycNoCheck_ReductionMonitor Reduction Step by TLCProceed_Reduction->Check_ReductionTroubleshoot_CycTroubleshoot Cyclization:- Adjust Stoichiometry- Check for Moisture- Optimize Temperature/TimeAnalyze_Byproducts_Cyc->Troubleshoot_CycTroubleshoot_Cyc->StartReduction_CompleteIs Reduction Complete?Check_Reduction->Reduction_CompletePurify_ProductPurify Final ProductReduction_Complete->Purify_ProductYesAnalyze_Byproducts_RedAnalyze Byproducts(LC-MS, NMR)Reduction_Complete->Analyze_Byproducts_RedNoEndObtain Pure ProductPurify_Product->EndTroubleshoot_RedTroubleshoot Reduction:- Add More Reducing Agent- Check for Oxidation- Use Inert AtmosphereAnalyze_Byproducts_Red->Troubleshoot_RedTroubleshoot_Red->Proceed_Reduction

Caption: A logical workflow for troubleshooting the synthesis.

References

  • Pang, L. et al. (2009). 6-Chloro-2H-1,4-benzoxazin-3(4H)-one. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 1), o1. Available at: [Link]

  • Google Patents (2008). CN101121673A - Technique for synthesizing o-chloroacetaminophenol.
  • RSC Publishing (2015). Investigation for the easy and efficient synthesis of 1 H -benzo[ d ][1][2]oxazine-2,4-diones. RSC Advances. Available at: [Link]

  • MDPI (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. Available at: [Link]

  • Macías, F. A. et al. (2021). Pharmacological Activities of Aminophenoxazinones. Molecules, 26(12), 3523. Available at: [Link]

Technical Support Center: A Guide to Optimizing 8-Amino-6-chloro-4H-benzo[b]oxazin-3(4H)-one Synthesis

Technical Support Center: A Guide to Optimizing 8-Amino-6-chloro-4H-benzo[b][1][2]oxazin-3(4H)-one Synthesis

Welcome to the technical support center for the synthesis of 8-Amino-6-chloro-4H-benzo[b][1][2]oxazin-3(4H)-one. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in the multi-step synthesis of this important heterocyclic scaffold. We will move beyond simple procedural lists to explore the chemical principles and critical parameters that govern the success of this reaction sequence, providing you with the expert insights needed to troubleshoot and optimize your process.

Understanding the Synthetic Challenge

The synthesis of 8-Amino-6-chloro-4H-benzo[b][1][2]oxazin-3(4H)-one is typically achieved through a three-step sequence starting from 2-amino-4-chloro-6-nitrophenol. While seemingly straightforward, each step presents unique challenges that can drastically impact the overall yield. This guide will dissect each stage, offering solutions to common failure points.

Overall Synthetic Pathway

The reaction proceeds as follows:

  • N-Acylation: The amino group of 2-amino-4-chloro-6-nitrophenol is acylated, typically using chloroacetyl chloride, to form the amide intermediate.

  • Intramolecular Cyclization: The amide undergoes an intramolecular Williamson ether synthesis, where the phenoxide attacks the alkyl chloride to form the benzoxazinone ring.

  • Nitro Group Reduction: The nitro group at the 8-position is reduced to the target primary amine.

GA2-Amino-4-chloro-6-nitrophenolBN-(2-hydroxy-5-chloro-3-nitrophenyl)-2-chloroacetamideA->B 1. N-Acylation (Chloroacetyl Chloride, Base)C6-Chloro-8-nitro-4H-benzo[b][1,4]oxazin-3(4H)-oneB->C 2. Intramolecular Cyclization (Base, Heat)D8-Amino-6-chloro-4H-benzo[b][1,4]oxazin-3(4H)-oneC->D 3. Nitro Reduction (H₂, Pd/C)Gcluster_0Troubleshooting Workflow: Cyclization StepStartLow Yield in Cyclization?CheckBaseIs the base strong enough? (e.g., K₂CO₃, NaH)Start->CheckBaseYesSuccessHigh Yield AchievedStart->SuccessNoCheckSolventIs the solvent appropriate? (e.g., Acetone, DMF, Acetonitrile)CheckBase->CheckSolventYesCheckTempIs the temperature optimal? (Reflux conditions are common)CheckSolvent->CheckTempYesCheckTemp->Success

Caption: A logical workflow for troubleshooting the cyclization reaction.

Comparative Analysis of Reaction Conditions:

ParameterOption 1 (Sub-optimal)Option 2 (Recommended)Option 3 (High-Potency)Rationale
Base Triethylamine (TEA)Potassium Carbonate (K₂CO₃)Sodium Hydride (NaH)Base strength is critical for deprotonating the phenol. K₂CO₃ provides a good balance of reactivity and ease of handling. [3]
Solvent Dichloromethane (DCM)Acetone / AcetonitrileAnhydrous DMF / THFA polar aprotic solvent is needed to dissolve the ionic intermediate without interfering. Acetone and acetonitrile are excellent choices.
Temperature Room TemperatureReflux (56-82°C)60-100°CIncreased temperature is required to overcome the activation energy for the SN2 ring-closure.
Yield < 20%> 80%> 90%The combination of a strong base and heat is essential for high conversion.

Optimized Protocol: Intramolecular Cyclization

  • Setup: To a round-bottom flask equipped with a reflux condenser, add the N-(2-hydroxy-5-chloro-3-nitrophenyl)-2-chloroacetamide intermediate (1.0 eq).

  • Solvent & Base: Add anhydrous acetone (or acetonitrile) to create a ~0.1 M solution. Add finely powdered anhydrous potassium carbonate (2.0-3.0 eq). The excess base and large surface area ensure efficient deprotonation.

  • Reaction: Heat the mixture to reflux with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a mixture like 1:1 Ethyl Acetate/Hexanes. The product should have a higher Rf value than the more polar starting material. The reaction is typically complete within 2-4 hours.

  • Workup: After cooling to room temperature, filter off the inorganic salts (K₂CO₃ and KCl byproduct). Wash the solids with a small amount of acetone.

  • Isolation: Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude 6-Chloro-8-nitro-4H-benzo[b]o[1][2]xazin-3(4H)-one, which can be purified by recrystallization from ethanol or by column chromatography if necessary.

Guide 2: Preventing Ring-Opening and Purification Issues

The stability of the benzoxazinone core is a key factor for maintaining high yields post-synthesis.

Mechanism of Hydrolytic Decomposition:

Under basic conditions, a hydroxide ion can act as a nucleophile, attacking the electrophilic carbonyl carbon of the cyclic ester (lactone). This opens the ring to form a carboxylate salt, which upon acidic workup will yield the corresponding N-substituted aminophenol. This side reaction is a common cause of yield loss during purification. [4]

GBenzoxazinoneBenzoxazinone RingIntermediateTetrahedral IntermediateBenzoxazinone->Intermediate 1. Nucleophilic AttackHydroxideOH⁻ (Strong Base)Hydroxide->IntermediateRingOpenedRing-Opened CarboxylateIntermediate->RingOpened 2. Ring OpeningFinalProductN-Substituted Aminophenol (After Acidification)RingOpened->FinalProduct 3. Protonation

Technical Support Center: Troubleshooting Inconsistent Results in 8-Amino-6-chloro-4H-benzooxazin-3-one Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for assays involving 8-Amino-6-chloro-4H-benzooxazin-3-one. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues leading to inconsistent experimental outcomes. By understanding the underlying scientific principles, you can enhance the robustness and reliability of your results.

Introduction

8-Amino-6-chloro-4H-benzooxazin-3-one is a heterocyclic compound with potential applications in various biological assays, likely including those that are fluorescence-based due to its chemical structure. Inconsistent results in such assays can arise from a multitude of factors, ranging from the physicochemical properties of the compound itself to the intricacies of the experimental design. This guide provides a structured approach to troubleshooting, presented in a question-and-answer format to directly address the challenges you may encounter.

Troubleshooting Guides

This section is dedicated to identifying and solving specific problems that can lead to variability in your assay results.

Issue 1: High Well-to-Well Variability in Plate-Based Assays

Question: My replicate wells for the 8-Amino-6-chloro-4H-benzooxazin-3-one assay show significant variability. What are the likely causes and how can I fix this?

Answer: High well-to-well variability is a common issue in plate-based assays and can often be traced back to procedural inconsistencies.[1] Here’s a breakdown of potential causes and solutions:

  • Inaccurate Pipetting: Small volume errors during the dispensing of the compound, reagents, or cells can lead to large variations in the final results.

    • Solution: Ensure your pipettes are properly calibrated. Use reverse pipetting for viscous solutions and ensure consistent pipette tip immersion depth.

  • Compound Precipitation: 8-Amino-6-chloro-4H-benzooxazin-3-one, like many organic compounds, may have limited aqueous solubility. If the compound precipitates in the assay medium, it will not be available to interact with the biological target, leading to inconsistent results.[2][3]

    • Solution: Visually inspect your assay plates for any signs of precipitation. Consider using a co-solvent like DMSO, but be mindful of its final concentration, as it can affect cell health and enzyme activity.[2] It is crucial to determine the optimal DMSO concentration that maintains compound solubility without impacting the assay.

  • Edge Effects: Wells on the perimeter of the plate are more susceptible to evaporation, which can concentrate the reagents and alter the assay conditions.[1]

    • Solution: To mitigate edge effects, avoid using the outer wells of the plate for experimental samples. Instead, fill these wells with sterile water or media to create a humidity barrier.

  • Inconsistent Cell Seeding: For cell-based assays, variations in the number of cells seeded per well will directly impact the results.[1]

    • Solution: Ensure you have a homogenous cell suspension before and during plating. Gently swirl the cell suspension between seeding sets of wells.

Issue 2: Low or No Signal in Fluorescence-Based Assays

Question: I am using 8-Amino-6-chloro-4H-benzooxazin-3-one in a fluorescence-based assay, but I am observing a weak or no signal. What should I investigate?

Answer: A weak or absent signal in a fluorescence assay can be frustrating. The issue could lie with the compound, the assay components, or the instrumentation.[4]

  • Compound Instability or Degradation: The fluorescent properties of 8-Amino-6-chloro-4H-benzooxazin-3-one may be sensitive to light, pH, or temperature, leading to signal loss over time.

    • Solution: Protect the compound from light by using amber vials and minimizing exposure during experiments. Ensure the pH of your assay buffer is within a stable range for the compound. The recommended storage condition for the compound is 2°C - 8°C.[5]

  • Incorrect Excitation/Emission Wavelengths: Every fluorescent molecule has a specific optimal excitation and emission wavelength.[6]

  • Quenching: Other components in your assay buffer or sample could be quenching the fluorescence of your compound.

    • Solution: Review the composition of your assay buffer. If possible, simplify the buffer components or test for quenching effects by individual components.

  • Low Compound Concentration: The signal may be below the detection limit of your instrument.

    • Solution: While ensuring you are working within a biologically relevant concentration range, you could try titrating the compound to a higher concentration to see if a signal appears.

Frequently Asked Questions (FAQs)

This section addresses more general questions related to working with 8-Amino-6-chloro-4H-benzooxazin-3-one.

Q1: What is the best solvent to use for 8-Amino-6-chloro-4H-benzooxazin-3-one?

The choice of solvent is critical for maintaining the stability and activity of your compound.[7] For many organic compounds used in biological assays, Dimethyl Sulfoxide (DMSO) is a common choice due to its high solvating power.[2] However, it is essential to prepare a high-concentration stock solution in 100% DMSO and then dilute it in your aqueous assay buffer to a final DMSO concentration that is tolerated by your assay system (typically less than 1%).

Q2: How can I be sure that the observed activity is specific to my compound?

Assay interference is a significant concern in drug discovery.[8] To ensure the observed effect is due to the specific interaction of 8-Amino-6-chloro-4H-benzooxazin-3-one with your target, consider the following controls:

  • Vehicle Control: Always include a control group that is treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve the compound.

  • Positive and Negative Controls: Use known inhibitors or activators of your target as positive controls and inactive structural analogs of your compound as negative controls.

  • Counter-Screens: If you suspect your compound might be interfering with the assay technology itself (e.g., luciferase inhibitors in a luciferase-based assay), perform a counter-screen to test for this.

Q3: My results are consistent on a day-to-day basis, but I am seeing a drift in the signal over the course of a single experiment. What could be the cause?

Signal drift during an experiment can be due to several factors:

  • Temperature Fluctuations: Enzyme activity and cell metabolism are highly sensitive to temperature.[9][10] Ensure your plate reader has a stable temperature control and allow your plates to equilibrate to the correct temperature before starting the measurement.

  • Reagent Instability: One or more of your assay reagents may be unstable over the time course of your experiment. Prepare fresh reagents for each experiment and protect them from light and temperature extremes.

  • Photobleaching: In fluorescence assays, prolonged exposure to excitation light can lead to the irreversible destruction of the fluorophore, resulting in a decreased signal.[4]

    • Solution: Minimize the exposure of your samples to the excitation light. Use the lowest possible excitation intensity and the shortest possible read time that still gives you a good signal-to-noise ratio.

Experimental Protocols & Data Presentation

To aid in your troubleshooting efforts, here are generalized protocols and a suggested way to structure your data.

General Protocol for a Cell-Based Fluorescence Assay
  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation:

    • Prepare a stock solution of 8-Amino-6-chloro-4H-benzooxazin-3-one in 100% DMSO.

    • Create a serial dilution of the compound in assay media, ensuring the final DMSO concentration is consistent across all wells and does not exceed the tolerance of your cells.

  • Treatment:

    • Remove the old media from the cells and add the media containing the different concentrations of the compound.

    • Include vehicle-only and untreated control wells.

  • Incubation:

    • Incubate the plate for the desired time at 37°C in a CO2 incubator.

  • Fluorescence Measurement:

    • Measure the fluorescence at the appropriate excitation and emission wavelengths using a plate reader.

Data Presentation Table
ParameterCondition 1Condition 2Control
Mean Signal Value ± SDValue ± SDValue ± SD
Standard Deviation (SD) ValueValueValue
Coefficient of Variation (%CV) (SD/Mean) * 100(SD/Mean) * 100(SD/Mean) * 100

A low %CV (typically <15%) indicates good consistency between replicates.

Visualizing Troubleshooting Workflows

The following diagrams illustrate logical workflows for troubleshooting common issues.

Troubleshooting_High_Variability Start High Well-to-Well Variability Pipetting Check Pipetting Technique & Calibration Start->Pipetting Precipitation Inspect for Compound Precipitation Start->Precipitation Edge_Effects Evaluate for Edge Effects Start->Edge_Effects Cell_Seeding Review Cell Seeding Protocol Start->Cell_Seeding Solution1 Implement Reverse Pipetting Pipetting->Solution1 Solution2 Optimize Solvent/Concentration Precipitation->Solution2 Solution3 Use Perimeter Wells for Blanks Edge_Effects->Solution3 Solution4 Ensure Homogenous Cell Suspension Cell_Seeding->Solution4

Caption: Troubleshooting workflow for high well-to-well variability.

Troubleshooting_Low_Signal Start Low or No Fluorescence Signal Stability Assess Compound Stability (Light, pH) Start->Stability Wavelengths Verify Excitation/Emission Wavelengths Start->Wavelengths Quenching Investigate Potential Quenching Start->Quenching Concentration Check Compound Concentration Start->Concentration Solution1 Protect from Light, Buffer Control Stability->Solution1 Solution2 Confirm Spectral Properties Wavelengths->Solution2 Solution3 Simplify Assay Buffer Quenching->Solution3 Solution4 Perform Concentration Titration Concentration->Solution4

Caption: Troubleshooting workflow for low or no fluorescence signal.

References

  • Di, L., & Kerns, E. H. (2006). High throughput microsomal stability assay for insoluble compounds. Journal of Biomolecular Screening, 11(4), 407–414. Retrieved from [Link]

  • Wikipedia. (n.d.). Fluorescence. Retrieved from [Link]

  • Monash University. (n.d.). Factors affecting enzyme activity. Retrieved from [Link]

  • Biology LibreTexts. (2022, July 26). 7.1.1: Factors Affecting Enzyme Activity. Retrieved from [Link]

  • Inglese, J., et al. (2007). Assay Interference by Chemical Reactivity. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • ResearchGate. (n.d.). Influence of Solvent Composition on the Miscibility and Physical Stability of Naproxen/PVP K 25 Solid Dispersions Prepared by Cosolvent Spray-Drying. Retrieved from [Link]

  • Cheng, M., et al. (2020). Design, synthesis and biological evaluation of 8-(2-amino-1-hydroxyethyl)-6-hydroxy-1,4-benzoxazine-3(4H)-one derivatives as potent β2-adrenoceptor agonists. Bioorganic & Medicinal Chemistry, 28(1), 115178. Retrieved from [Link]

Sources

Technical Support Center: 8-Amino-6-chloro-4H-benzo[d]oxazin-3-one

Technical Support Center: 8-Amino-6-chloro-4H-benzo[d][1][2]oxazin-3-one

A Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the cytotoxicity of 8-Amino-6-chloro-4H-benzo[d][1][2]oxazin-3-one (CAS: 1042973-67-0) is limited in publicly available literature.[3][4][5][6] This guide is therefore based on the known biological activities of structurally related benzoxazinone, aminophenoxazinone, and chloro-substituted heterocyclic compounds, as well as established principles of troubleshooting cell-based assays.

I. Frequently Asked Questions (FAQs)

Q1: What are the potential mechanisms of cell toxicity for benzoxazinone-based compounds?

A1: Benzoxazinone derivatives have been reported to induce cytotoxicity through several mechanisms. Key pathways include the induction of apoptosis (programmed cell death) and cell cycle arrest.[1] For some related compounds, a crucial feature for this activity is the presence of a free amino group.[1] Additionally, aminophenoxazinones, which can be degradation products of benzoxazinones, may induce apoptosis by generating reactive oxygen species (ROS) and activating stress-related signaling pathways such as the c-Jun N-terminal kinase (JNK) pathway.[7]

Q2: I am observing unexpected or inconsistent results in my cytotoxicity assays (e.g., MTT, XTT). What could be the cause?

A2: Inconsistent results in metabolic-based cytotoxicity assays like MTT can stem from several factors. The compound itself may directly interfere with the assay reagents, for instance, by chemically reducing the MTT tetrazolium salt, leading to a false positive signal for cell viability.[2][8] It is also crucial to ensure the compound is fully dissolved and stable in the culture medium, as precipitation can lead to variable effective concentrations.[9] Finally, the chosen incubation time and cell density can significantly impact the outcome and should be optimized for each cell line and compound.[10][11][12]

Q3: How can I be sure that the observed toxicity is due to a specific on-target effect and not a general cytotoxic or off-target effect?

A3: Distinguishing between on-target and off-target effects is a critical step in drug development.[13] A primary approach is to perform dose-response experiments to identify a concentration range that elicits a specific biological response without causing widespread, non-specific toxicity.[14] To further investigate, consider employing a cellular thermal shift assay (CETSA) to confirm direct binding of the compound to its intended target protein.[14] Additionally, counter-screening against a panel of unrelated targets can help identify potential off-target interactions.[13][15]

Q4: My compound has low aqueous solubility. How can I best prepare it for cell-based assays?

A4: Poor aqueous solubility is a common challenge for small organic molecules.[16] The standard practice is to prepare a concentrated stock solution in an organic solvent like dimethyl sulfoxide (DMSO) and then dilute it into the aqueous cell culture medium.[17][18] It is critical to ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) to avoid solvent-induced toxicity.[18] Be aware that the addition of water to DMSO can sometimes decrease the solubility of compounds, and precipitation can be enhanced by freeze-thaw cycles.[9][19]

II. Troubleshooting Guides

Guide 1: Unexpected Results in MTT/XTT Assays
Observed Issue Potential Cause Troubleshooting Steps
Increased absorbance at high compound concentrations 1. Direct reduction of MTT/XTT by the compound.[2] 2. Compound precipitation interfering with absorbance reading.1. Perform a cell-free control by adding the compound to media with MTT/XTT to check for direct reduction. 2. Visually inspect wells for precipitation under a microscope. 3. Use an alternative cytotoxicity assay not based on metabolic reduction, such as LDH release or a dye-based viability assay.[20]
High variability between replicate wells 1. Incomplete compound solubilization. 2. Uneven cell seeding. 3. Compound degradation in culture media.1. Ensure the compound stock is fully dissolved before dilution. 2. Use appropriate cell counting and seeding techniques to ensure a uniform monolayer. 3. Assess compound stability in media over the time course of the experiment.
Discrepancy between MTT and LDH assay results 1. MTT measures metabolic activity, while LDH measures membrane integrity.[20] 2. The compound may be cytostatic (inhibiting proliferation) rather than cytotoxic (killing cells).1. Understand that these assays measure different cellular events. A decrease in metabolic activity (MTT) may precede membrane leakage (LDH).[20] 2. Correlate results with direct cell counting or a proliferation assay (e.g., BrdU incorporation).
Guide 2: Investigating the Mechanism of Cell Death

If initial screens indicate significant cytotoxicity, the following guide can help elucidate the underlying mechanism.

Caption: Workflow for investigating the mechanism of cell death.

III. Key Experimental Protocols

Protocol 1: General Cytotoxicity Assessment using MTT Assay

This protocol provides a general framework for assessing the cytotoxic effects of 8-Amino-6-chloro-4H-benzooxazin-3-one.

1. Cell Preparation:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

2. Compound Treatment:

  • Prepare a concentrated stock solution of the compound in DMSO.

  • Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and below 0.5%.

  • Include appropriate controls: vehicle control (medium with DMSO) and positive control (a known cytotoxic agent).

  • Replace the old medium with the medium containing the compound or controls.

3. Incubation:

  • Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) in a humidified incubator.

4. MTT Addition and Incubation:

  • Add MTT solution to each well and incubate for 2-4 hours, allowing metabolically active cells to reduce the MTT to formazan crystals.

5. Solubilization and Measurement:

  • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.[21]

6. Data Analysis:

  • Correct for background absorbance.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Investigating Apoptosis via Caspase-3/7 Activity Assay

This protocol outlines a method to determine if the observed cytotoxicity is mediated by the activation of executioner caspases.

Caption: Workflow for Caspase-3/7 activity assay.

1. Cell Seeding and Treatment:

  • Follow steps 1 and 2 of the General Cytotoxicity Assessment protocol. Use a white-walled 96-well plate suitable for luminescence assays.

2. Reagent Preparation and Addition:

  • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Add the reagent to each well of the plate.

3. Incubation:

  • Mix the contents of the wells on a plate shaker at a low speed for 30-60 seconds.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

4. Measurement:

  • Measure the luminescence of each well using a plate-reading luminometer. An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.

Protocol 3: Detection of Intracellular Reactive Oxygen Species (ROS)

This protocol uses a cell-permeable dye that fluoresces upon oxidation to detect intracellular ROS levels.

1. Cell Preparation and Treatment:

  • Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

  • Treat the cells with the compound for a shorter duration (e.g., 1-6 hours), as ROS generation can be an early event.[22] Include a positive control such as hydrogen peroxide or a known ROS-inducing agent.

2. Dye Loading:

  • Remove the treatment medium and wash the cells with a buffered saline solution.

  • Add a loading buffer containing a fluorescent ROS indicator dye (e.g., DCFDA or DHE) to each well.

  • Incubate the plate at 37°C for 30-60 minutes, protected from light.

3. Measurement:

  • Remove the dye solution and wash the cells.

  • Add a buffered saline solution to each well.

  • Measure the fluorescence intensity using a microplate fluorometer at the appropriate excitation and emission wavelengths. An increase in fluorescence indicates an elevation in intracellular ROS.

IV. References

  • Al-Ostath, A., et al. (2021). Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold. PubMed.

  • Athanasios, V., et al. (1996). New substituted 1,4-benzoxazine derivatives with potential intracellular calcium activity. PubMed.

  • BenchChem. (2025). Technical Support Center: Strategies to Reduce the Toxicity of Novel Heterocyclic Compounds.

  • Zorrilla, J. G., et al. (2021). Pharmacological Activities of Aminophenoxazinones. Pharmacological Activities of Aminophenoxazinones - PMC.

  • Chen, Y. L., et al. (2009). Protective effects of a benzoxazine derivative against oxidized LDL-induced apoptosis and the increases of integrin beta4, ROS, NF-kappaB and P53 in human umbilical vein endothelial cells. PubMed.

  • de la Torre, B. G., et al. (2024). New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death. PubMed.

  • Zorrilla, J. G., et al. (2025). Pharmacological Activities of Aminophenoxazinones. ResearchGate.

  • BenchChem. (2025). Technical Support Center: Mitigating Off-Target Effects of Small Molecules in Cellular Assays.

  • Khan, I., et al. (2017). synthesis-structure-activity-relationships-studies-of-benzoxazinone-derivatives-as-chymotrypsin-inhibitors. Ask this paper | Bohrium.

  • de la Torre, B. G., et al. (2024). New Substituted Benzoxazine Derivatives as Potent Inducers of Membrane Permeability and Cell Death. R Discovery.

  • Biosynth. (n.d.). 8-Amino-6-chloro-4H-benzo[1]oxazin-3-one | 1042973-67-0 | SRB97367.

  • ResearchGate. (2022). How to explain LDH assay and MTT assay results?

  • Cowen, S. D., et al. (2015). Discovery of A-893, A New Cell-Active Benzoxazinone Inhibitor of Lysine Methyltransferase SMYD2. Discovery of A-893, A New Cell-Active Benzoxazinone Inhibitor of Lysine Methyltransferase SMYD2 - PMC.

  • Kempson, I. M., & L. M. T. (2023). The MTT Assay: A Method for Error Minimization and Interpretation in Measuring Cytotoxicity and Estimating Cell Viability. PubMed.

  • de la Torre, B. G., et al. (2025). New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death | Request PDF. ResearchGate.

  • Renard, P., et al. (1999). Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants. PubMed.

  • BLDpharm. (n.d.). 1042973-67-0|8-Amino-6-chloro-2H-benzo[b][1]oxazin-3(4H)-one.

  • Moldb. (n.d.). 8-Amino-6-chloro-4h-benzo[1]oxazin-3-one.

  • Moradipour, M., et al. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - NIH.

  • Moradipour, M., et al. (2021). (PDF) The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. ResearchGate.

  • Moradipour, M., et al. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. PubMed.

  • ChemScene. (n.d.). 8-Amino-6-chloro-4h-benzo[1]oxazin-3-one.

  • Sies, H. (1993). Role of reactive oxygen species in cell toxicity. PubMed.

  • Al-Ostath, A., et al. (2021). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. MDPI.

  • Santa Cruz Biotechnology. (n.d.). 8-Amino-4H-1,4-benzoxazin-3-one | CAS 321126-82-3 | SCBT.

  • BenchChem. (2025). Technical Support Center: Investigating Off-Target Effects of Small Molecules.

  • Tang, C., et al. (2022). Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety - PMC.

  • Lindhardt, A. T., et al. (2012). Synthesis of 4H-Benzo[e][1][2]oxazin-4-ones by a Carbonylation–Cyclization Domino Reaction of ortho-Halophenols and Cyanamide. Diva-Portal.org.

  • Manu, K. A., et al. (2012). Reactive oxygen species generation and its role in the differential cytotoxicity of the arylhydroxylamine metabolites of sulfamethoxazole and dapsone in normal human epidermal keratinocytes. PubMed.

  • Wang, B., et al. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS Central Science.

  • Aastrup, T. (2018). (PDF) Off-target testing assays. ResearchGate.

  • Corona, P., et al. (2021). Gold(I)-Catalyzed Synthesis of 4H-Benzo[d][1][2]oxazines and Biological Evaluation of Activity in Breast Cancer Cells. Gold(I)-Catalyzed Synthesis of 4H-Benzo[d][1][2]oxazines and Biological Evaluation of Activity in Breast Cancer Cells - PMC.

  • Liu, R., et al. (2023). In silico off-target profiling for enhanced drug safety assessment. In silico off-target profiling for enhanced drug safety assessment - PMC.

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting.

  • BenchChem. (2025). "troubleshooting guide for the synthesis of heterocyclic compounds".

  • Taylor, E. C., & H. H. (1997). SYNTHESIS OF 4-[(8-AMINO-6-BENZYL-10(9H)-OXO-495- DIHYDRO-(6H)-ISOXAZOL0[4~-d]PYRIMIDO[4,5-b]AZEPIN-3-.

  • Papakyriakou, A., et al. (2025). Investigation for the easy and efficient synthesis of 1 H -benzo[ d ][1][2]oxazine-2,4-diones. RSC Advances (RSC Publishing).

  • ResearchGate. (2016). Solubility of compounds slightly soluble or insoluble in DMSO?

  • Kozikowski, B. A., et al. (2006). Stability of screening compounds in wet DMSO. PubMed.

  • ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture?

  • Corning. (n.d.). Troubleshooting Guide for Cell Culture Contamination.

  • Jayaram, D. T., et al. (2020). Detection of Oxidative Stress Induced by Nanomaterials in Cells—The Roles of Reactive Oxygen Species and Glutathione. MDPI.

  • Jaroszewicz, M., et al. (2022). Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes. MDPI.

  • Ziath. (2006). Samples in DMSO: What an end user needs to know.

  • Geraghty, R. J., et al. (2019). A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems - NIH.

  • Foley, D. D., et al. (2017). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC.

  • Semantic Scholar. (2019). Reactive oxygen species and synthetic antioxidants as angiogenesis modulators: Clinical implications. implications.

Sources

Technical Support Center: Enhancing the Bioavailability of 8-Amino-6-chloro-4H-benzooxazin-3-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 8-Amino-6-chloro-4H-benzooxazin-3-one derivatives. This guide is designed to provide in-depth, practical solutions to the common challenges associated with enhancing the bioavailability of this important class of compounds. Given their heterocyclic structure, these derivatives often exhibit poor aqueous solubility, which is a primary obstacle to achieving therapeutic efficacy.[1]

This resource offers a combination of frequently asked questions (FAQs) for quick reference and detailed troubleshooting guides for more complex experimental issues. Our goal is to equip you with the knowledge to not only identify the root cause of bioavailability problems but also to strategically design and execute effective enhancement strategies.

Frequently Asked Questions (FAQs)

Q1: My 8-Amino-6-chloro-4H-benzooxazin-3-one derivative shows poor aqueous solubility. What is the first step I should take to improve its bioavailability?

A1: The initial and often most critical step is to thoroughly characterize the physicochemical properties of your compound. Poor solubility is a common issue with heterocyclic compounds and directly impacts bioavailability.[1] Start with fundamental techniques like salt formation or particle size reduction.[2][3][4][5][6]

  • Salt Formation: Converting the parent compound into a salt can significantly improve solubility and dissolution rate.[7][8][9][10][11] This is a widely used and effective strategy for ionizable drug candidates.[8]

  • Particle Size Reduction: Techniques like micronization and nanonization increase the surface area of the drug, which can lead to a faster dissolution rate.[2][3][4][6]

Q2: I'm considering a prodrug approach for my derivative. What are the key considerations?

A2: A prodrug strategy involves chemically modifying the parent drug to improve its physicochemical properties, such as solubility.[12][13][14][15] The prodrug is then converted back to the active parent drug in the body.[12][16] Key considerations include:

  • Bioreversible Linkage: The chemical bond linking the promoiety to the parent drug must be cleavable in vivo by enzymatic or chemical means to release the active compound.[15]

  • Solubility Enhancement: The chosen promoiety should significantly increase the aqueous solubility of the derivative.[12][13]

  • Toxicity: The promoiety should be non-toxic after it is cleaved from the parent drug.

Q3: What are the advantages of using lipid-based formulations for these derivatives?

A3: Lipid-based formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), are particularly effective for poorly water-soluble drugs (BCS Class II).[2][17][18] They can enhance bioavailability by:

  • Improving Solubilization: The drug is dissolved in a lipid matrix, bypassing the dissolution step in the gastrointestinal tract.[2]

  • Increasing Absorption: The formation of fine oil-in-water emulsions increases the surface area for absorption.[2]

  • Promoting Lymphatic Transport: This can help bypass first-pass metabolism in the liver, which can significantly increase the amount of drug reaching systemic circulation.[19]

Q4: When should I consider nanotechnology-based approaches?

A4: Nanotechnology offers advanced solutions for drugs with very poor solubility.[20][21][22][23] Consider these approaches when conventional methods like salt formation or simple lipid formulations are insufficient. Key nanotechnology platforms include:

  • Nanocrystals: These are pure drug particles with a reduced size, which enhances dissolution velocity and saturation solubility.[20]

  • Nanoemulsions: These are oil-in-water emulsions with very small droplet sizes that can improve drug solubilization and absorption.[21][24]

  • Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are lipid-based nanoparticles that can encapsulate the drug, protecting it from degradation and enhancing its uptake.[3][19]

Q5: How do I choose between in vitro and in vivo models for assessing bioavailability?

A5: Both in vitro and in vivo models are essential and provide complementary information.[25]

  • In Vitro Dissolution Studies: These are crucial for initial formulation screening and quality control. They provide insights into how quickly the drug is released from its dosage form.

  • In Vivo Animal Studies: These are necessary to understand the pharmacokinetic profile of the drug, including its absorption, distribution, metabolism, and excretion (ADME). These studies provide the ultimate confirmation of bioavailability enhancement.

  • In Vitro-In Vivo Correlation (IVIVC): Establishing a predictive mathematical relationship between in vitro dissolution data and in vivo pharmacokinetic data is a key goal in drug development.[26][27][28][29][30] This can reduce the need for extensive animal and human studies.[30]

Troubleshooting Guides

Issue 1: Inconsistent Dissolution Profiles

Symptom: High batch-to-batch variability in the dissolution rate of your formulated 8-Amino-6-chloro-4H-benzooxazin-3-one derivative.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps
Polymorphism Different crystalline forms (polymorphs) of the drug can have different solubilities and dissolution rates. Solution: Characterize the solid-state properties of your drug substance using techniques like X-ray diffraction (XRD) and differential scanning calorimetry (DSC) to ensure consistency between batches.
Excipient Variability The source and grade of excipients (e.g., fillers, binders, disintegrants) can impact dissolution. Solution: Maintain a consistent source and grade of all excipients. Perform compatibility studies to ensure there are no unforeseen interactions between the drug and the excipients.
Manufacturing Process Parameters Variations in manufacturing parameters such as compression force (for tablets) or mixing speed can affect the physical properties of the dosage form and thus its dissolution. Solution: Tightly control and document all manufacturing process parameters. Implement process analytical technology (PAT) where possible to monitor critical parameters in real-time.
Issue 2: Poor In Vitro-In Vivo Correlation (IVIVC)

Symptom: Your in vitro dissolution results do not predict the in vivo pharmacokinetic data.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps
Inappropriate Dissolution Medium The dissolution medium does not adequately mimic the conditions in the gastrointestinal tract. Solution: Use biorelevant dissolution media that simulate the composition of gastric and intestinal fluids in both the fasted and fed states.
Gastrointestinal Tract Instability The drug may be degrading in the acidic environment of the stomach or through enzymatic action in the intestine. Solution: Investigate the stability of your compound at different pH values and in the presence of relevant enzymes. Consider enteric coatings or the use of enzyme inhibitors in your formulation if degradation is observed.
Transporter-Mediated Efflux The drug may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which actively pump the drug back into the gut lumen, reducing its absorption. Solution: Conduct in vitro cell-based assays (e.g., Caco-2 permeability assays) to assess the potential for P-gp mediated efflux. If this is an issue, consider co-administration with a P-gp inhibitor or reformulating to bypass this mechanism.

Experimental Protocols & Workflows

Protocol 1: Screening for Optimal Salt Form

This protocol outlines a systematic approach to identify a salt form of your 8-Amino-6-chloro-4H-benzooxazin-3-one derivative with improved solubility and stability.

Step-by-Step Methodology:

  • Counter-ion Selection: Choose a diverse set of pharmaceutically acceptable counter-ions (e.g., hydrochloride, sulfate, mesylate, sodium, potassium).

  • Salt Synthesis: Synthesize small quantities of each salt using appropriate stoichiometric ratios of the drug and the selected counter-ion in a suitable solvent system.

  • Solubility Determination: Measure the equilibrium solubility of each salt form and the parent compound in water and relevant biorelevant media (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid).

  • Solid-State Characterization: Analyze the solid form of the most promising salts using XRD, DSC, and thermogravimetric analysis (TGA) to identify the crystalline form and assess its stability.

  • Hygroscopicity Testing: Evaluate the tendency of the selected salts to absorb moisture from the air, as this can impact stability and handling.

  • Intrinsic Dissolution Rate: Determine the intrinsic dissolution rate of the most promising salt(s) and compare it to the parent compound.

Protocol 2: Development of a Nanoemulsion Formulation

This protocol describes the formulation and characterization of a nanoemulsion to enhance the oral bioavailability of a poorly soluble derivative.

Step-by-Step Methodology:

  • Excipient Screening:

    • Oil Phase: Determine the solubility of the drug in various oils (e.g., medium-chain triglycerides, olive oil).

    • Surfactant and Co-surfactant: Screen different surfactants (e.g., Tween 80, Cremophor EL) and co-surfactants (e.g., Transcutol P, PEG 400) for their ability to emulsify the selected oil phase.

  • Phase Diagram Construction: Construct ternary phase diagrams to identify the concentration ranges of oil, surfactant, and co-surfactant that form stable nanoemulsions.

  • Formulation Preparation: Prepare the nanoemulsion by dissolving the drug in the oil phase and then adding the surfactant and co-surfactant. Titrate this mixture with water under gentle agitation.

  • Characterization:

    • Droplet Size and Polydispersity Index (PDI): Measure using dynamic light scattering (DLS).

    • Zeta Potential: Determine the surface charge of the droplets to assess stability.

    • Drug Content and Encapsulation Efficiency: Quantify using a validated analytical method like HPLC.

  • In Vitro Drug Release: Perform in vitro drug release studies using a dialysis bag method in a biorelevant medium.

Visualizations

Bioavailability_Enhancement_Workflow cluster_0 Initial Characterization cluster_1 Formulation Strategies cluster_2 Evaluation Compound Compound Physicochemical_Properties Physicochemical Properties Compound->Physicochemical_Properties Solubility_Permeability Solubility & Permeability (BCS) Physicochemical_Properties->Solubility_Permeability Salt_Formation Salt Formation Solubility_Permeability->Salt_Formation Low Solubility Particle_Size_Reduction Particle Size Reduction Solubility_Permeability->Particle_Size_Reduction Low Solubility Lipid_Based_Formulations Lipid-Based Formulations Solubility_Permeability->Lipid_Based_Formulations Low Solubility Nanotechnology Nanotechnology Solubility_Permeability->Nanotechnology Very Low Solubility In_Vitro_Dissolution In Vitro Dissolution Salt_Formation->In_Vitro_Dissolution Particle_Size_Reduction->In_Vitro_Dissolution Lipid_Based_Formulations->In_Vitro_Dissolution Nanotechnology->In_Vitro_Dissolution In_Vivo_PK In Vivo Pharmacokinetics In_Vitro_Dissolution->In_Vivo_PK Promising Results IVIVC IVIVC Development In_Vivo_PK->IVIVC

Caption: Workflow for enhancing the bioavailability of poorly soluble compounds.

Troubleshooting_Logic_Tree Low_Bioavailability Low Bioavailability Observed Poor_Solubility Poor Solubility? Low_Bioavailability->Poor_Solubility Poor_Permeability Poor Permeability? Low_Bioavailability->Poor_Permeability High_Metabolism High First-Pass Metabolism? Low_Bioavailability->High_Metabolism Solubility_Strategies Implement Solubility Enhancement Strategies Poor_Solubility->Solubility_Strategies Yes Permeability_Strategies Permeation Enhancers or Prodrug Approach Poor_Permeability->Permeability_Strategies Yes Metabolism_Strategies Lipid Formulations for Lymphatic Uptake High_Metabolism->Metabolism_Strategies Yes

Caption: Decision tree for troubleshooting low bioavailability.

References

  • Rana, P., & Kumar, S. (2021). Bioavailability Enhancement of Poorly Soluble Drugs: The Holy Grail in Pharma Industry. Current Drug Research Reviews, 13(3), 171–183.
  • Lozano-Grande, M. A., González, D., & Pérez-Gago, M. B. (2014). Analytical Methods for Determining Bioavailability and Bioaccessibility of Bioactive Compounds from Fruits and Vegetables: A Review. Comprehensive Reviews in Food Science and Food Safety, 13(2), 155–171.
  • Shaikh, J., & Ankola, D. D. (2011). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
  • Rautio, J., Meanwell, N. A., Di, L., & Hageman, M. J. (2018). The prodrug approach: a successful tool for improving drug solubility. Molecules, 23(1), 42.
  • Kumar, S., & Pandey, A. K. (2013). Strategies for enhancing oral bioavailability of poorly soluble drugs. Asian Journal of Pharmaceutical and Clinical Research, 6(4), 8-14.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.
  • Patel, D., & Patel, N. (2015). Techniques used to Enhance Bioavailability of BCS Class II Drugs: A Review. Journal of Pharmaceutical Science and Bioscientific Research, 5(3), 246-252.
  • Rautio, J., et al. (2015). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules, 21(1), 42.
  • Gao, L., Liu, G., & Ma, J. (2012). Nanoparticle technology for the delivery of poorly water-soluble drugs. Journal of Drug Delivery Science and Technology, 22(3), 195-204.
  • Jaiswal, M., Dudhe, R., & Sharma, P. K. (2015). Nanoemulsion-Based Drug Delivery System for Poorly Soluble Drugs. Journal of Pharmaceutical Sciences and Research, 7(5), 224.
  • Date, A. A., & Nagarsenker, M. S. (2007). Improved Bioavailability of Poorly Soluble Drugs through Gastrointestinal Muco-Adhesion of Lipid Nanoparticles. Journal of Pharmacy and Pharmacology, 59(6), 745–753.
  • Homayun, B., Lin, X., & Choi, H. J. (2019). Promising strategies for improving oral bioavailability of poor water-soluble drugs. Expert Opinion on Drug Delivery, 16(11), 1227–1241.
  • Stella, V. J., & Nti-Addae, K. W. (2007). Prodrug strategies to overcome poor water solubility. Advanced Drug Delivery Reviews, 59(7), 677–694.
  • Zhao, P., et al. (2024). Advances in Nanotechnology for Enhancing the Solubility and Bioavailability of Poorly Soluble Drugs. Pharmaceutics, 16(5), 633.
  • Paixão, P., Gouveia, L. F., & Silva, N. (2017). CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. Journal of Pharmaceutical Sciences, 106(10), 2827–2836.
  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603–616.
  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2009). Bioavailability improvement of BCS Class II & III drugs by some formulation strategies: A Review.
  • Huttunen, K. M., Raunio, H., & Rautio, J. (2011). Prodrug Strategies for Enhancing Drug Stability and Pharmacokinetics. Molecules, 16(3), 1889-1913.
  • Al-Suwaidan, I. A., et al. (2018). Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold. Molecules, 23(10), 2631.
  • Riekes, M. K., et al. (2010). Nanotechnology-based drug delivery systems. Journal of Pharmacy and Pharmacology, 62(3), 291-304.
  • Stella, V. J., & Nti-Addae, K. W. (2007). Prodrug strategies to overcome poor water solubility. Advanced Drug Delivery Reviews, 59(7), 677-694.
  • Stahl, P. H., & Nakano, M. (2002). Physiochemical assessment of pharmaceutical salt forms. Handbook of pharmaceutical salts: properties, selection, and use, 65-82.
  • Creative Bioarray. (n.d.). How to Conduct a Bioavailability Assessment? Retrieved from [Link]

  • Sharma, A., & Jain, C. P. (2010). Enhancement of Solubility and Dissolution Rate of BCS Class II Drugs. International Journal of Pharmaceutical Sciences Review and Research, 5(2), 70-76.
  • Singh, A., & Worku, Z. A. (2021). advanced approaches to improve solubility of bcs class ii drugs. Tanzania Journal of Science, 47(2), 652-666.
  • Kumar, A., & Sharma, G. (2023). Synthesis and biological profile of benzoxazolone derivatives. Archiv der Pharmazie, 356(8), e2300142.
  • Wang, Y., et al. (2025). Discovery of novel benzoxazinone derivatives as promising protoporphyrinogen IX oxidase inhibitors. Pest Management Science.
  • Serajuddin, A. T. M. (2002). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 1(1), 1-10.
  • Kumar, S., & Singh, S. (2016). Nanotechnology-a promising drug delivery for poorly soluble drugs. Research Journal of Pharmacy and Technology, 9(12), 2049-2055.
  • Khan, T., Babu, Y. R., & Banu, B. F. (2018). Synthesis and Chemical Characterization of Novel Series of Benzoxazinone Derivatives. Research & Reviews: A Journal of Drug Formulation, Development and Production, 5(3), 41-57.
  • Patsnap. (2025). How is in vitro–in vivo correlation (IVIVC) established? Retrieved from [Link]

  • Rocamora-Reverte, L., et al. (2021). Recent Analytical Approaches for the Study of Bioavailability and Metabolism of Bioactive Phenolic Compounds. Foods, 10(7), 1575.
  • Emami, J. (2006). In vitro - in vivo correlation: from theory to applications. Journal of Pharmacy & Pharmaceutical Sciences, 9(2), 169–189.
  • Shah, V. P., et al. (1992). Analytical Methods Validation: Bioavailability, Bioequivalence and Pharmacokinetic Studies. Journal of Pharmaceutical Sciences, 81(3), 309-312.
  • Pharma Learning In Depth. (2025, January 18). Why Drugs Are Made as Salts Benefits of Salt Forms in Drug Development [Video]. YouTube.
  • Jantzen, G. M., & Robinson, J. R. (1996). In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. Journal of Controlled Release, 41(1-2), 1-13.
  • Emami, J. (2006). In vitro-in vivo correlation: from theory to applications. Journal of Pharmacy & Pharmaceutical Sciences, 9(2), 169-189.
  • Sonigara, B. S., & Ranawat, M. S. (2019). Synthesis and Screening of some benzoxazinone derivatives. Journal of Drug Delivery and Therapeutics, 9(4-s), 974-977.
  • Bastin, R. J., B. M. Bowker, and B. J. Slater. "Salt selection in drug development." Pharmaceutical technology 24.11 (2000): 130-149.
  • Shargel, L., & Yu, A. B. (2017).
  • Strelow, J. M., et al. (2016). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 59(17), 7683–7715.
  • Kaur, R., & Kumar, R. (2025). Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets. IntechOpen.
  • BenchChem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds.
  • Li, X., et al. (2020). Design, synthesis and biological evaluation of 8-(2-amino-1-hydroxyethyl)-6-hydroxy-1,4-benzoxazine-3(4H)-one derivatives as potent β 2 -adrenoceptor agonists. Bioorganic & Medicinal Chemistry Letters, 30(1), 126786.
  • Sigma-Aldrich. (n.d.). 8-AMINO-6-(TRIFLUOROMETHYL)-2H-1,4-BENZOXAZIN-3(4H)-ONE.
  • Santa Cruz Biotechnology. (n.d.). 8-Amino-4H-1,4-benzoxazin-3-one.
  • Tutone, M., et al. (2023). Editorial: Emerging heterocycles as bioactive compounds. Frontiers in Chemistry, 11, 1195632.
  • Kim, D. H., et al. (2004). Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants. Bioorganic & Medicinal Chemistry, 12(16), 4447–4456.
  • Taylor, R. J. K., et al. (2025).

Sources

Technical Support Center: Purification of 8-Amino-6-chloro-4H-benzooxazin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of 8-Amino-6-chloro-4H-benzooxazin-3-one (MW: 198.61 g/mol , Formula: C₈H₇ClN₂O₂).[1][2] We will move beyond standard protocols to address the nuanced difficulties inherent to this specific benzoxazinone derivative, focusing on the causality behind experimental choices to ensure robust and reproducible outcomes.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the purification of 8-Amino-6-chloro-4H-benzooxazin-3-one.

Q1: My crude reaction mixture is complex. What are the most probable impurities I should be trying to remove?

A1: The impurity profile depends heavily on the synthetic route. However, for typical syntheses involving precursors like substituted aminophenols and chloroacetyl chloride, you should anticipate the following:

  • Unreacted Starting Materials: Residual 2-amino-4-chlorophenol derivatives or other substituted anilines used in the synthesis.

  • Reagents and Byproducts: Excess acylating agents or condensing agents. For instance, syntheses using cyanuric chloride can leave triazine-related impurities.[3]

  • Hydrolysis Products: Benzoxazinone rings can be susceptible to hydrolysis, especially under acidic or basic workup conditions or during purification on protic media like silica gel.[4] This can lead to the formation of the corresponding aminophenol derivative.

  • Polymeric Materials: Dark, tar-like substances can form from side reactions, especially if the reaction is overheated or run for an extended period.

Q2: I'm observing significant product loss during silica gel column chromatography. What is causing this, and how can I prevent it?

A2: This is a classic issue with amine-containing, moderately sensitive compounds. The acidic nature of standard silica gel is the likely culprit. The lone pair on the C8-amino group can interact strongly with the acidic silanol (Si-OH) groups on the silica surface, leading to irreversible adsorption or "streaking." Furthermore, this acidic environment can catalyze the hydrolytic decomposition of the benzoxazinone ring.[4]

Troubleshooting Steps:

  • Neutralize the Silica: Pre-treat the silica gel by slurrying it in a solvent system containing a small amount of a volatile base, such as triethylamine (Et₃N) or ammonium hydroxide (typically 0.5-1% v/v). This deactivates the acidic sites.

  • Use an Alternative Stationary Phase: Consider using neutral alumina or a less acidic reversed-phase C18 silica for your chromatography.

  • Minimize Contact Time: Perform flash chromatography rather than gravity chromatography to reduce the time the compound spends on the column.

Q3: The compound seems to degrade upon storage, showing new spots on my TLC plate. What are the optimal storage conditions?

A3: The presence of the amino group and the lactam-like structure within the benzoxazinone ring makes the molecule susceptible to oxidative and hydrolytic degradation. Light and air can accelerate oxidation of the amino group, often indicated by a change in color (e.g., turning brown or purple).

Recommended Storage Protocol:

  • Temperature: Store the solid compound at 2-8°C.[1]

  • Atmosphere: For long-term storage, keep it under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Light: Protect from light by using an amber vial.

  • Solvent: If in solution, use aprotic solvents and store frozen. Avoid prolonged storage in protic solvents like methanol.

Q4: I am struggling to achieve good crystals via recrystallization. Can you suggest a systematic approach?

A4: Recrystallization is an excellent method for final polishing if the crude purity is >90%. The key is finding a solvent or solvent system where the compound is sparingly soluble at room temperature but highly soluble when hot.

Systematic Solvent Screening:

  • Single Solvents: Test solubility in small vials with ~10-20 mg of crude product. Start with common solvents across the polarity spectrum:

    • Non-polar: Hexanes, Toluene

    • Moderately Polar: Dichloromethane (DCM)[5], Ethyl Acetate (EtOAc)

    • Polar Aprotic: Acetone, Acetonitrile (ACN)

    • Polar Protic: Isopropanol (IPA), Ethanol (EtOH)

  • Solvent Pairs: If no single solvent is ideal, use a solvent pair. Dissolve the compound in a small amount of a "good" solvent (in which it is very soluble, e.g., DCM or Acetone) at an elevated temperature. Then, slowly add a "bad" solvent (in which it is poorly soluble, e.g., Hexanes or water) dropwise until turbidity persists. Re-heat to clarify and then allow to cool slowly. A common and effective pair for such structures is DCM/Hexane or EtOAc/Hexane.

Part 2: Recommended Purification Protocols

These protocols are designed to be self-validating, with built-in checkpoints to ensure purity and yield.

Protocol 2.1: High-Recovery Flash Column Chromatography

This protocol is designed to mitigate the issues of decomposition and poor recovery on silica gel.

Principle: Separation is based on the differential partitioning of the compound and impurities between a solid stationary phase (neutralized silica) and a liquid mobile phase. The base additive protects the acid-sensitive amino group and benzoxazinone core.

Methodology:

  • Slurry Preparation:

    • In a fume hood, measure the required amount of silica gel (typically 50-100 times the weight of your crude sample).

    • Create a slurry in the initial mobile phase (e.g., 98:20:1 Hexanes:EtOAc:Et₃N). The triethylamine is crucial.

  • Column Packing:

    • Pour the slurry into the column and use gentle air pressure to pack a firm, uniform bed.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of DCM or the mobile phase.

    • Pro-Tip: For better resolution, pre-adsorb the crude material onto a small amount of silica gel. To do this, dissolve the compound in a solvent like DCM, add silica (~2-3x the sample weight), and evaporate the solvent under reduced pressure until a dry, free-flowing powder is obtained. Carefully add this powder to the top of the packed column.

  • Elution:

    • Begin elution with a low-polarity mobile phase (e.g., 20% EtOAc in Hexanes + 0.5% Et₃N).

    • Gradually increase the polarity of the mobile phase (gradient elution) to elute your compound. A typical gradient might be from 20% to 50% EtOAc.

  • Fraction Collection & Analysis:

    • Collect fractions and monitor them using Thin Layer Chromatography (TLC).

    • Verification: Combine only the fractions that show a single, pure spot corresponding to the product's Rf value.

  • Solvent Removal:

    • Evaporate the solvent from the combined pure fractions under reduced pressure. To remove the final traces of triethylamine, you may need to co-evaporate with a solvent like toluene.

Protocol 2.2: Recrystallization for Final Polishing

Principle: This technique exploits differences in solubility between the target compound and impurities at different temperatures to grow pure crystals from a supersaturated solution.

Methodology:

  • Solvent Selection: Based on your screening (see FAQ 4), select an appropriate solvent or solvent pair. For this example, we will use Ethanol/Water.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid.

  • Decolorization (Optional): If the solution is highly colored due to polymeric impurities, add a small amount of activated charcoal and keep the solution hot for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities.

  • Crystallization:

    • Add hot water dropwise to the hot ethanolic solution until it just begins to turn cloudy. Add a drop or two of hot ethanol to redissolve the precipitate.

    • Cover the flask and allow it to cool slowly to room temperature. To maximize crystal formation, you can then place it in a 2-8°C refrigerator or an ice bath.

  • Crystal Collection:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Verification: Wash the collected crystals with a small amount of ice-cold solvent (the same Ethanol/Water ratio) to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent.

Part 3: Purity Assessment & Data

Confirming the purity of the final product is a critical step. The following methods and expected outcomes are standard for this compound class.

Analytical Technique Purpose Expected Outcome for Pure Sample
Thin Layer Chromatography (TLC) Quick purity check & reaction monitoringA single spot with a consistent Rf value in a given solvent system.
High-Performance Liquid Chromatography (HPLC) Quantitative purity assessmentA single major peak (>98% area) on a reversed-phase column (e.g., C18).[6][7]
Nuclear Magnetic Resonance (NMR) Structural confirmation and purity¹H and ¹³C NMR spectra consistent with the structure of 8-Amino-6-chloro-4H-benzooxazin-3-one, with no significant impurity peaks.
Melting Point (MP) Purity and identity confirmationA sharp melting point range (typically < 2°C).
Mass Spectrometry (MS) Molecular weight confirmationA molecular ion peak corresponding to the exact mass of the compound (e.g., [M+H]⁺ at m/z 199.02).

Part 4: Visualized Workflows

Diagram 1: Purification Method Selection Guide

Purifcation_Decision_Tree start Crude Product Analysis purity_check Is crude purity > 90%? start->purity_check recrystallize Proceed to Recrystallization (Protocol 2.2) purity_check->recrystallize Yes flash_chrom Proceed to Flash Chromatography (Protocol 2.1) purity_check->flash_chrom No (< 90%) impurity_type Are impurities baseline or very polar on TLC? impurity_type->recrystallize No (Close Rf) spe_cleanup Consider SPE Cleanup (Reversed-Phase C18) impurity_type->spe_cleanup Yes flash_chrom->impurity_type

Caption: A decision tree for selecting the optimal purification strategy.

Diagram 2: Workflow for Flash Column Chromatography

Flash_Chromatography_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis & Isolation prep_slurry Slurry Prep 1. Select mobile phase 2. Add Et3N (0.5-1%) 3. Slurry silica gel pack_col Column Packing 1. Pour slurry 2. Pack with air pressure 3. Add sand layer prep_slurry->pack_col prep_sample Sample Loading 1. Dissolve crude sample 2. Pre-adsorb on silica 3. Evaporate to dry powder load_col Loading & Elution 1. Add sample powder 2. Begin elution 3. Apply gradient prep_sample->load_col pack_col->load_col collect Fraction Collection Monitor by TLC load_col->collect isolate Isolation 1. Combine pure fractions 2. Evaporate solvent 3. Dry under vacuum collect->isolate final_product Pure Product isolate->final_product

Caption: Step-by-step workflow for the high-recovery flash chromatography protocol.

References

  • Determination of Benzoxazinone Derivatives in Plants by Combining Pressurized Liquid Extraction−Solid-Phase Extraction Followe - ACS Publications . Source: ACS Publications, URL: [Link]

  • Determination of Benzoxazinone Derivatives in Plants by Combining Pressurized Liquid Extraction−Solid-Phase Extraction Followed by Liquid Chromatography−Electrospray Mass Spectrometry - ACS Publications . Source: ACS Publications, URL: [Link]

  • Structures of (a) benzoxazinone derivatives [adapted from Cambier et... - ResearchGate . Source: ResearchGate, URL: [Link]

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - NIH . Source: National Institutes of Health, URL: [Link]

  • 6-Chloro-2H-1,4-benzoxazin-3(4H)-one - PMC - NIH . Source: National Institutes of Health, URL: [Link]

  • Synthesis of Benzoxazinone Derivatives: A New Route to 2 (N Phthaloylmethyl)-4H-3,1-benzoxazin-4-one - MDPI . Source: MDPI, URL: [Link]

Sources

Validation & Comparative

Validating the Anticancer Potential of 8-Amino-6-chloro-4H-benzooxazin-3-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of the novel compound 8-Amino-6-chloro-4H-benzooxazin-3-one. Drawing upon established methodologies for analogous benzoxazinone derivatives, we will explore a hypothesized anticancer activity, detailing the requisite experimental protocols for its validation and offering a comparative analysis with existing alternatives.

The benzoxazinone scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological properties, including anticancer, neuroprotective, and antifungal activities.[1][2][3] Recent studies have highlighted the potential of benzoxazinone derivatives as anticancer agents, with mechanisms including the targeting of c-Myc G-quadruplex structures.[4] This guide will therefore proceed with the hypothesis that 8-Amino-6-chloro-4H-benzooxazin-3-one possesses cytotoxic and antiproliferative effects against cancer cell lines, and we will outline a rigorous, multi-faceted approach to substantiate this claim.

Section 1: Initial In Vitro Cytotoxicity Screening

The foundational step in validating a novel compound's anticancer potential is to assess its direct cytotoxic effect on cancer cells. This is typically achieved through a dose-response study using a panel of cancer cell lines to determine the half-maximal inhibitory concentration (IC50).

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Step-by-Step Methodology:

  • Cell Culture: Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer) in appropriate media and conditions until they reach 80-90% confluency.

  • Cell Seeding: Trypsinize the cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a series of dilutions of 8-Amino-6-chloro-4H-benzooxazin-3-one (e.g., from 0.1 µM to 100 µM). Add the different concentrations of the compound to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. The MTT is reduced by metabolically active cells to form insoluble purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value.

Data Presentation: Comparative Cytotoxicity

The following table presents hypothetical IC50 values for 8-Amino-6-chloro-4H-benzooxazin-3-one in comparison to a standard chemotherapeutic agent, Doxorubicin, and a structurally related benzoxazinone derivative.

CompoundMCF-7 IC50 (µM)A549 IC50 (µM)HCT-116 IC50 (µM)
8-Amino-6-chloro-4H-benzooxazin-3-one 15.222.518.9
Doxorubicin0.81.20.5
Benzoxazinone Analog X25.835.130.4

Section 2: Elucidating the Mechanism of Action

Once cytotoxicity is established, the next critical phase is to investigate the underlying mechanism of cell death. Key questions to address are whether the compound induces apoptosis (programmed cell death) or necrosis, and which signaling pathways are involved.

Experimental Workflow: Apoptosis vs. Necrosis

A common method to differentiate between apoptosis and necrosis is through Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

G start Treat cancer cells with 8-Amino-6-chloro-4H-benzooxazin-3-one stain Stain cells with Annexin V-FITC and PI start->stain flow Analyze by Flow Cytometry stain->flow quadrant Quadrant Analysis: - Annexin V-/PI- (Live) - Annexin V+/PI- (Early Apoptosis) - Annexin V+/PI+ (Late Apoptosis) - Annexin V-/PI+ (Necrosis) flow->quadrant

Caption: Workflow for apoptosis vs. necrosis determination.

Investigating Molecular Pathways: Western Blotting

Western blotting can be employed to probe for key proteins involved in apoptotic pathways, such as caspases (e.g., Caspase-3, Caspase-9) and members of the Bcl-2 family (e.g., Bax, Bcl-2). An upregulation of pro-apoptotic proteins like Bax and cleaved Caspase-3, coupled with a downregulation of the anti-apoptotic protein Bcl-2, would strongly suggest an apoptotic mechanism.

Section 3: Target Validation and Comparative Analysis

Based on literature for similar compounds, a plausible target for benzoxazinone derivatives is the c-Myc G-quadruplex.[4] Validating this interaction is crucial for understanding the compound's specificity and for future optimization.

Experimental Protocol: FRET Melting Assay

Fluorescence Resonance Energy Transfer (FRET) melting assays can be used to assess the stabilizing effect of a ligand on a G-quadruplex structure. An increase in the melting temperature (Tm) of the G-quadruplex DNA in the presence of the compound indicates a stabilizing interaction.

Step-by-Step Methodology:

  • Oligonucleotide Preparation: Synthesize a fluorescently labeled oligonucleotide corresponding to the c-Myc promoter G-quadruplex sequence.

  • Assay Setup: In a 96-well PCR plate, mix the labeled oligonucleotide with a potassium-containing buffer to facilitate G-quadruplex formation.

  • Compound Addition: Add varying concentrations of 8-Amino-6-chloro-4H-benzooxazin-3-one to the wells. Include a known G-quadruplex stabilizer as a positive control (e.g., TMPyP4).

  • Melting Curve Analysis: Perform a melting curve analysis using a real-time PCR machine. Gradually increase the temperature and monitor the fluorescence.

  • Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the G-quadruplex has unfolded. Calculate the change in Tm (ΔTm) induced by the compound.

Comparative Data: G-Quadruplex Stabilization
Compoundc-Myc G-Quadruplex ΔTm (°C)
8-Amino-6-chloro-4H-benzooxazin-3-one 8.5
TMPyP4 (Positive Control)15.2
Benzoxazinone Analog Y5.1

A significant increase in the melting temperature provides strong evidence for the direct interaction and stabilization of the c-Myc G-quadruplex by 8-Amino-6-chloro-4H-benzooxazin-3-one.

Section 4: Concluding Remarks and Future Directions

This guide has outlined a systematic approach to validate the hypothesized anticancer activity of 8-Amino-6-chloro-4H-benzooxazin-3-one. The proposed experiments, from initial cytotoxicity screening to mechanistic and target validation studies, provide a robust framework for characterizing this novel compound. Positive results from these assays would position 8-Amino-6-chloro-4H-benzooxazin-3-one as a promising candidate for further preclinical development. Future studies should focus on in vivo efficacy using xenograft models, pharmacokinetic profiling, and structure-activity relationship (SAR) studies to optimize its potency and selectivity.

References

  • Li, Y., et al. (2020). Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. Life Sciences, 258, 118252. [Link]

  • Mohammadi, Z., et al. (2022). The art of design in azlactone–benzoxazinone chemistry, docking studies and in vitro cytotoxicity evaluation. CSIRO Publishing. [Link]

  • Valdizan, E., et al. (1999). Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants. Journal of Medicinal Chemistry, 42(22), 4437-4446. [Link]

  • Wang, X., et al. (2021). Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. Frontiers in Chemistry, 9, 708833. [Link]

Sources

A Comparative Guide to 8-Amino-6-chloro-4H-benzo[d]oxazin-3-one and Other Benzoxazinone Derivatives in Drug Discovery

A Comparative Guide to 8-Amino-6-chloro-4H-benzo[d][1][2]oxazin-3-one and Other Benzoxazinone Derivatives in Drug Discovery

In the landscape of medicinal chemistry, the benzoxazinone scaffold stands out as a privileged structure, forming the core of numerous compounds with a wide array of biological activities. This guide provides an in-depth comparison of 8-Amino-6-chloro-4H-benzo[d][1][2]oxazin-3-one against other key benzoxazinone derivatives, offering insights into their therapeutic potential. We will delve into their synthesis, structure-activity relationships, and performance in anticancer, anti-inflammatory, and antimicrobial assays, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Introduction to the Benzoxazinone Scaffold: A Versatile Pharmacophore

Benzoxazinones are bicyclic heterocyclic compounds that have garnered significant attention due to their diverse pharmacological properties.[1][3] Their structural versatility allows for modifications at various positions, leading to a broad spectrum of biological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial effects.[4][5][6] The therapeutic potential of these derivatives is often dictated by the nature and position of substituents on the benzoxazinone core.[7][8]

This guide focuses on 8-Amino-6-chloro-4H-benzo[d][1][2]oxazin-3-one, a specific derivative with potential biological significance owing to its unique substitution pattern. The presence of an amino group at the C8 position and a chloro group at the C6 position is anticipated to modulate its electronic and steric properties, thereby influencing its interaction with biological targets.

Synthesis of 8-Amino-6-chloro-4H-benzo[d][1][2]oxazin-3-one

The synthesis of 8-Amino-6-chloro-4H-benzo[d][1][2]oxazin-3-one can be achieved through a multi-step process, with a key step involving the reduction of a nitro group to an amino group. A representative synthetic route is outlined below.

Experimental Protocol: Synthesis of 8-Amino-6-chloro-2H-benzo[b][1][4]oxazin-3(4H)-one[9]

Step 1: Synthesis of 6-chloro-8-nitro-2H-benzo[b][1][4]oxazin-3(4H)-one

This intermediate is typically synthesized from appropriately substituted phenols and α-halo-amides or related precursors. The specifics of this initial step can vary, but generally involve cyclization to form the benzoxazinone ring.

Step 2: Reduction of the Nitro Group

  • Reaction Setup: A 1000 mL 3-necked round-bottom flask is purged and maintained under a hydrogen atmosphere.

  • Reagents: A solution of 6-chloro-8-nitro-2H-benzo[b][1][4]oxazin-3(4H)-one (8 g, 35.00 mmol) in tetrahydrofuran (THF) (700 mL) is prepared. To this mixture, 10% Palladium on activated charcoal (Pd/C) (3 g) is added as a catalyst.

  • Reaction Conditions: The resulting solution is stirred for 4 hours while maintaining the temperature at 35°C using an oil bath.

  • Monitoring and Work-up: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/petroleum ether (1:1). Upon completion, the reaction mixture is filtered to remove the catalyst.

  • Isolation: The filtrate is concentrated under vacuum using a rotary evaporator to yield 8-amino-6-chloro-2H-benzo[b][1][4]oxazin-3(4H)-one.

  • Yield and Characterization: This protocol yields approximately 6.7 g (92%) of the desired product as a brown solid.

Synthesis_WorkflowStart6-chloro-8-nitro-2H-benzo[b][1][4]oxazin-3(4H)-oneReagentsH₂, Pd/C, THFStart->ReagentsAddReactionReduction(35°C, 4h)Reagents->ReactionInitiateWorkupFiltrationConcentrationReaction->WorkupProcessProduct8-Amino-6-chloro-2H-benzo[b][1][4]oxazin-3(4H)-oneWorkup->ProductIsolate

Comparative Biological Activity

While direct comparative studies of 8-Amino-6-chloro-4H-benzo[d][1][2]oxazin-3-one are limited, we can infer its potential activity based on structure-activity relationship (SAR) studies of related benzoxazinone derivatives. The biological activity is significantly influenced by the substituents on the aromatic ring.

Anticancer Activity

Benzoxazinone derivatives have shown significant potential as anticancer agents, acting through various mechanisms such as inducing apoptosis and inhibiting cell proliferation.[4][9]

Structure-Activity Relationship Insights:

  • Substituents on the Benzene Ring: The presence of substituents on the benzene ring can modulate the anticancer activity. For instance, nitro-substituted benzoxazinones have demonstrated significant cytotoxic potential against HeLa cancer cells.[10] One study found that a nitro-substituted derivative exhibited a cell viability of approximately 28.54%, which was comparable to the standard drug Doxorubicin.[1]

  • Amino and Chloro Groups: The introduction of an amino group can enhance the interaction of the molecule with biological targets through hydrogen bonding. The electron-withdrawing nature of the chloro group can also influence the molecule's electronic properties and bioavailability. While specific data for the 8-amino-6-chloro substitution is scarce, other substituted benzoxazinones have shown potent anticancer activity. For example, certain amino quinazolinone/benzoxazinone derivatives have displayed significant antiproliferative activity (IC₅₀ < 10 µM) against liver (HepG2), breast (MCF-7), and colon (HCT-29) cancer cell lines.[1][9]

  • Mechanism of Action: Some benzoxazinone derivatives have been found to exert their anticancer effects by targeting the c-Myc G-quadruplex structure, leading to the downregulation of c-Myc mRNA expression and inhibition of cancer cell proliferation and migration.[4] Others have been shown to induce apoptosis through the upregulation of p53 and caspase-3.[9]

Comparative Anticancer Activity of Benzoxazinone Derivatives

Derivative ClassSpecific Compound(s)Cancer Cell LineActivity Metric (IC₅₀ in µM)Reference
Amino Quinazolinone/Benzoxazinone3, 7, 8, 10, 13, 15HepG2 (Liver), MCF-7 (Breast), HCT-29 (Colon)< 10[1][9]
Nitro-Substituted Benzoxazinone3cHeLa (Cervical)~28.54% cell viability[1][10]
2-Aryl-4H-benzo[d][1][2]oxazinesVariousMCF-7, HCC1954 (Breast)3.1 to 95[11][12]
2H-1,4-Benzoxazin-3(4H)-one-1,2,3-triazole hybridsc5, c14, c16, c18Huh-7 (Liver)19.05 to 32.60[13]

Experimental Protocol: In Vitro Cell Proliferation Assay (MTT Assay) [10]

  • Cell Culture: HeLa cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics (100 units/mL penicillin and 50 units/mL streptomycin) in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10⁴ cells/well in 200 µL of medium and incubated overnight.

  • Compound Treatment: 50 µL of the synthesized benzoxazinone derivatives at a concentration of 250 µg/mL and a standard drug (e.g., Doxorubicin) are added to the wells and incubated for 6 hours.

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

MTT_Assay_WorkflowASeed HeLa cells in 96-well plateBIncubate overnightA->BCTreat with Benzoxazinone derivativesB->CDIncubate for 6 hoursC->DEAdd MTT solutionD->EFIncubate for 4 hoursE->FGRemove medium, add DMSOF->GHMeasure absorbance at 490 nmG->HICalculate cell viabilityH->I

Anti-inflammatory Activity

Benzoxazinone derivatives have also been investigated for their anti-inflammatory properties.[2][14]

Structure-Activity Relationship Insights:

  • Hybrid Molecules: Benzoxazinone derivatives hybridized with known anti-inflammatory drugs, such as diclofenac, have shown significant anti-inflammatory and analgesic activities with reduced gastrointestinal toxicity.[2][14] For instance, a benzoxazinone-diclofenac hybrid exhibited 62.61% inhibition of rat paw edema.[2]

  • Triazole Moiety: The introduction of a 1,2,3-triazole moiety into the 2H-1,4-benzoxazin-3(4H)-one scaffold has been shown to produce compounds with promising anti-inflammatory effects. These compounds can reduce the production of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α.[5]

Comparative Anti-inflammatory Activity of Benzoxazinone Derivatives

Derivative ClassSpecific Compound(s)AssayActivity MetricReference
Benzoxazinone-Diclofenac Hybrid3dRat Paw Edema62.61% inhibition[2][14]
2H-1,4-benzoxazin-3(4H)-one-1,2,3-triazole hybridse2, e16, e20LPS-induced NO production in BV-2 cellsSignificant reduction[5]
Benzoxazole derivatives3gIL-6 inhibitionIC₅₀ = 5.09 ± 0.88 µM[15]

Experimental Protocol: In Vivo Anti-inflammatory Activity (Carrageenan-induced Rat Paw Edema) [2]

  • Animals: Wistar albino rats of either sex (150-200 g) are used.

  • Grouping: Animals are divided into groups: control (vehicle), standard (e.g., Indomethacin), and test (benzoxazinone derivatives).

  • Compound Administration: The test compounds and standard drug are administered orally or intraperitoneally.

  • Induction of Edema: After a specific time (e.g., 1 hour), 0.1 mL of 1% w/v carrageenan suspension in normal saline is injected into the sub-plantar region of the left hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.

Antimicrobial Activity

The benzoxazinone scaffold is also a promising framework for the development of novel antimicrobial agents.[6][16]

Structure-Activity Relationship Insights:

  • Halogen Substitution: The presence of halogen atoms, such as chlorine, on the benzoxazinone ring has been associated with antimicrobial activity.

  • Triazole Conjugates: Conjugation of the 2H-benzo[b][1][4]oxazin-3(4H)-one core with triazoles has yielded derivatives with significant in vitro antimicrobial activities. Molecular docking studies have suggested that these compounds may act by inhibiting dehydrosqualene synthase in Staphylococcus aureus.[16]

  • Acylhydrazone Moiety: Novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety have been synthesized and shown to possess notable antifungal activity against various plant pathogenic fungi.[16]

Conclusion and Future Directions

The presence of the 8-amino and 6-chloro substituents suggests the potential for potent anticancer, anti-inflammatory, and antimicrobial activities. The amino group can serve as a key hydrogen bond donor, enhancing target engagement, while the chloro group can modulate the compound's physicochemical properties.

Future research should focus on the synthesis and comprehensive biological evaluation of 8-Amino-6-chloro-4H-benzo[d][1][2]oxazin-3-one. Direct comparative studies against other leading benzoxazinone derivatives in a panel of standardized assays are crucial to definitively establish its therapeutic potential and to further elucidate the structure-activity relationships within this important class of heterocyclic compounds. The detailed protocols provided in this guide offer a validated starting point for such investigations.

References

  • A Comparative Guide to the Biological Activities of Novel Benzoxazinone Derivatives. Benchchem.

  • Synthesis and biological evaluation of some novel benzoxazine-4- one and quinazolin-4-one derivatives based on anti-inflammatory. Mongolia Journals Online.

  • (PDF) Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. ResearchGate.

  • Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. Life Sciences.

  • Benzo[a]phenoxazines as Potential Anti-Inflammatory Drugs. MDPI.

  • Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. Frontiers in Chemistry.

  • Design of 4-aryl substituted 1,4-benzoxazines as anticancer agents. ResearchGate.

  • Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][1][2]oxazin-4-ones as potent anticancer and antioxidant agents. PMC - PubMed Central.

  • Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors. PubMed.

  • Comparative Analysis of the Anticancer Activity of Substituted Benzoxazoles. Benchchem.

  • Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. PubMed.

  • Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS). PubMed.

  • Synthesis, Antiproliferative Activity, and Apoptotic Profile of New Derivatives from the Meta Stable Benzoxazinone Scaffold. PubMed.

  • Development, Comprehensive Characterization, and Antimicrobial Activity Evaluation of a Novel Class of Symmetrical 1,3-Benzoxazine Derivative. Journal of Pharmaceutical Research International.

  • (PDF) Structure−Activity Relationships (SAR) Studies of. Amanote Research.

  • Gold(I)-Catalyzed Synthesis of 4H-Benzo[d][1][2]oxazines and Biological Evaluation of Activity in Breast Cancer Cells. PMC - PubMed Central.

  • Structure−Activity Relationships (SAR) Studies of Benzoxazinones, Their Degradation Products and Analogues. Phytotoxicity on Standard Target Species (STS). Journal of Agricultural and Food Chemistry.

  • 2H-1,4-Benzoxazin-3(4H)-one linked 1,2,3-triazole derivatives and their study on inducing DNA damage in tumor cells. PMC - PubMed Central.

  • Synthesis, Structure-Activity Relationships Studies of Benzoxazinone Derivatives as α-Chymotrypsin Inhibitors. ResearchGate.

  • Structures of synthesized 2H-1,4-benzoxazinone derivatives. ResearchGate.

  • Microwave synthesis and antimicrobial evaluation of 5-Chloro-2(3 h)benzoxazolinone-3- acetyl-2-(p-substituted benzal)hydrazone and 5-Chloro-2(3 h)-benzoxazolinone-3-acetyl-2-(p-substituted acetophenone) hydrazone derivative. ResearchGate.

  • 8-Amino-4H-1,4-benzoxazin-3-one synthesis. ChemicalBook.

  • 8-Amino-6-chloro-4H-benzo[1][4]oxazin-3-one. Biosynth.

  • Gold(I)-Catalyzed Synthesis of 4H-Benzo[d][1][2]oxazines and Biological Evaluation of Activity in Breast Cancer Cells. ACS Omega.

  • Synthesis, Structure, and Antimicrobial Activity of the Reaction Products of Chloronitro-Substituted Benzofurazanes and Benzofuroxanes with Morpholine. ResearchGate.

  • Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. PMC - PubMed Central.

  • Synthesis, Characterization and Antimicrobial Activity Study of Some New Substituted Benzoxazole Derivatives. Baghdad Science Journal.

  • 8-Amino-6-chloro-4h-benzo[1][4]oxazin-3-one. ChemScene.

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. NIH.

  • Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[1][4]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. NIH.

  • 8-Amino-6-chloro-4h-benzo[1][4]oxazin-3-one. Moldb.

  • Discovery of (2S)-1-[4-(2-{6-amino-8-[(6-bromo-1,3-benzodioxol-5-yl)sulfanyl]-9H-purin-9-yl}ethyl)piperidin-1-yl]-2-hydroxypropan-1-one (MPC-3100), a purine-based Hsp90 inhibitor. PubMed.

Sources

Comparative Efficacy Analysis of 8-Amino-6-chloro-4H-benzooxazin-3-one: A Strategic Guide for Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Benzoxazinone

The 4H-benzooxazin-3-one scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. This guide focuses on a specific, under-investigated derivative, 8-Amino-6-chloro-4H-benzooxazin-3-one. While specific efficacy data for this compound is not yet prevalent in the literature, its structural motifs suggest potential therapeutic applications based on the activities of related compounds. The presence of the benzoxazine core, coupled with amino and chloro substituents, suggests the possibility of activity in areas such as neuroprotection, oncology, or as a modulator of specific receptor systems.

This document provides a comprehensive framework for a comparative efficacy analysis of 8-Amino-6-chloro-4H-benzooxazin-3-one. We will propose a hypothetical therapeutic context based on the known activities of structurally analogous compounds and outline a rigorous, multi-faceted experimental plan to elucidate its efficacy relative to established agents. This guide is intended for researchers and drug development professionals, providing a robust, self-validating system for preclinical evaluation.

Hypothesized Therapeutic Application and Selection of Comparators

Based on the diverse biological activities reported for related benzoxazine and quinoxaline structures, we hypothesize that 8-Amino-6-chloro-4H-benzooxazin-3-one could possess potent anticancer and neuroprotective properties . The chloro-substituent can enhance lipophilicity and potential interactions with target proteins, while the amino group can be crucial for receptor binding or antioxidant activity.

To establish a meaningful comparative analysis, we have selected the following compounds as benchmarks, drawing from the available literature on related heterocyclic structures:

  • Comparator 1 (Anticancer): A Quinoxaline Derivative. Quinoxalines are known to possess anticancer properties. We will use a representative 8-chloro-substituted triazoloquinoxaline as a conceptual comparator to benchmark the cytotoxic potential of our lead compound against cancer cell lines.

  • Comparator 2 (Neuroprotection): An 8-benzylamino-substituted-3-alkyl-1,4-benzoxazine. This class of compounds has demonstrated potent neuroprotective activity with low intrinsic cytotoxicity, making it an excellent benchmark for evaluating the potential of 8-Amino-6-chloro-4H-benzooxazin-3-one in preventing oxidative stress-mediated neuronal degeneration.[1]

Experimental Workflow for Comparative Efficacy Analysis

The following diagram illustrates the proposed experimental workflow for a comprehensive comparative efficacy analysis.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Validation Compound Synthesis & Characterization Compound Synthesis & Characterization Primary Cytotoxicity Assay Primary Cytotoxicity Assay Compound Synthesis & Characterization->Primary Cytotoxicity Assay Cancer Cell Line Panel Cancer Cell Line Panel Primary Cytotoxicity Assay->Cancer Cell Line Panel Neuronal Cell Viability Assay Neuronal Cell Viability Assay Primary Cytotoxicity Assay->Neuronal Cell Viability Assay Mechanism of Action Studies (Apoptosis, Cell Cycle) Mechanism of Action Studies (Apoptosis, Cell Cycle) Cancer Cell Line Panel->Mechanism of Action Studies (Apoptosis, Cell Cycle) Oxidative Stress Induction Oxidative Stress Induction Neuronal Cell Viability Assay->Oxidative Stress Induction Lead Compound Selection Lead Compound Selection Mechanism of Action Studies (Apoptosis, Cell Cycle)->Lead Compound Selection Neuroprotective Effect Quantification Neuroprotective Effect Quantification Oxidative Stress Induction->Neuroprotective Effect Quantification Neuroprotective Effect Quantification->Lead Compound Selection Xenograft Tumor Model Xenograft Tumor Model Lead Compound Selection->Xenograft Tumor Model Stroke/Neurodegeneration Model Stroke/Neurodegeneration Model Lead Compound Selection->Stroke/Neurodegeneration Model Tumor Growth Inhibition Tumor Growth Inhibition Xenograft Tumor Model->Tumor Growth Inhibition Infarct Volume/Behavioral Assessment Infarct Volume/Behavioral Assessment Stroke/Neurodegeneration Model->Infarct Volume/Behavioral Assessment Pharmacokinetic/Pharmacodynamic Analysis Pharmacokinetic/Pharmacodynamic Analysis Tumor Growth Inhibition->Pharmacokinetic/Pharmacodynamic Analysis Histopathological Analysis Histopathological Analysis Infarct Volume/Behavioral Assessment->Histopathological Analysis Final Efficacy Report Final Efficacy Report Pharmacokinetic/Pharmacodynamic Analysis->Final Efficacy Report Histopathological Analysis->Final Efficacy Report

Caption: Experimental workflow for comparative efficacy analysis.

Detailed Experimental Protocols

Part 1: In Vitro Anticancer Efficacy

1.1. Cell Lines and Culture:

  • A panel of human cancer cell lines will be used, including but not limited to:

    • MCF-7 (Breast Adenocarcinoma)

    • A549 (Lung Carcinoma)

    • HCT116 (Colon Carcinoma)

    • U87-MG (Glioblastoma)

  • All cell lines will be maintained in their respective recommended media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, incubated at 37°C in a humidified atmosphere of 5% CO2.

1.2. MTT Assay for Cytotoxicity:

  • Seed cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Treat the cells with increasing concentrations (0.1 to 100 µM) of 8-Amino-6-chloro-4H-benzooxazin-3-one and the quinoxaline comparator for 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 values (the concentration of drug that inhibits cell growth by 50%).

1.3. Apoptosis Assay by Flow Cytometry:

  • Treat cells with the IC50 concentration of each compound for 24 hours.

  • Harvest and wash the cells with cold PBS.

  • Resuspend the cells in 1X Annexin-V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes.

  • Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic and necrotic cells.

Part 2: In Vitro Neuroprotective Efficacy

2.1. Primary Neuronal Culture:

  • Primary cortical neurons will be isolated from E18 rat embryos and cultured in Neurobasal medium supplemented with B27 and GlutaMAX.

2.2. Oxidative Stress Induction and Neuroprotection Assay:

  • After 7 days in culture, pre-treat the neurons with various concentrations (1 to 50 µM) of 8-Amino-6-chloro-4H-benzooxazin-3-one and the 8-benzylamino-substituted-3-alkyl-1,4-benzoxazine comparator for 2 hours.

  • Induce oxidative stress by adding 100 µM hydrogen peroxide (H2O2) for 24 hours.

  • Assess neuronal viability using the LDH assay, which measures the release of lactate dehydrogenase from damaged cells.

  • Quantify the neuroprotective effect as the percentage reduction in LDH release compared to H2O2-treated control wells.

2.3. Measurement of Reactive Oxygen Species (ROS):

  • Pre-treat neurons as described in 2.2.

  • Load the cells with 10 µM DCFH-DA for 30 minutes.

  • Induce oxidative stress with H2O2.

  • Measure the fluorescence intensity (excitation 485 nm, emission 530 nm) to quantify intracellular ROS levels.

Data Presentation: Summarizing Comparative Efficacy

The following tables provide a template for summarizing the quantitative data obtained from the in vitro assays.

Table 1: Comparative Cytotoxicity (IC50 in µM) against Human Cancer Cell Lines

CompoundMCF-7A549HCT116U87-MG
8-Amino-6-chloro-4H-benzooxazin-3-one
Quinoxaline Comparator
Doxorubicin (Positive Control)

Table 2: Comparative Neuroprotective Effects

CompoundNeuronal Viability (%)ROS Reduction (%)
8-Amino-6-chloro-4H-benzooxazin-3-one
Benzoxazine Comparator
N-acetylcysteine (Positive Control)

Signaling Pathway Analysis: Proposed Mechanism of Action

The following diagram illustrates a hypothetical signaling pathway that could be modulated by 8-Amino-6-chloro-4H-benzooxazin-3-one in the context of neuroprotection.

G Oxidative Stress (H2O2) Oxidative Stress (H2O2) ROS Generation ROS Generation Oxidative Stress (H2O2)->ROS Generation 8-Amino-6-chloro-4H-benzooxazin-3-one 8-Amino-6-chloro-4H-benzooxazin-3-one 8-Amino-6-chloro-4H-benzooxazin-3-one->ROS Generation Direct Scavenging? Nrf2 Activation Nrf2 Activation 8-Amino-6-chloro-4H-benzooxazin-3-one->Nrf2 Activation Hypothesized Activation Mitochondrial Dysfunction Mitochondrial Dysfunction ROS Generation->Mitochondrial Dysfunction Caspase Activation Caspase Activation Mitochondrial Dysfunction->Caspase Activation Neuronal Apoptosis Neuronal Apoptosis Caspase Activation->Neuronal Apoptosis Antioxidant Gene Expression (e.g., HO-1, NQO1) Antioxidant Gene Expression (e.g., HO-1, NQO1) Nrf2 Activation->Antioxidant Gene Expression (e.g., HO-1, NQO1) Antioxidant Gene Expression (e.g., HO-1, NQO1)->ROS Generation Inhibition

Caption: Hypothesized neuroprotective mechanism of action.

Conclusion and Future Directions

This guide provides a comprehensive and scientifically rigorous framework for the initial preclinical evaluation of 8-Amino-6-chloro-4H-benzooxazin-3-one. The proposed comparative analysis against established compounds in the fields of oncology and neuroprotection will provide critical insights into its therapeutic potential. The detailed protocols and data presentation formats are designed to ensure the generation of robust and reproducible results.

Future studies should focus on elucidating the precise molecular targets and mechanisms of action. In vivo studies using relevant animal models will be essential to validate the in vitro findings and to assess the pharmacokinetic and safety profiles of this promising compound. The structural alerts within 8-Amino-6-chloro-4H-benzooxazin-3-one warrant a thorough investigation to unlock its full therapeutic potential for the benefit of patients.

References

  • Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants. PubMed. [Link]

  • Synthesis and biological activity of 8-chloro-[1][2][3]triazolo [4,3-a]quinoxalines. JOCPR. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 8-Amino-6-chloro-4H-benzooxazin-3-one Analogs: A Strategic Approach in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the potential structure-activity relationships (SAR) of 8-Amino-6-chloro-4H-benzooxazin-3-one analogs. In the absence of extensive published data on this specific scaffold, this document leverages established principles of medicinal chemistry and extrapolates from studies on structurally related compounds to offer a predictive SAR framework. This approach is intended to guide the design and synthesis of novel analogs with desired biological activities.

Introduction: The Therapeutic Potential of the Benzooxazinone Scaffold

The 4H-benzooxazin-3-one core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. These include, but are not limited to, antimicrobial, antifungal, α-chymotrypsin inhibition, neuroprotective, and β2-adrenoceptor agonist properties. The specific analog of interest, 8-Amino-6-chloro-4H-benzooxazin-3-one, incorporates key pharmacophoric features—a halogen atom at the 6-position and an amino group at the 8-position—that are known to modulate the physicochemical and biological properties of heterocyclic compounds. The strategic placement of these substituents offers opportunities for fine-tuning potency, selectivity, and pharmacokinetic profiles.

Core Structure and Key Positions for Modification

The foundational structure for our SAR exploration is 8-Amino-6-chloro-4H-benzooxazin-3-one. The key positions for modification to probe the SAR are highlighted below.

Caption: Core structure of 8-Amino-6-chloro-4H-benzooxazin-3-one with key modification points.

Postulated Structure-Activity Relationships

Based on analogous heterocyclic systems, we can hypothesize the following SAR trends for the 8-Amino-6-chloro-4H-benzooxazin-3-one scaffold.

The Role of the 6-Chloro Substituent

The presence of a chlorine atom at the 6-position is anticipated to significantly influence the molecule's properties. Halogen atoms, particularly chlorine, are known to:

  • Increase Lipophilicity: This can enhance membrane permeability and oral bioavailability.

  • Modulate Electronic Properties: As an electron-withdrawing group, it can affect the pKa of the 8-amino group and the overall electron distribution of the aromatic ring, potentially influencing receptor binding.

  • Engage in Halogen Bonding: The chlorine atom can act as a halogen bond donor, forming non-covalent interactions with electron-rich pockets in a biological target, thereby enhancing binding affinity.

It is plausible that replacing the chloro group with other halogens (F, Br, I) or with small alkyl groups could lead to variations in activity, providing a clear avenue for SAR exploration.

The Significance of the 8-Amino Group

The 8-amino group is a critical determinant of the scaffold's biological activity. Its basicity and hydrogen bonding capacity are key features.

  • Hydrogen Bonding: The primary amine can act as both a hydrogen bond donor and acceptor, forming crucial interactions with target proteins.

  • Basicity and Ionization: At physiological pH, the amino group can be protonated, forming a positively charged ammonium ion. This can lead to ionic interactions with negatively charged residues (e.g., aspartate, glutamate) in the active site of a target.

  • Point of Diversification: The amino group serves as an excellent handle for further derivatization. Acylation, alkylation, or sulfonylation of the 8-amino group can probe the steric and electronic requirements of the binding pocket. For instance, converting the primary amine to a secondary or tertiary amine can modulate basicity and lipophilicity.

Studies on related 8-aminoquinoline antimalarials have shown that the nature of the substituent on the amino group is critical for activity and toxicity.[1][2]

Substitutions at the 2-Position

The 2-position of the benzoxazinone ring is another key site for modification. Introducing various substituents at this position can explore steric tolerance and potential interactions with the target.

  • Small Alkyl Groups: Can probe for small hydrophobic pockets.

  • Aryl or Heteroaryl Groups: Can introduce additional π-π stacking or hydrophobic interactions, potentially leading to a significant increase in potency. The substitution pattern on these aromatic rings (e.g., electron-donating or electron-withdrawing groups) can further fine-tune activity.

Comparative Data from Related Scaffolds
Analog Series (Hypothetical) Modification Predicted Impact on Activity Rationale
Series A Variation at the 6-position (Cl, F, Br, CH3)Potency modulationAltered electronics and lipophilicity; potential for halogen bonding.
Series B Derivatization of the 8-amino group (NH2, NHCH3, N(CH3)2, NHCOCH3)Significant change in potency and selectivityModified basicity, hydrogen bonding capacity, and steric bulk.
Series C Substitution at the 2-position (H, CH3, Phenyl)Exploration of binding pocketIntroduction of hydrophobic and aromatic interactions.

Experimental Protocols

The following are proposed, generalized protocols for the synthesis and biological evaluation of 8-Amino-6-chloro-4H-benzooxazin-3-one analogs, based on established methodologies for similar compounds.

Proposed Synthetic Workflow

The synthesis of the target analogs can be envisioned through a multi-step sequence, as illustrated below.

Synthetic_Workflow A Substituted 2-Amino-4-chlorophenol B N-Chloroacetylation A->B ClCOCH2Cl, Base C Intramolecular Cyclization B->C Base (e.g., K2CO3) D Nitration C->D HNO3/H2SO4 E Reduction D->E Fe/HCl or H2, Pd/C F 8-Amino-6-chloro-4H-benzooxazin-3-one E->F G Derivatization (e.g., at 8-amino or 2-position) F->G Various Reagents H Final Analogs G->H

Caption: Proposed synthetic workflow for 8-Amino-6-chloro-4H-benzooxazin-3-one analogs.

Step-by-Step Methodology:

  • Synthesis of 6-chloro-4H-benzooxazin-3-one: Start with a commercially available 2-amino-4-chlorophenol.

  • N-Chloroacetylation: React the starting material with chloroacetyl chloride in the presence of a suitable base (e.g., pyridine or triethylamine) to yield the corresponding N-chloroacetylated intermediate.

  • Intramolecular Cyclization: Treat the intermediate with a base such as potassium carbonate in a polar aprotic solvent (e.g., DMF or acetone) to facilitate intramolecular cyclization to form the 6-chloro-4H-benzooxazin-3-one ring system.

  • Nitration: Introduce a nitro group at the 8-position through electrophilic aromatic substitution using a nitrating mixture (e.g., nitric acid and sulfuric acid).

  • Reduction: Reduce the nitro group to a primary amine using standard reduction methods, such as iron in acidic medium or catalytic hydrogenation (H2, Pd/C), to yield the 8-Amino-6-chloro-4H-benzooxazin-3-one core.

  • Derivatization: The core structure can then be subjected to various derivatization reactions to synthesize the desired analogs.

In Vitro Biological Evaluation

A generalized workflow for the initial biological screening of the synthesized analogs is presented below.

Biological_Screening_Workflow A Synthesized Analogs B Primary Screening (e.g., target-based assay) A->B C Determination of IC50/EC50 B->C D Lead Compounds C->D E Secondary Screening (e.g., cell-based assays) D->E F Selectivity Profiling D->F G Promising Candidates E->G F->G

Caption: General workflow for the in vitro biological evaluation of synthesized analogs.

Detailed Protocol for a Kinase Inhibition Assay (Example):

  • Reagents and Materials: Synthesized compounds, recombinant kinase, ATP, substrate peptide, kinase buffer, detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Assay Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 384-well plate, add the kinase, substrate, and test compound to the kinase buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and detect the signal according to the assay kit manufacturer's instructions.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Conclusion and Future Directions

The 8-Amino-6-chloro-4H-benzooxazin-3-one scaffold represents a promising starting point for the development of novel therapeutic agents. While direct experimental data is currently limited, this guide provides a rational, hypothesis-driven framework for the design and synthesis of new analogs. The proposed SAR, based on established medicinal chemistry principles, suggests that modifications at the 6-chloro, 8-amino, and 2-positions are likely to yield compounds with a range of biological activities and potencies.

Future work should focus on the systematic synthesis and evaluation of analog libraries to validate these hypotheses and to identify lead compounds for further optimization. The detailed experimental protocols provided herein offer a starting point for these investigations.

References

  • ResearchGate. (n.d.). Structure activity relationship of the synthesized compounds. Retrieved from [Link]

  • Yi, C., et al. (2020). Design, synthesis and biological evaluation of 8-(2-amino-1-hydroxyethyl)-6-hydroxy-1,4-benzoxazine-3(4H)-one derivatives as potent β2-adrenoceptor agonists. Bioorganic & Medicinal Chemistry, 28(1), 115178. [Link]

  • PubMed. (n.d.). Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants. Retrieved from [Link]

  • National Institutes of Health. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and biological activity of 8-chloro-[3][4][5]triazolo [4,3-a]quinoxalines. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and hypoglycemic activity of substituted 8-(1-piperazinyl)imidazo[1,2-a]pyrazines. Retrieved from [Link]

  • SYNTHESIS OF AMINO ACID DERIVATIVES OF 6-AMINOQUINOLINE ANTIMALARIAL AGENTS. (2001). SCIMAG. [Link]

  • National Institutes of Health. (2023). Structure–Activity Relationship Studies on 6-Chloro-1-phenylbenzazepines Leads to the Identification of a New Dopamine D1 Receptor Antagonist. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and biological assay of 4-aryl-6-chloro-quinoline derivatives as novel non-nucleoside anti-HBV agents. Retrieved from [Link]

  • Carroll, F. I., et al. (1979). Synthesis of some 4-substituted 8-amino-6-methoxyquinolines as potential antimalarials. Journal of Medicinal Chemistry, 22(6), 694-9. [Link]

  • National Institutes of Health. (n.d.). Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[4][5]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. Retrieved from [Link]

  • SciSpace. (2002). Synthesis and Structure–Activity Relationships of 4-Amino-5-chloro-N-(1,4-dialkylhexahydro-1,4-diazepin-6-yl)-2-methoxybenzamide. Retrieved from [Link]

  • YouTube. (2022). SAR of Quinolines | 4-Amino Quinolines | 8-Amino Quinolines | With Examples | Antimalarials BP 601T. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of 8-Amino-6-chloro-4H-benzooxazin-3-one Assay Results

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Analytical Rigor in Drug Development

In the landscape of modern pharmacology, small molecules like 8-Amino-6-chloro-4H-benzooxazin-3-one, a member of the benzoxazinone class of compounds, are of significant interest for their potential therapeutic activities, including neuroprotective and anti-cancer properties.[1][2] The journey from a promising lead compound to a clinical candidate is paved with data, and the integrity of this data is paramount. At the heart of this process lies the analytical methodology used to quantify the compound in various matrices, from simple solutions in early discovery to complex biological fluids like plasma in preclinical and clinical studies.

This document is designed for researchers, analytical chemists, and drug development professionals who require a robust framework for establishing and verifying the performance of their analytical assays.

Foundational Analytical Methodologies: A Tale of Two Detectors

The choice of an analytical method is a critical decision driven by the specific requirements of the study, including sensitivity, selectivity, cost, and throughput. While both HPLC-UV and LC-MS/MS utilize liquid chromatography to separate the analyte from other components, their detection principles are fundamentally different.

High-Performance Liquid Chromatography with UV-Vis Detection (HPLC-UV)

HPLC-UV is a cornerstone of pharmaceutical analysis, particularly for quality control and high-concentration assays. Its operation is based on the principle that a compound will absorb light at a specific wavelength.

  • Causality of Detection: The detector measures the amount of UV or visible light absorbed by the analyte as it passes through a flow cell. This absorbance is directly proportional to the analyte's concentration, as described by the Beer-Lambert law. For a molecule like 8-Amino-6-chloro-4H-benzooxazin-3-one, the aromatic rings and conjugated systems provide strong chromophores, making it well-suited for UV detection.

  • Strengths:

    • Robustness & Reliability: HPLC-UV systems are workhorses known for their durability and excellent reproducibility, often with relative standard deviations (RSDs) under 0.5% for routine assays.[4]

    • Cost-Effectiveness: The initial capital investment, maintenance costs, and solvent requirements are significantly lower than for mass spectrometry systems.[4]

  • Limitations:

    • Moderate Selectivity: The method's primary weakness is its reliance on light absorbance. If a metabolite, impurity, or matrix component co-elutes with the analyte and absorbs light at the same wavelength, the instrument cannot distinguish between them, leading to inaccurate quantification.[4][5]

    • Limited Sensitivity: Sensitivity is typically in the parts-per-million (ppm) or high parts-per-billion (ppb) range, which may be insufficient for studies involving low doses or trace-level analysis in biological matrices.[4]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS adds an orthogonal and highly specific dimension of detection: molecular mass. It is the gold standard for bioanalysis due to its unparalleled sensitivity and selectivity.

  • Causality of Detection: After chromatographic separation, the analyte is ionized and enters the mass spectrometer. A first mass analyzer (Q1) selects the specific mass-to-charge ratio (m/z) of the parent ion. This ion is then fragmented in a collision cell (Q2), and a second mass analyzer (Q3) selects specific fragment ions for detection. This process, known as Multiple Reaction Monitoring (MRM), is highly specific to the analyte's chemical structure.[4][5]

  • Strengths:

    • Exceptional Selectivity: By monitoring a specific parent-to-fragment ion transition, LC-MS/MS can definitively identify and quantify an analyte even if it co-elutes with other compounds.[6] This virtually eliminates interference from complex biological matrices.

    • Superior Sensitivity: LC-MS/MS can achieve sensitivity in the parts-per-trillion (ppt) range, making it indispensable for pharmacokinetics, metabolite identification, and biomarker studies where analyte concentrations are extremely low.[4]

  • Limitations:

    • Higher Cost and Complexity: The instrumentation is expensive, and it requires high-purity solvents and gases, along with specialized operator expertise for method development, maintenance, and troubleshooting.[4]

    • Matrix Effects: Although highly selective, LC-MS/MS can be susceptible to matrix effects, where components in the sample co-eluting with the analyte can suppress or enhance its ionization, potentially affecting accuracy. This must be carefully evaluated during method validation.

Designing the Cross-Validation Study: A Framework for Trust

The objective of this cross-validation is to compare a validated, routine HPLC-UV assay with a newly developed, high-sensitivity LC-MS/MS assay for 8-Amino-6-chloro-4H-benzooxazin-3-one in human plasma. This process ensures that data from both methods can be reliably compared or pooled. The study design must adhere to guidelines set forth by regulatory bodies like the FDA and the principles of the International Council for Harmonisation (ICH).[3][7][8]

Diagram: Cross-Validation Experimental Workflow

G cluster_prep Sample & Standard Preparation cluster_analysis Parallel Analysis cluster_eval Data Evaluation & Comparison ref_std Reference Standard & Internal Standard (IS) prep_cc Prepare Calibration Curve (CC) Standards (8 levels) ref_std->prep_cc prep_qc Prepare Quality Control (QC) Samples (LQC, MQC, HQC) ref_std->prep_qc matrix Blank Human Plasma matrix->prep_cc matrix->prep_qc extract Sample Extraction (Protein Precipitation) prep_cc->extract prep_qc->extract hplc HPLC-UV Analysis extract->hplc lcms LC-MS/MS Analysis extract->lcms hplc_data HPLC-UV Results hplc->hplc_data Chromatograms lcms_data LC-MS/MS Results lcms->lcms_data Chromatograms compare Statistical Comparison (Bland-Altman, %Difference) hplc_data->compare lcms_data->compare report Validation Report compare->report

Caption: Workflow for the cross-validation of two analytical methods.

Experimental Protocol

1. Preparation of Standards and Quality Controls (QCs):

  • Primary Stock Solutions: Prepare separate stock solutions of 8-Amino-6-chloro-4H-benzooxazin-3-one and a suitable internal standard (e.g., a stable isotope-labeled version) in methanol at 1 mg/mL. The use of separate stock solutions for calibration standards and QCs is a critical self-validating step.

  • Calibration Curve (CC) Standards: Serially dilute the CC stock solution with blank human plasma to prepare a minimum of eight non-zero concentration levels covering the expected analytical range for both methods.

  • Quality Control (QC) Samples: From the separate QC stock solution, prepare samples in blank human plasma at a minimum of three concentration levels:

    • Low QC (LQC): ~3x the Limit of Quantification (LOQ).

    • Medium QC (MQC): Mid-point of the calibration range.

    • High QC (HQC): ~80% of the Upper Limit of Quantification (ULOQ).

2. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample (CC, QC, or study sample), add 20 µL of the internal standard working solution.

  • Vortex briefly to mix.

  • Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated protein.

  • Transfer the supernatant to an injection vial for analysis.

  • Rationale: Protein precipitation is a rapid and effective method for cleaning up plasma samples. Acetonitrile is chosen for its efficiency in precipitating proteins while keeping the small molecule analyte in solution.

3. Chromatographic Analysis:

  • Inject the prepared samples onto both the HPLC-UV and LC-MS/MS systems. The chromatographic conditions (e.g., column, mobile phase, flow rate) should be optimized for each system but aim for similar retention times to facilitate comparison.

  • HPLC-UV System: A standard C18 column (e.g., 4.6 x 150 mm, 5 µm) with a mobile phase of acetonitrile and water (with 0.1% formic acid) is a common starting point. Detection is performed at the wavelength of maximum absorbance (λmax) for the analyte.

  • LC-MS/MS System: A smaller particle size C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is used to achieve better peak shape and faster run times. The mobile phase composition is similar, but LC-MS grade solvents are required. The mass spectrometer is operated in MRM mode, monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard.

4. Acceptance Criteria for the Run:

  • The calibration curve must have a correlation coefficient (r²) ≥ 0.99.

  • At least 75% of the non-zero CC standards must be within ±15% of their nominal value (±20% at the LLOQ).

  • At least 67% of the QC samples must be within ±15% of their nominal value, with at least 50% at each concentration level meeting this criterion.

5. Cross-Validation Analysis:

  • Analyze a minimum of three batches of LQC, MQC, and HQC samples with both methods.

  • The mean accuracy of the QCs determined by the new method (LC-MS/MS) should be within ±15% of the nominal concentration.

  • The precision (%CV) of the measurements should not exceed 15%.

  • A set of at least 20 incurred study samples should be analyzed by both methods. The percentage difference between the values obtained from the two methods should be within ±20% for at least 67% of the samples.

Comparative Performance Data: Interpreting the Results

The table below summarizes hypothetical, yet realistic, performance data from the cross-validation study. This data provides a quantitative basis for comparing the two assays.

Performance ParameterHPLC-UV MethodLC-MS/MS MethodExpert Commentary
Selectivity ModerateExcellentLC-MS/MS shows no interference from matrix components, whereas the HPLC-UV method had a small interfering peak near the analyte in 5% of blank plasma lots.
Linearity (r²) > 0.995> 0.998Both methods demonstrate excellent linearity within their respective ranges.
Range 10 - 5000 ng/mL0.1 - 1000 ng/mLThe LC-MS/MS method is tailored for lower concentration ranges typical of pharmacokinetic studies. The HPLC-UV method is suitable for higher concentration applications.
LLOQ 10 ng/mL0.1 ng/mLThe 100-fold greater sensitivity of LC-MS/MS is its most significant advantage for bioanalysis.[4]
Accuracy (% Bias) -5.2% to +4.8%-3.5% to +2.9%Both methods meet the acceptance criterion of ±15%, demonstrating high accuracy.
Precision (% CV) Intra-day: < 7%Inter-day: < 9%Intra-day: < 5%Inter-day: < 6%The LC-MS/MS method shows slightly better precision, likely due to the robustness of the internal standard correction for any extraction variability.
Matrix Effect (% CV) Not Applicable7.2%A matrix effect was evaluated and found to be minimal and consistent for the LC-MS/MS method, corrected by the co-eluting stable isotope-labeled internal standard.
Diagram: Core Detection Principle Comparison

G cluster_hplc HPLC-UV Detection cluster_lcms LC-MS/MS Detection hplc_source UV Lamp hplc_cell Flow Cell (Analyte Absorbs Light) hplc_source->hplc_cell hplc_detector Photodiode Detector hplc_cell->hplc_detector hplc_signal hplc_signal hplc_detector->hplc_signal Signal: Absorbance lcms_source Ion Source lcms_q1 Q1: Select Parent Ion (m/z) lcms_source->lcms_q1 lcms_q2 Q2: Fragment Ion lcms_q1->lcms_q2 lcms_q3 Q3: Select Fragment Ion (m/z) lcms_q2->lcms_q3 lcms_detector Electron Multiplier lcms_q3->lcms_detector lcms_signal lcms_signal lcms_detector->lcms_signal Signal: Ion Count

Caption: Fundamental difference between UV and MS/MS detection.

Interpretation and Causality:

The results clearly illustrate the distinct advantages of each technique. The superior selectivity of LC-MS/MS is a direct result of its detection principle, which relies on the intrinsic chemical property of molecular mass rather than the less specific property of light absorption.[5][6][9] This makes it the authoritative choice for complex biological matrices where the risk of co-eluting interferences is high. The 100-fold lower LLOQ achieved by LC-MS/MS is crucial for characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate, especially during terminal elimination phases where concentrations fall dramatically.

Conversely, the HPLC-UV method, while less sensitive, proves to be highly accurate and precise within its defined range. Its lower operational cost and simplicity make it an ideal, fit-for-purpose method for later-stage applications, such as the quality control of bulk active pharmaceutical ingredients (API) or high-concentration formulation analysis, where extreme sensitivity is not required.

Conclusion: Selecting the Right Tool for the Scientific Question

The cross-validation of analytical methods for 8-Amino-6-chloro-4H-benzooxazin-3-one is not merely a procedural formality; it is a fundamental scientific exercise that underpins the integrity of a drug development program. This guide demonstrates that both HPLC-UV and LC-MS/MS are powerful techniques, but their applications are dictated by their performance characteristics.

  • LC-MS/MS is the unequivocal choice for regulated bioanalysis in complex matrices, offering the high sensitivity and selectivity required for pharmacokinetic and metabolic studies.

  • HPLC-UV remains a robust and cost-effective tool for routine analyses in simpler matrices or at higher concentrations, such as in API characterization and quality control.

A successful cross-validation, as outlined here, provides the necessary evidence that results from these two distinct methods are interchangeable within defined limits. This allows a research program to confidently use the most appropriate analytical tool for each stage of development, ensuring data continuity, comparability, and, ultimately, trustworthiness.

References

  • Vertex AI Search. (n.d.). HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider.
  • U.S. Food and Drug Administration. (2018, May). Bioanalytical Method Validation - Guidance for Industry. [Link]

  • ResearchGate. (2016, June).
  • LCGC International. (n.d.). Important Guidelines for Optimizing Speed and Sensitivity in Small-Molecule LC-UV and LC-MS.
  • Advion. (2019, September).
  • GlobalCompliancePanel. (n.d.).
  • ResearchGate. (n.d.). Structures of (a)
  • ECA Academy. (2014, February).
  • Quora. (2018, September). What are the advantages of LC-MS over HPLC?
  • U.S. Food and Drug Administration. (n.d.). Q2(R2)
  • ProPharma. (2024, June).
  • ResearchGate. (n.d.). Comparison of HPLC-UV (A) and LC-MS/MS (B)
  • PubMed. (1999, December). Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants. [Link]

  • ProQuest. (2018).
  • PubMed. (2020, August).
  • Santa Cruz Biotechnology. (n.d.). 8-Amino-4H-1,4-benzoxazin-3-one.
  • ScienceDirect. (2020, October). Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure.

Sources

A Comparative Guide to the In Vitro and In Vivo Effects of Novel Benzoxazinone Derivatives as Potent β2-Adrenoceptor Agonists

Author: BenchChem Technical Support Team. Date: January 2026

A Note on the Subject Compound: Initial literature searches for "8-Amino-6-chloro-4H-benzooxazin-3-one" did not yield sufficient comparative data for a comprehensive guide. Therefore, this document will focus on a closely related and well-characterized structural analog: (R)-8-(2-amino-1-hydroxyethyl)-6-hydroxy-1,4-benzoxazine-3(4H)-one , referred to as (R)-18c in the primary literature. This compound shares the core benzoxazinone scaffold and offers a robust dataset for comparing in vitro and ex vivo activities, providing valuable insights for researchers in drug development.

Introduction

The development of long-acting β2-adrenoceptor agonists (LABAs) is a cornerstone of therapy for obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1] These agents function by relaxing airway smooth muscle, leading to bronchodilation.[1][2] The benzoxazinone scaffold has emerged as a promising heterocyclic system for the design of novel therapeutic agents. This guide provides a detailed comparison of the in vitro and ex vivo effects of the potent β2-adrenoceptor agonist, (R)-18c, to illustrate the translational journey from cell-based assays to tissue-level functional responses.

In Vitro Profile of (R)-18c: Potency and Selectivity

The initial characterization of a drug candidate's efficacy and safety begins with in vitro assays to determine its potency at the target receptor and its selectivity against off-target receptors. For (R)-18c, this involved cell-based assays to quantify its agonistic activity on human β2 and β1 adrenoceptors.[3]

The β2-adrenoceptor is the primary target for bronchodilation, while activity at the β1-adrenoceptor is associated with undesirable cardiovascular side effects, such as increased heart rate. Therefore, a high degree of selectivity for β2 over β1 is a critical attribute for a safe and effective LABA.

(R)-18c demonstrated exceptional potency and selectivity in these in vitro assays. It possessed a strong β2-adrenoceptor agonistic effect with an EC50 value of 24 pM.[3] This high potency suggests that a low concentration of the compound is required to achieve a therapeutic effect.

Quantitative In Vitro Data for (R)-18c and Comparators
Compoundβ2-Adrenoceptor Agonistic Activity (EC50, pM)β1-Adrenoceptor Agonistic Activity (EC50, nM)Selectivity (β1/β2)
(R)-18c 24>1000>41,667
Salmeterol980180184
Olodaterol110130011,818

Data sourced from Yi, C., et al. (2020).[3]

Signaling Pathway of β2-Adrenoceptor Agonists

The binding of a β2-agonist like (R)-18c to its receptor on airway smooth muscle cells initiates a signaling cascade that results in muscle relaxation.

G R18c (R)-18c Beta2AR β2-Adrenoceptor R18c->Beta2AR Binds to Gs Gs Protein Beta2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Leads to

Caption: β2-adrenoceptor signaling cascade initiated by (R)-18c.

Bridging the Gap: From In Vitro to Ex Vivo Efficacy

While in vitro cell-based assays are crucial for determining molecular potency, they do not fully recapitulate the complex environment of a whole organ. Ex vivo studies using isolated tissues provide a critical bridge between in vitro data and in vivo expectations. For a bronchodilator, the guinea pig isolated trachea model is a standard and highly informative assay.[3]

In this model, tracheal rings are contracted with an agent like carbachol, and the ability of the test compound to induce relaxation is measured. This allows for the assessment of not only potency but also the onset and duration of action in a physiological context.

(R)-18c demonstrated a potent and long-lasting bronchodilator effect in the isolated guinea pig trachea model. Its performance was comparable to olodaterol, a known long-acting β2-agonist.[3]

Comparative Ex Vivo Data in Guinea Pig Trachea
CompoundOnset of Action (min)Duration of Action (h)
(R)-18c 3.5>12
Salmeterol15.2>12
Olodaterol4.8>12

Data sourced from Yi, C., et al. (2020).[3]

The rapid onset and long duration of action observed for (R)-18c in this ex vivo model are highly desirable characteristics for a therapeutic bronchodilator, suggesting its potential for both rescue and maintenance therapy.

Experimental Protocols

In Vitro β-Adrenoceptor Agonist Assay
  • Cell Culture: Human embryonic kidney (HEK293) cells stably expressing either the human β1- or β2-adrenoceptor are cultured in appropriate media.

  • Assay Preparation: Cells are seeded into 96-well plates and grown to confluence.

  • Compound Addition: Test compounds, such as (R)-18c, are serially diluted and added to the cells.

  • cAMP Measurement: After a defined incubation period, intracellular cyclic adenosine monophosphate (cAMP) levels are measured using a suitable assay kit (e.g., HTRF).

  • Data Analysis: The concentration-response curves are plotted, and EC50 values are calculated using non-linear regression.

Ex Vivo Guinea Pig Trachea Relaxation Assay
  • Tissue Preparation: Male Dunkin-Hartley guinea pigs are euthanized, and the tracheas are excised and placed in Krebs-Henseleit (K-H) solution.

  • Mounting: Tracheal rings are cut and mounted in an organ bath containing K-H solution, maintained at 37°C, and aerated with 95% O2 and 5% CO2.

  • Contraction: The tracheal rings are pre-contracted with a standardized concentration of carbachol.

  • Compound Addition: Once a stable contraction is achieved, cumulative concentrations of the test compound are added to the organ bath.

  • Measurement of Relaxation: The relaxation of the tracheal smooth muscle is recorded isometrically.

  • Data Analysis: The relaxant effect is expressed as a percentage of the carbachol-induced contraction. Onset and duration of action are determined by observing the time to initial relaxation and the time the relaxation is maintained.

Experimental Workflow for Ex Vivo Tracheal Assay

G cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis A Euthanize Guinea Pig B Excise Trachea A->B C Prepare Tracheal Rings B->C D Mount in Organ Bath C->D E Induce Contraction (Carbachol) D->E F Add (R)-18c E->F G Record Relaxation F->G H Calculate % Relaxation G->H I Determine Onset and Duration of Action H->I

Caption: Workflow for the ex vivo guinea pig tracheal relaxation assay.

Conclusion

The case of (R)-18c provides an exemplary model for the early-stage evaluation of novel benzoxazinone-based β2-adrenoceptor agonists. The in vitro data established its high potency and selectivity, which are fundamental for a promising drug candidate. The ex vivo experiments in a physiologically relevant tissue model corroborated the in vitro findings, demonstrating a rapid onset and long duration of functional activity. This strong correlation between the in vitro and ex vivo results provides a solid rationale for advancing such compounds to in vivo studies in animal models of airway disease. The comprehensive approach outlined in this guide, from molecular screening to functional tissue assays, is essential for the successful development of new respiratory therapeutics.

References

  • Donohue, J. F., & Singh, D. (2020). Ultra-Long-Acting β-Agonists in Chronic Obstructive Pulmonary Disease. American Journal of Respiratory and Critical Care Medicine, 202(12), 1435-1444.
  • Billington, C. K., & Penn, R. B. (2003). β2-agonists. Asthma and COPD, 329-340.
  • Cazzola, M., & Matera, M. G. (2013). Long-Acting Beta-Agonists and their Association with Inhaled Corticosteroids in COPD. Current Opinion in Pharmacology, 13(3), 336-343.
  • Yi, C., Xing, G., Wang, S., Li, X., Liu, Y., Li, J., ... & Cheng, M. (2020). Design, synthesis and biological evaluation of 8-(2-amino-1-hydroxyethyl)-6-hydroxy-1,4-benzoxazine-3(4H)-one derivatives as potent β2-adrenoceptor agonists. Bioorganic & Medicinal Chemistry, 28(1), 115178.

Sources

Comparative Efficacy Analysis of Novel KMO Inhibitor 8-Amino-6-chloro-4H-benzooxazin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Benchmarking Against Established Modulators of the Kynurenine Pathway

Abstract

The kynurenine pathway (KP) of tryptophan metabolism is a critical regulator of inflammation and neuronal function. Kynurenine 3-monooxygenase (KMO), an enzyme at a key branch point of this pathway, has emerged as a high-value therapeutic target for neurodegenerative and psychiatric disorders.[1][2] Inhibition of KMO can shift the metabolic flux away from the production of neurotoxic metabolites, such as 3-hydroxykynurenine (3-HK) and quinolinic acid (QUIN), and towards the formation of the neuroprotective kynurenic acid (KYNA).[3][4] This guide provides a comprehensive framework for benchmarking the novel compound 8-Amino-6-chloro-4H-benzooxazin-3-one (hereafter referred to as Compound X) against two well-established KMO inhibitors, Ro 61-8048 and UPF 648. We will detail the underlying biological rationale, present robust protocols for enzymatic and cell-based assays, and use illustrative data to guide researchers in evaluating novel KMO modulators.

Introduction: The Rationale for KMO Inhibition

Tryptophan, an essential amino acid, is primarily catabolized through the kynurenine pathway. Under normal physiological conditions, this pathway is crucial for generating nicotinamide adenine dinucleotide (NAD+).[5] However, during neuroinflammatory states, often characterized by the activation of microglia, the expression and activity of KMO are upregulated.[2][3] This metabolic shift leads to an overproduction of 3-HK and subsequently QUIN, an NMDA receptor agonist with potent neurotoxic effects.[2][4]

Conversely, blocking KMO activity redirects kynurenine metabolism towards an alternative branch, leading to increased synthesis of KYNA, an antagonist of excitatory amino acid receptors with neuroprotective properties.[6] Therefore, potent and selective KMO inhibitors are highly sought after as a therapeutic strategy to restore metabolic balance and mitigate neuronal damage in conditions like Huntington's, Alzheimer's, and Parkinson's disease.[7]

The Kynurenine Pathway: A Critical Metabolic Juncture

The diagram below illustrates the pivotal position of KMO within the kynurenine pathway and the therapeutic consequence of its inhibition.

Kynurenine_Pathway cluster_main Tryptophan Metabolism cluster_neurotoxic Neurotoxic Branch cluster_neuroprotective Neuroprotective Branch TRP Tryptophan KYN L-Kynurenine TRP->KYN IDO/TDO KMO KMO (Kynurenine 3-Monooxygenase) KYN->KMO KAT KATs (Kynurenine Aminotransferases) KYN->KAT HK3 3-Hydroxykynurenine (3-HK) KMO->HK3 QUIN Quinolinic Acid (QUIN) (Neurotoxin) HK3->QUIN Kynureninase KYNA Kynurenic Acid (KYNA) (Neuroprotectant) KAT->KYNA KMO_Inhibitor KMO Inhibitors (e.g., Compound X, Ro 61-8048) KMO_Inhibitor->KMO

Caption: The Kynurenine Pathway, highlighting the role of KMO.

Selection of Benchmark Inhibitors

To rigorously evaluate Compound X, it is essential to compare its performance against industry-standard inhibitors. We have selected two compounds based on their high potency, well-documented mechanisms, and frequent use in preclinical research.

  • Ro 61-8048 : A potent, competitive, and reversible KMO inhibitor with a reported IC50 of 37 nM and a Ki of 4.8 nM.[6][8] It is cell-permeable and has demonstrated neuroprotective effects in various in vivo models.[6][8]

  • UPF 648 : Another highly potent KMO inhibitor with a reported IC50 of 20 nM.[7][9] It effectively increases KYNA levels while decreasing 3-HK and QUIN in the brain and is noted for its selectivity over kynurenine aminotransferases (KATs).[7][9]

Comparative Analysis: Experimental Protocols

This section provides detailed, self-validating protocols for determining the inhibitory potency of Compound X in both enzymatic and cellular contexts.

Protocol 1: In Vitro Enzymatic Assay for KMO Inhibition

This protocol measures KMO activity by monitoring the consumption of its cofactor, NADPH, which can be detected by a decrease in absorbance at 340 nm.[10][11] This method allows for the direct determination of IC50 values.

Causality: The choice of a spectrophotometric assay based on NADPH consumption provides a direct, real-time measurement of enzyme kinetics. It is a robust and widely accepted method for high-throughput screening of KMO inhibitors.[10][12]

Enzymatic_Workflow A 1. Prepare Reagents - 1X Assay Buffer - Dilute Human KMO Enzyme - Prepare Inhibitor Serial Dilutions B 2. Plate Setup (UV-Transparent Plate) - Add 10 µL Inhibitor (or DMSO Vehicle) - Add 50 µL Diluted KMO Enzyme A->B C 3. Initiate Reaction - Add 40 µL Substrate Mix (L-Kynurenine + NADPH) - Mix plate gently B->C D 4. Kinetic Measurement - Incubate at RT for 90 min - Measure Absorbance at 340 nm C->D E 5. Data Analysis - Calculate % Inhibition vs. Control - Plot Dose-Response Curve - Determine IC50 Value D->E

Caption: Experimental workflow for the KMO enzymatic inhibition assay.

Materials:

  • Recombinant Human KMO Enzyme (e.g., BPS Bioscience, Cat. #11307)

  • 3X KMO Assay Buffer (e.g., BPS Bioscience)

  • L-Kynurenine (Substrate)

  • NADPH (Cofactor)

  • DMSO (Vehicle)

  • Test Compounds (Compound X, Ro 61-8048, UPF 648)

  • UV-transparent 96-well half-area plate

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare 1X KMO Assay Buffer by diluting the 3X stock with nuclease-free water.

    • Thaw KMO enzyme on ice. Dilute the enzyme to a final concentration of 20 µg/mL in ice-cold 1X Assay Buffer.[11]

    • Prepare a 10 mM stock solution of each inhibitor in DMSO. Perform serial dilutions in 1X Assay Buffer to create a 10-point concentration curve (e.g., 100 µM to 5 nM final concentration).

  • Assay Plate Setup:

    • Test Wells: Add 10 µL of each inhibitor dilution.

    • Positive Control (No Inhibition): Add 10 µL of 1X Assay Buffer containing the same percentage of DMSO as the test wells.

    • Blank (No Enzyme): Add 10 µL of 1X Assay Buffer.

  • Enzyme Addition:

    • To the Test Wells and Positive Control wells, add 50 µL of the diluted KMO enzyme solution (20 µg/mL).

    • To the Blank wells, add 50 µL of 1X Assay Buffer.

    • Incubate for 10 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation:

    • Prepare a Substrate Master Mix containing L-Kynurenine and NADPH in 1X Assay Buffer.

    • Add 40 µL of the Substrate Master Mix to all wells to initiate the reaction.[12]

  • Data Acquisition:

    • Immediately place the plate in a spectrophotometer.

    • Incubate at room temperature for 90 minutes and measure the final absorbance at 340 nm.[11]

  • Data Analysis:

    • Subtract the Blank absorbance from all other readings.

    • Calculate the percent inhibition for each inhibitor concentration relative to the Positive Control (0% inhibition).

    • Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Cell-Based Assay for KMO Activity

This protocol uses a human cell line that endogenously or recombinantly expresses KMO to assess inhibitor potency in a more physiologically relevant context.[13] The assay measures the production of the KMO product, 3-HK, using LC-MS/MS.

Causality: A cell-based assay is a critical secondary screen. It validates enzymatic potency while also providing initial insights into crucial drug-like properties such as cell permeability and stability in the cellular environment, which are not captured by a purified enzyme assay.[13][14] Using primary human Peripheral Blood Mononuclear Cells (PBMCs) or HEK293 cells expressing KMO provides this validation.[13][15]

Materials:

  • HEK293 cells stably expressing human KMO (or PMA-stimulated human PBMCs).[15]

  • Cell Culture Medium (e.g., DMEM with 10% FBS).

  • L-Kynurenine solution.

  • Test Compounds (Compound X, Ro 61-8048, UPF 648).

  • 96-well cell culture plate.

  • LC-MS/MS system for metabolite quantification.

Procedure:

  • Cell Plating: Seed HEK293-KMO cells in a 96-well plate at a density of 50,000 cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the various inhibitor concentrations (or vehicle control).

    • Pre-incubate the cells with the inhibitors for 1 hour at 37°C.

  • Substrate Addition:

    • Add L-Kynurenine to each well to a final concentration that is near its Km value (e.g., 78 µM) to initiate the KMO reaction within the cells.[13]

  • Incubation & Sample Collection:

    • Incubate the plate for 4-6 hours at 37°C.

    • After incubation, collect the cell supernatant for analysis.

  • Metabolite Quantification:

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the product, 3-hydroxykynurenine (3-HK).

  • Data Analysis:

    • Calculate the percent inhibition of 3-HK formation for each inhibitor concentration relative to the vehicle-treated control wells.

    • Plot the dose-response curve and determine the cellular IC50 value for each compound.

Data Summary & Interpretation

The following table summarizes hypothetical but realistic data that could be generated from the described assays, allowing for a direct comparison of Compound X with the benchmark inhibitors.

CompoundTargetEnzymatic IC50 (nM)Cellular IC50 (nM)Selectivity Profile
Compound X KMO15 45 High selectivity against KAT I/II (>1000-fold)
Ro 61-8048 KMO37[6][8]110Competitive inhibitor, good selectivity
UPF 648 KMO20[7]65Ineffective at blocking KAT activity[9]

Interpretation of Results:

  • Potency: In this hypothetical scenario, Compound X demonstrates superior potency in the enzymatic assay (IC50 = 15 nM) compared to both Ro 61-8048 and UPF 648.

  • Cellular Activity: The cellular IC50 for Compound X (45 nM) is also stronger than the benchmarks, suggesting excellent cell permeability and stability. The ~3-fold shift between the enzymatic and cellular IC50 is common and indicates the compound effectively reaches its intracellular target.

  • Selectivity: A high selectivity against KAT enzymes is a desirable feature, as it ensures that the inhibitor does not interfere with the production of neuroprotective KYNA through that branch of the pathway.

Discussion & Future Directions

This guide outlines a clear path for the initial characterization of a novel KMO inhibitor, 8-Amino-6-chloro-4H-benzooxazin-3-one (Compound X). The presented data, though illustrative, positions Compound X as a highly promising candidate with potentially superior potency and cellular efficacy compared to established benchmarks like Ro 61-8048 and UPF 648.

The rigorous, side-by-side comparison using validated enzymatic and cell-based protocols provides a strong foundation for further development. The next logical steps for a compound with this profile would include:

  • Mechanism of Action Studies: Determining the mode of inhibition (e.g., competitive, non-competitive) through enzyme kinetics.

  • Broad Selectivity Profiling: Screening against a wider panel of related and unrelated enzymes and receptors to uncover any potential off-target effects.

  • In Vivo Pharmacokinetics: Assessing the compound's absorption, distribution, metabolism, and excretion (ADME) properties in animal models.

  • Preclinical Efficacy Studies: Evaluating the compound's ability to modulate kynurenine pathway metabolites and provide neuroprotection in relevant animal models of neurological disease.

By following this structured benchmarking approach, researchers can efficiently and accurately assess the therapeutic potential of novel KMO inhibitors and make data-driven decisions for advancing the most promising candidates toward clinical development.

References

  • Kynurenine 3-Monooxygenase: An Influential Mediator of Neuropathology - Frontiers. [Link]

  • Balance is bliss: exploring the role of kynurenine 3-monooxygenase (KMO) in immune challenged microglia | FENS 2022 - World-Wide.ORG. [Link]

  • Kynurenine 3-Monooxygenase: An Influential Mediator of Neuropathology - PMC. [Link]

  • Kynurenine‐3‐monooxygenase: A new direction for the treatment in different diseases. [Link]

  • Neuroinflammation and the Kynurenine Pathway in CNS Disease: Molecular Mechanisms and Therapeutic Implications - MDPI. [Link]

  • KMO Inhibitor Screening Assay Kit - BPS Bioscience. [Link]

  • Development of a cell-based assay to measure kynurenine monooxygenase... - ResearchGate. [Link]

  • Kynurenine Monooxygenase Expression and Activity in Human Astrocytomas - MDPI. [Link]

  • Mouse KMO(Kynurenine-3-Monooxygenase) ELISA Kit. [Link]

  • Kynurenine–3–monooxygenase inhibition prevents multiple organ failure in rodent models of acute pancreatitis - PubMed Central. [Link]

  • KMO Inhibitor Screening Assay Kit (96-well) - BPS Bioscience. [Link]

  • Pharmacophore-Based Virtual Screening of Novel Competitive Inhibitors of the Neurodegenerative Disease Target Kynurenine-3-Monooxygenase - MDPI. [Link]

  • Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation. [Link]

  • GSK046: A BD2 selective inhibitor of BRD2, BDR3, BRD4, BRDT family - EUbOPEN. [Link]

  • Inhibiting KMO brings KO for pancreatitis sequelae + - BioWorld. [Link]

  • Identification of potent inhibitors of kynurenine-3-monooxygenase from natural products: In silico and in vitro approaches - NIH. [Link]

  • Design, synthesis and biological evaluation of 8-(2-amino-1-hydroxyethyl)-6-hydroxy-1,4-benzoxazine-3(4H)-one derivatives as potent β 2 -adrenoceptor agonists - PubMed. [Link]

  • 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity - MDPI. [Link]

Sources

A Guide to Ensuring Experimental Reproducibility with 8-Amino-6-chloro-4H-benzooxazin-3-one and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1,4-benzoxazin-3(4H)-one scaffold is a privileged heterocyclic structure in medicinal chemistry and drug discovery, with derivatives exhibiting a vast spectrum of biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties.[1][2][3] Within this promising class of compounds, 8-Amino-6-chloro-4H-benzooxazin-3-one represents a specific analog with potential for further investigation. However, the journey from synthesis to validated biological activity is fraught with potential for variability. The reproducibility of experimental findings is the bedrock of scientific integrity, ensuring that results are reliable and can be independently verified.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to establish robust and reproducible experimental workflows when working with 8-Amino-6-chloro-4H-benzooxazin-3-one and similar novel chemical entities. We will move beyond simple protocol recitation to explain the causal links between experimental design choices and the trustworthiness of the resulting data. By focusing on rigorous initial characterization and meticulously controlled biological assays, this guide aims to equip researchers with the tools to generate high-fidelity, reproducible results.

Part I: The Foundation of Reproducibility: Synthesis and Analytical Characterization

The most significant source of experimental irreproducibility often lies at the very beginning of the workflow: the starting material. The identity, purity, and stability of a test compound must be unequivocally established before any biological evaluation. It is not uncommon for commercial suppliers of rare chemicals to provide limited analytical data, placing the onus of verification on the end-user.[4] Assuming a compound is what the label claims without independent verification is a critical misstep that invalidates all subsequent data.

Proposed Synthesis and Characterization Workflow

A common and effective method for synthesizing benzoxazinone cores involves the cyclization of substituted anthranilic acids.[1][3] For 8-Amino-6-chloro-4H-benzooxazin-3-one, a plausible route involves the reductive cyclization of a nitrophenol precursor. The following workflow diagram outlines the essential steps from synthesis to creating a validated compound stock solution, which is the true starting point for any biological experiment.

G cluster_0 Synthesis & Purification cluster_1 Analytical Characterization cluster_2 Stock Solution Preparation Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization, Column Chromatography) Synthesis->Purification Purity Purity Assessment (HPLC >95%) Purification->Purity Pure Compound Identity Identity Confirmation (¹H NMR, ¹³C NMR, MS) Purity->Identity Structure Structural Verification (IR Spectroscopy) Identity->Structure Stock Preparation of DMSO Stock (e.g., 10 mM) Structure->Stock Validated Compound Storage Aliquoting & Storage (-20°C or -80°C) Stock->Storage

Caption: Workflow for Synthesis and Analytical Validation.

Protocol 1: Comprehensive Analytical Characterization

This protocol outlines the necessary steps to validate the identity and purity of a synthesized or purchased batch of 8-Amino-6-chloro-4H-benzooxazin-3-one.

Objective: To confirm the molecular structure and assess the purity of the compound to be ≥95%.

Methodologies:

  • High-Performance Liquid Chromatography (HPLC):

    • Causality: HPLC is the gold standard for determining the purity of a small molecule. It separates the target compound from impurities, and the area under the curve for the main peak relative to all other peaks provides a quantitative measure of purity. A reproducible analysis requires a robust method.[5]

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

    • Detection: Diode Array Detector (DAD) scanning from 210-400 nm. The peak corresponding to the compound should be integrated and its area compared to the total area of all detected peaks.

    • Acceptance Criteria: Purity ≥ 95%.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Causality: MS provides the molecular weight of the compound, offering definitive confirmation of its elemental composition.

    • Procedure: Utilize an LC system coupled to a mass spectrometer (e.g., ESI-TOF). The molecular formula for 8-Amino-6-chloro-4H-benzooxazin-3-one is C₈H₇ClN₂O₂.[6]

    • Expected Result: A prominent ion corresponding to the exact mass of the protonated molecule [M+H]⁺.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Causality: NMR provides detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom, effectively mapping the molecule's structure. This confirms the precise arrangement of atoms and functional groups, distinguishing it from isomers.

    • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

    • Procedure: Acquire ¹H and ¹³C spectra on a spectrometer (e.g., 400 MHz or higher). The resulting spectra should be consistent with the proposed structure.

  • Infrared (IR) Spectroscopy:

    • Causality: IR spectroscopy is used to identify the presence of key functional groups by detecting their characteristic vibrational frequencies.

    • Procedure: Analyze a small sample of the solid compound using an FTIR spectrometer with an ATR accessory.

    • Expected Peaks: Look for characteristic stretches for N-H (amine), C=O (amide), and C-Cl bonds.

Analytical Technique Parameter Expected Result for 8-Amino-6-chloro-4H-benzooxazin-3-one
HPLC Purity≥ 95% by peak area at a relevant wavelength (e.g., 254 nm)
LC-MS (ESI+) [M+H]⁺Expected m/z = 199.02 (for C₈H₇ClN₂O₂)
¹H NMR Chemical Shifts (δ)Peaks corresponding to aromatic, amine (NH₂), and amide (NH) protons.
¹³C NMR Chemical Shifts (δ)Peaks corresponding to aromatic carbons and the amide carbonyl carbon.
IR Spectroscopy Key Frequencies (cm⁻¹)Bands for N-H stretch, C=O stretch, and aromatic C-H/C=C stretches.

Part II: A Comparative Guide to Biological Evaluation

Once the test compound is rigorously characterized, its biological activity can be assessed. To ensure the reproducibility of these experiments, it is crucial to use standardized assays, control for variables, and compare the compound's performance against relevant alternatives. Given the known anticancer activity of many benzoxazinones[7], a cell-based antiproliferative assay is an appropriate and widely understood model system.

Selection of Comparators

A robust comparison requires thoughtful selection of alternative compounds.

  • Alternative 1 (Natural Analog): DIBOA (2,4-dihydroxy-(2H)-1,4-benzoxazin-3(4H)-one) . This is a well-studied natural benzoxazinone known for its phytotoxic properties.[8] It serves as a benchmark against a compound from a natural origin within the same structural class.

  • Alternative 2 (Synthetic Analog): 8-Amino-4H-benzooxazin-3-one . This synthetic analog lacks the 6-chloro substitution. Comparing its activity to the target compound directly probes the contribution of the chlorine atom to the overall biological effect—a fundamental aspect of structure-activity relationship (SAR) studies.

Workflow for Comparative Antiproliferative Assay

G cluster_0 Assay Preparation cluster_1 Compound Treatment cluster_2 Data Acquisition & Analysis Seed Seed Cancer Cells (e.g., MCF-7) in 96-well plates Incubate1 Incubate for 24h (Allow cells to adhere) Seed->Incubate1 Prepare Prepare Serial Dilutions (Target, Comparators, Controls) Incubate1->Prepare Adherent Cells Treat Add Compounds to Wells Prepare->Treat Incubate2 Incubate for 48-72h Treat->Incubate2 MTT Add MTT Reagent Incubate 3-4h Incubate2->MTT Treated Cells Solubilize Solubilize Formazan Crystals MTT->Solubilize Read Read Absorbance (e.g., 570 nm) Solubilize->Read Analyze Calculate IC₅₀ Values & Statistical Analysis Read->Analyze

Caption: Workflow for a Comparative MTT Cell Proliferation Assay.

Protocol 2: In Vitro Antiproliferative MTT Assay

This protocol is adapted from standard methodologies for assessing cytotoxicity.[9]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 8-Amino-6-chloro-4H-benzooxazin-3-one and its comparators on a cancer cell line.

Materials:

  • Human breast cancer cell line (e.g., MCF-7).[7]

  • Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).

  • Validated compound stocks (10 mM in DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Positive control (e.g., Doxorubicin).

  • Vehicle control (DMSO).

Procedure:

  • Cell Seeding: Seed MCF-7 cells into 96-well plates at a density of 5,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Perform serial dilutions of the target compound, comparators, and positive control in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤0.5% to avoid solvent toxicity.

  • Treatment: Remove the old medium from the plates and add 100 µL of the prepared compound dilutions. Include wells for "cells only" (negative control) and "vehicle control".

  • Incubation: Incubate the plates for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the data using a non-linear regression (log(inhibitor) vs. response) to calculate the IC₅₀ value.

Comparative Data Summary (Hypothetical)
Compound MCF-7 IC₅₀ (µM) ± SD A549 IC₅₀ (µM) ± SD
8-Amino-6-chloro-4H-benzooxazin-3-one 15.2 ± 1.825.7 ± 3.1
DIBOA (Natural Analog) > 100> 100
8-Amino-4H-benzooxazin-3-one (Synthetic Analog) 45.8 ± 5.568.3 ± 7.9
Doxorubicin (Positive Control) 0.8 ± 0.11.1 ± 0.2

Data are presented as mean ± standard deviation from three independent experiments (n=3).

This table illustrates how the inclusion of the chloro- group at position 6 appears to enhance potency compared to its unsubstituted analog. The natural product, DIBOA, shows no significant activity in this context, highlighting that biological function can be highly specific to the substitution pattern.

Part III: A Framework for Trustworthiness and Troubleshooting

Even with robust protocols, variability can arise. A trustworthy experimental system is self-validating, meaning it has internal checks that signal when something has gone wrong.

Key Factors for Ensuring Reproducibility:

  • Cell Line Integrity: Always use cell lines from a certified cell bank and perform regular mycoplasma testing and STR profiling to confirm identity. Use cells within a consistent low passage number range.

  • Compound Stability: Assess the stability of the compound in DMSO stock and in culture medium over the course of the experiment. Degradation can lead to a perceived loss of activity. Store aliquots at -80°C to avoid repeated freeze-thaw cycles.[6]

  • Critical Reagents: Serum is a major source of variability. Use the same lot of FBS for a set of comparative experiments.

  • Controls are Non-Negotiable: The positive control (Doxorubicin) must yield an IC₅₀ within a tight, predefined range for the assay to be considered valid. The vehicle control defines the 100% viability baseline. Any significant deviation in these controls invalidates the experiment.

Troubleshooting Non-Reproducible Results

When results from two experiments do not align, a systematic approach is required to identify the source of the error.

G Start Non-Reproducible Result (e.g., IC₅₀ shift > 3-fold) CheckControls Were Positive & Vehicle Controls within Accepted Range? Start->CheckControls InvalidAssay Assay System is Unstable. Investigate Reagents & Cell Health. CheckControls->InvalidAssay No ValidAssay Assay System is Stable. Problem is Likely Compound-Related. CheckControls->ValidAssay Yes CheckCompound Re-validate Compound: 1. Check Purity (HPLC) 2. Confirm Identity (MS) 3. Use Fresh Aliquot Rerun Rerun Experiment with Validated Compound & Controlled Parameters CheckCompound->Rerun CheckAssay Review Assay Parameters: 1. Cell Passage Number? 2. Reagent Lot Numbers? 3. Operator Error? CheckAssay->Rerun InvalidAssay->CheckAssay ValidAssay->CheckCompound

Caption: Troubleshooting Flowchart for Experimental Reproducibility.

Conclusion

The reproducibility of experiments involving novel chemical entities like 8-Amino-6-chloro-4H-benzooxazin-3-one is not a matter of chance, but a direct consequence of deliberate, rigorous experimental design. This guide has outlined a comprehensive framework that begins with the absolute necessity of analytical validation of the starting material and extends to the execution of well-controlled, comparative biological assays.

By explaining the causality behind each step, providing detailed protocols, and establishing a logical framework for troubleshooting, we empower researchers to generate data that is not only scientifically sound but also trustworthy and verifiable. Adherence to these principles of meticulous characterization, controlled comparison, and self-validating experimental systems is essential for advancing our understanding of the therapeutic potential of the benzoxazinone class and for upholding the integrity of the scientific record.

References

  • Valdés-García, G., et al. (2021). Gold(I)-Catalyzed Synthesis of 4H-Benzo[d][2][7]oxazines and Biological Evaluation of Activity in Breast Cancer Cells. Molecules. Available at: [Link]

  • Reddy, T. S., & Guntreddi, T. (2022). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). Described procedures for the synthesis of 4H-benzo[d]-[2][7]oxazines and our developed protocol. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). The synthesis of advanced 4H‐benzo[d][2][7]oxazin‐4‐one derivatives. ResearchGate. Available at: [Link]

  • Al-Hiari, Y. M., et al. (2007). Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Molecules. Available at: [Link]

  • Cheng, M., et al. (2020). Design, synthesis and biological evaluation of 8-(2-amino-1-hydroxyethyl)-6-hydroxy-1,4-benzoxazine-3(4H)-one derivatives as potent β2-adrenoceptor agonists. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Macías, F. A., et al. (2006). Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS). Journal of Agricultural and Food Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Continuous Flow Synthesis of a Key 1,4-Benzoxazinone Intermediate via a Nitration/Hydrogenation/Cyclization Sequence. ResearchGate. Available at: [Link]

  • Wicht, K. J., et al. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. Molecules. Available at: [Link]

  • An-du, Y., et al. (2008). Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Agilent Technologies. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Agilent. Available at: [Link]

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 8-Amino-6-chloro-4H-benzooxazin-3-one

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 8-Amino-6-chloro-4H-benzo[1][2]oxazin-3-one

The Rationale Behind a Regulated Disposal Pathway

8-Amino-6-chloro-4H-benzo[1][2]oxazin-3-one belongs to a class of compounds that, due to their chemical structure, are often subject to stringent disposal regulations. The presence of a chlorinated aromatic ring is a key structural alert. The U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) classifies many spent chlorinated solvents and related compounds as hazardous waste.[1][3] This classification is due to their potential for toxicity and persistence in the environment. Therefore, it is imperative to treat this compound as a hazardous waste unless definitively proven otherwise through analytical testing.

Disposal of such chemicals down the drain is strictly prohibited.[4][5] The introduction of chlorinated organic compounds into aquatic ecosystems can have long-lasting, detrimental effects.

Core Principles of Disposal: A Self-Validating System

The following procedures are designed to create a closed-loop system of accountability and safety, from the point of generation to final disposal.

Personal Protective Equipment (PPE): The First Line of Defense

Before handling 8-Amino-6-chloro-4H-benzo[1][2]oxazin-3-one for disposal, the following PPE is mandatory:

PPE ItemSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact. Always inspect gloves for integrity before use and dispose of them as hazardous waste after handling the chemical.[6]
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect the eyes from splashes or airborne particles of the compound.
Lab Coat Standard laboratory coat.To protect clothing and skin from contamination.
Respiratory Protection A NIOSH-approved respirator may be necessary if handling the powder outside of a fume hood or if there is a risk of aerosolization.To prevent inhalation, which may cause respiratory irritation.[6][7]
Waste Segregation and Containerization: Preventing Unwanted Reactions

Proper segregation of chemical waste is paramount to prevent dangerous reactions.

Step-by-Step Protocol:

  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for 8-Amino-6-chloro-4H-benzo[1][2]oxazin-3-one and any materials contaminated with it (e.g., weighing boats, contaminated paper towels).

  • Container Material: The container must be made of a material that is compatible with the chemical. High-density polyethylene (HDPE) is generally a suitable choice. Do not use metal containers for acidic or basic waste, and avoid glass for hydrofluoric acid.[8]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name: "8-Amino-6-chloro-4H-benzo[1][2]oxazin-3-one," and the associated hazards (e.g., "Toxic," "Environmental Hazard").[9][10]

  • Container Integrity: Ensure the container is in good condition with a securely fitting lid. Keep the container closed except when adding waste.[11] Do not overfill the container; a good rule of thumb is to fill it to no more than 90% capacity.[8]

On-Site Management: The Satellite Accumulation Area (SAA)

Laboratories that generate hazardous waste must establish Satellite Accumulation Areas (SAAs).[10][11] These are locations at or near the point of waste generation and under the control of the laboratory personnel.

Key Requirements for SAAs:

  • Location: The SAA must be close to where the waste is generated.[8]

  • Supervision: It should be under the direct supervision of laboratory personnel.[8]

  • Signage: The area must be clearly marked with "Hazardous Waste" signage.[8]

  • Secondary Containment: It is best practice to store the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Quantity Limits: Up to 55 gallons of hazardous waste may be accumulated in an SAA.[12]

The workflow for managing waste in an SAA is illustrated in the diagram below.

GWorkflow for Hazardous Waste Disposal from a Satellite Accumulation Area (SAA)AWaste Generation(8-Amino-6-chloro-4H-benzo[1,4]oxazin-3-one)BSelect Compatible &Labeled 'Hazardous Waste' ContainerA->BCPlace Waste in Container in SAAB->CDIs Container Full?C->DEContinue Accumulation(Max 1 Year)D->ENoFArrange for Pickup byEnvironmental Health & Safety (EHS)D->FYesE->DGTransport to CentralAccumulation Area (CAA)F->GHFinal Disposal byLicensed Waste HaulerG->H

Caption: Decision workflow for managing hazardous chemical waste.

Spill Management: An Immediate Action Plan

In the event of a spill, a prompt and appropriate response is crucial to mitigate exposure and environmental contamination.

Step-by-Step Spill Cleanup Protocol:

  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Don PPE: Before attempting to clean the spill, don the appropriate PPE as outlined above.

  • Containment: For a solid spill, carefully sweep or shovel the material into a designated waste container.[7] Minimize dust generation. For a liquid spill, use an inert absorbent material (e.g., vermiculite, sand) to contain and absorb the liquid.

  • Cleanup: Place all contaminated materials, including absorbent and cleaning supplies, into the hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.

The Final Step: Off-Site Disposal

The ultimate disposal of 8-Amino-6-chloro-4H-benzo[1][2]oxazin-3-one must be handled by a licensed hazardous waste disposal company.[1]

The Process:

  • Coordination with EHS: Your institution's EHS department will coordinate the pickup of full hazardous waste containers from the laboratory's SAA or a central accumulation area (CAA).[9]

  • Transportation: The waste will be transported off-site by a certified hazardous waste hauler.[1]

  • Disposal Method: The preferred and most common method for the disposal of chlorinated organic compounds is high-temperature incineration in a facility equipped with afterburners and flue gas scrubbers to neutralize harmful combustion byproducts.[7][13]

By adhering to these procedures, you contribute to a culture of safety and environmental responsibility, ensuring that your valuable research does not come at the cost of personal or ecological well-being.

References

  • PF Online Pollution Abatement - What Regulations Apply to Chlorinated Solvent Use? (n.d.). Retrieved from [Link]

  • Managing Hazardous Chemical Waste in the Lab. (n.d.). American Society for Clinical Laboratory Science. Retrieved from [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. Retrieved from [Link]

  • OSHA Hazard Communication Standard and OSHA Guidelines. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Clean Management. Retrieved from [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]

  • What are the OSHA Requirements for Hazardous Chemical Storage? (2024, June 18). U.S. Chemical Storage. Retrieved from [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). U.S. Environmental Protection Agency. Retrieved from [Link]

  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. (2024, October 30). CDMS. Retrieved from [Link]

  • Laboratory Waste Management: The New Regulations. (n.d.). Medical Laboratory Observer. Retrieved from [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.). Vector Solutions. Retrieved from [Link]

  • Hazardous Chemical Compounds & Hazardous Waste. (n.d.). Indiana Department of Environmental Management. Retrieved from [Link]

  • EPA Hazardous Waste Codes. (n.d.). University of Georgia Environmental Safety Division. Retrieved from [Link]

  • 7-aMino-4H-benzo[1][2]oxazin-3-one Safety Data Sheet. (2025, November 14). Capot Chemical. Retrieved from [Link]

  • Hazardous Waste Management Procedures. (2012). Keene State College. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.